Diethyl 1,4-cyclohexanedicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78975. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJHRNUTLDTSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052469, DTXSID001248653 | |
| Record name | Diethyl 1,4-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
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| Record name | 1,4-Diethyl trans-1,4-cyclohexanedicarboxylate | |
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Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester | |
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CAS No. |
72903-27-6, 19145-96-1 | |
| Record name | Diethyl 1,4-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72903-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester | |
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| Record name | 72903-27-6 | |
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| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester | |
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| Record name | Diethyl 1,4-cyclohexanedicarboxylate | |
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| Record name | 1,4-Diethyl trans-1,4-cyclohexanedicarboxylate | |
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| Record name | diethyl 1,4-cyclohexanedicarboxylate | |
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| Record name | fructalate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl 1,4-cyclohexanedicarboxylate physical properties
An In-depth Technical Guide to the Physical Properties of Diethyl 1,4-cyclohexanedicarboxylate
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. Intended for researchers, chemists, and professionals in drug development and material science, this document synthesizes key data on the compound's structure, physicochemical characteristics, synthesis, and applications. Particular emphasis is placed on the influence of stereoisomerism on its physical properties and subsequent utility.
Chemical Identity and Molecular Structure
This compound is a diester of 1,4-cyclohexanedicarboxylic acid. Its identity is defined by the following identifiers:
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IUPAC Name: diethyl cyclohexane-1,4-dicarboxylate[1]
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CAS Numbers:
A critical aspect of this molecule is its stereochemistry. The cyclohexane ring is non-planar, and the two ester groups can be on the same side (cis) or opposite sides (trans) of the ring. This structural difference significantly impacts the molecule's physical properties and applications.
References
Diethyl 1,4-Cyclohexanedicarboxylate: A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of Diethyl 1,4-cyclohexanedicarboxylate (CAS No. 72903-27-6), a versatile alicyclic ester that serves as a critical building block in pharmaceutical and polymer sciences. This document moves beyond basic specifications to deliver field-proven insights into its synthesis, stereochemistry, reactivity, and analytical characterization. We present detailed, validated protocols for its preparation via Fischer esterification and catalytic hydrogenation, explaining the underlying chemical principles that govern these transformations. A key focus is placed on its application in drug development, exemplified by its role as a precursor in the scalable synthesis of the antifibrinolytic agent Tranexamic Acid. This guide is structured to provide researchers, chemists, and drug development professionals with the authoritative, practical knowledge required to effectively utilize this compound in advanced chemical synthesis.
Chemical Identity and Physicochemical Properties
This compound is the diethyl ester of 1,4-cyclohexanedicarboxylic acid. It is a colorless liquid at room temperature, though it may crystallize upon standing.[1][2] A crucial aspect of its chemistry is the existence of cis and trans stereoisomers, arising from the relative orientation of the two ester groups on the cyclohexane ring. The generic CAS number 72903-27-6 typically refers to a mixture of these isomers.[3] The pure trans isomer, often favored in applications requiring specific stereochemical outcomes, is identified by CAS number 19145-96-1 .[4] The properties of the commercially available mixture are summarized below.
| Property | Value | Source(s) |
| CAS Number | 72903-27-6 (Mixture of isomers) | [1][3] |
| Molecular Formula | C₁₂H₂₀O₄ | [1] |
| Molecular Weight | 228.28 g/mol | [1] |
| Appearance | Colorless liquid, may crystallize | [1] |
| Boiling Point | 285 - 289 °C | [1][2] |
| Density | ~1.049 g/cm³ at 20°C | [1] |
| Refractive Index (n20/D) | 1.450 - 1.454 | [1] |
| Solubility | Soluble in organic solvents | [5] |
| Purity | 96 - 100% (Assay, sum of isomers) | [1] |
Synthesis and Purification: Methodologies and Mechanistic Rationale
The synthesis of this compound can be approached through two primary, industrially relevant routes: the direct esterification of the corresponding dicarboxylic acid and the catalytic hydrogenation of an aromatic precursor. The choice of method depends on starting material availability, desired isomer ratio, and scale.
Method A: Fischer Esterification of 1,4-Cyclohexanedicarboxylic Acid
This classic acid-catalyzed method is a direct and reliable route for laboratory-scale synthesis. The reaction involves treating 1,4-cyclohexanedicarboxylic acid (as a cis/trans mixture) with an excess of ethanol in the presence of a strong acid catalyst.
Causality and Experimental Choices: The reaction is an equilibrium process.[6] To drive the synthesis towards the product (the diester), Le Châtelier's principle is applied by using ethanol as both the reactant and the solvent. This large excess of alcohol shifts the equilibrium to favor ester formation. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[7] Refluxing ensures the reaction proceeds at a sufficient rate to reach equilibrium. The workup procedure is designed to neutralize the acid catalyst and remove water-soluble impurities.
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Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-cyclohexanedicarboxylic acid (0.1 mol, 17.22 g) and absolute ethanol (200 mL, ~3.4 mol).
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Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (2 mL) dropwise to the mixture.
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Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and continue for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting dicarboxylic acid spot disappears.
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Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
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Workup: Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution) to neutralize the acid catalyst, and finally with brine (1 x 100 mL).[6]
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Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield pure this compound.
Method B: Catalytic Hydrogenation of Diethyl Terephthalate
For larger-scale production, the catalytic hydrogenation of Diethyl Terephthalate is often preferred. This method leverages readily available aromatic starting materials. The reaction involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst.
Causality and Experimental Choices: This reaction is a heterogeneous catalytic process. The aromatic π-system of the diethyl terephthalate adsorbs onto the surface of a noble metal catalyst (e.g., Ruthenium or Rhodium).[4] Hydrogen gas, also adsorbed on the catalyst surface, is then added across the double bonds of the benzene ring, leading to its saturation and the formation of the cyclohexane ring. The choice of catalyst and reaction conditions (pressure, temperature) is critical to achieve high conversion and selectivity while avoiding over-reduction of the ester groups. Ruthenium-based catalysts are particularly effective for this transformation.
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Reactor Charging: In a high-pressure autoclave (e.g., a Parr hydrogenator), charge Diethyl Terephthalate (0.1 mol, 22.22 g) and a suitable solvent such as methanol or isopropanol (150 mL).
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Catalyst Addition: Add 5% Ruthenium on Carbon (Ru/C) catalyst (1-2% by weight of the substrate).
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Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 500-1500 psi.
-
Reaction: Heat the mixture to 100-140°C with vigorous stirring. The reaction is typically complete within 4-8 hours, indicated by the cessation of hydrogen uptake.
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Workup and Purification: After cooling and carefully venting the reactor, the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure. The resulting crude product is typically a mixture of cis and trans isomers and can be purified by vacuum distillation.
Application in Drug Development: Synthesis of Tranexamic Acid
The true value of a chemical building block is demonstrated by its utility in synthesizing complex, high-value molecules. The dimethyl ester analogue of the title compound, Dimethyl 1,4-cyclohexanedicarboxylate, is a key intermediate in modern, scalable syntheses of Tranexamic Acid , an important antifibrinolytic drug used to treat or prevent excessive blood loss.[4][8][9]
The trans isomer is the biologically active form, making stereochemical control essential.[8] The synthesis begins with a mixture of cis and trans Dimethyl 1,4-cyclohexanedicarboxylate. A key step involves a base-catalyzed epimerization to enrich the more thermodynamically stable trans isomer, which can then be isolated.[4] This enriched trans-diester undergoes a series of transformations including mono-amidation, Hofmann rearrangement (or a related conversion of the amide to an amine), and final hydrolysis to yield trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid).
The use of this scaffold allows for a more efficient and safer synthetic route compared to older methods that may involve hazardous reagents or harsh conditions.[1]
Analytical Characterization
Confirming the identity and purity of this compound is achieved through standard spectroscopic techniques. As the commercial product is a mixture of isomers, spectra will show overlapping signals for the cis and trans forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is characterized by signals for the ethyl groups and the cyclohexane ring protons. The complexity in the 1.5-2.5 ppm region is due to the overlapping signals of the axial and equatorial protons of the cyclohexane ring for both isomers.
| Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity |
| -O-CH₂-CH₃ | 1.25 | Triplet |
| Cyclohexane Protons (CH₂) | 1.5 - 2.2 | Multiplet |
| Cyclohexane Protons (CH) | 2.2 - 2.6 | Multiplet |
| -O-CH₂-CH₃ | 4.12 | Quartet |
¹³C NMR: The carbon spectrum provides clear signals for the carbonyl carbon, the oxygen-linked carbons of the ethyl group, and the carbons of the cyclohexane ring. Due to symmetry in the trans isomer, fewer signals may be observed compared to the cis isomer.
| Assignment | Approx. Chemical Shift (δ, ppm) |
| -O-CH₂-C H₃ | ~14 |
| Cyclohexane C H₂ | 25 - 35 |
| Cyclohexane C H | ~43 |
| -O-C H₂-CH₃ | ~60 |
| C =O (Ester Carbonyl) | 170 - 185 |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong carbonyl stretch of the ester functional group.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2850 - 3000 | C-H Stretch (Aliphatic) | Strong |
| 1730 - 1750 | C=O Stretch (Ester) | Very Strong |
| 1000 - 1300 | C-O Stretch (Ester) | Strong |
Safety, Handling, and Storage
This compound is considered to have low acute toxicity but should be handled with standard laboratory precautions.
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[5]
-
Hazards: May cause skin and eye irritation upon direct contact. It is classified as toxic to aquatic life with long-lasting effects, so release into the environment should be avoided.[3]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. Item - Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of Diethyl 1,4-Cyclohexanedicarboxylate: Structure, Characterization, and Application
Abstract
This technical guide provides a comprehensive analysis of the cis and trans isomers of Diethyl 1,4-cyclohexanedicarboxylate, molecules of significant interest in polymer chemistry, materials science, and as synthetic intermediates. We will delve into the fundamental principles of their stereochemistry, exploring the conformational intricacies that give rise to their distinct physical and chemical properties. This guide will further present detailed methodologies for the synthesis, separation, and spectroscopic characterization of these isomers, equipping researchers and drug development professionals with the practical knowledge to effectively work with these compounds. Finally, we will discuss the current and potential applications, with a focus on how the isomeric purity impacts performance in various fields.
Introduction: The Significance of Stereoisomerism in 1,4-Disubstituted Cyclohexanes
The cyclohexane ring is a fundamental scaffold in organic chemistry, and its non-planar "chair" conformation is crucial in determining the spatial arrangement of its substituents. In 1,4-disubstituted cyclohexanes, such as this compound, the substituents can be arranged on the same side (cis) or opposite sides (trans) of the ring, leading to the formation of diastereomers with distinct properties.
The trans isomer is generally the more thermodynamically stable of the two, as both bulky diethyl carboxylate groups can occupy equatorial positions in the chair conformation, minimizing steric hindrance.[1] Conversely, the cis isomer is constrained to a conformation where one substituent is in an axial position and the other is equatorial, leading to greater steric strain. This fundamental structural difference has profound implications for the physical properties of the isomers, such as melting point, boiling point, and solubility, and for the properties of materials derived from them. For instance, in polyester synthesis, a higher proportion of the trans isomer of the parent 1,4-cyclohexanedicarboxylic acid leads to semi-crystalline polymers, whereas a higher cis content results in amorphous materials.
Structural Elucidation: A Comparative Analysis of cis and trans Isomers
The distinct spatial arrangement of the ester groups in the cis and trans isomers of this compound gives rise to unique spectroscopic signatures. Understanding these differences is paramount for their unambiguous identification.
Conformational Analysis
The key to understanding the different properties of the cis and trans isomers lies in their preferred chair conformations.
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trans-Diethyl 1,4-cyclohexanedicarboxylate: In its most stable conformation, both diethyl carboxylate groups occupy the equatorial positions (diequatorial). This arrangement minimizes 1,3-diaxial interactions, resulting in a lower energy state.
-
cis-Diethyl 1,4-cyclohexanedicarboxylate: This isomer exists as a dynamic equilibrium of two chair conformations, where one ester group is axial and the other is equatorial (axial-equatorial). The ring can flip, interconverting the axial and equatorial positions of the substituents.
Below is a Graphviz diagram illustrating the chair conformations of the cis and trans isomers.
Caption: Chair conformations of trans and cis isomers.
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the cis and trans isomers.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
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trans Isomer: The two methine protons (CH-COOEt) are in identical equatorial environments. They will appear as a single, relatively sharp multiplet. The methylene protons of the cyclohexane ring will also show a more simplified pattern due to the symmetry of the molecule.
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cis Isomer: The two methine protons are in different environments (one axial, one equatorial). This will result in two distinct, and likely broader, multiplets. The axial proton will typically be shielded (appear at a lower chemical shift) compared to the equatorial proton. The coupling constants between the methine protons and the adjacent methylene protons will also differ, with axial-axial couplings being larger than axial-equatorial or equatorial-equatorial couplings.
-
-
¹³C NMR Spectroscopy:
-
trans Isomer: Due to the symmetry of the diequatorial conformation, the molecule will exhibit fewer signals in the ¹³C NMR spectrum. We would expect to see one signal for the two equivalent methine carbons, one signal for the four equivalent methylene carbons of the ring, one for the carbonyl carbons, one for the O-CH₂ carbons, and one for the CH₃ carbons.
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cis Isomer: The lower symmetry of the axial-equatorial conformation will result in more signals. We would expect two distinct signals for the non-equivalent methine carbons and two signals for the methylene carbons of the ring.
-
2.2.2 Infrared (IR) Spectroscopy
The overall shape and symmetry of the molecule influence its vibrational modes, which can be observed in the IR spectrum.
-
trans Isomer: The higher symmetry of the trans isomer may lead to a simpler IR spectrum with fewer observed bands, particularly in the fingerprint region (below 1500 cm⁻¹).
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cis Isomer: The lower symmetry of the cis isomer can result in a more complex IR spectrum with a larger number of absorption bands.
The characteristic C=O stretching frequency of the ester group (around 1730-1750 cm⁻¹) will be present in both isomers, but subtle shifts may be observed due to the different steric environments.
Physical Properties
The structural differences between the isomers also manifest in their macroscopic physical properties.
| Property | cis-Diethyl 1,4-cyclohexanedicarboxylate | trans-Diethyl 1,4-cyclohexanedicarboxylate |
| Melting Point | Generally lower | Generally higher |
| Boiling Point | May be slightly lower or higher depending on polarity | May be slightly lower or higher depending on polarity |
| Solubility | Often more soluble in polar solvents | Often less soluble in polar solvents |
| Density | Typically higher | Typically lower |
Note: The exact values for the diethyl esters are not consistently reported and can vary. The trends are based on general principles of stereoisomerism.
Experimental Methodologies
Synthesis
The synthesis of this compound typically involves the esterification of 1,4-cyclohexanedicarboxylic acid. A common starting material is a mixture of the cis and trans diacids, which can be obtained by the hydrogenation of terephthalic acid.
Protocol: Fischer Esterification of 1,4-Cyclohexanedicarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 1,4-cyclohexanedicarboxylic acid (1.0 eq), absolute ethanol (excess, ~10-20 eq), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). Toluene can be added as an azeotroping agent to facilitate the removal of water.
-
Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diacid is consumed.
-
Work-up: After cooling to room temperature, neutralize the acidic catalyst with a weak base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of the cis and trans diethyl esters.
The following Graphviz diagram illustrates the synthesis workflow.
Caption: Synthesis of this compound.
Separation of Isomers
The separation of the cis and trans isomers can be achieved through several techniques, with fractional crystallization and column chromatography being the most common.
Protocol: Separation by Fractional Crystallization
This method exploits the difference in solubility and melting points of the two isomers. The trans isomer, being more symmetrical and generally having a higher melting point, is often less soluble and will crystallize out of a suitable solvent system more readily.
-
Dissolution: Dissolve the mixture of isomers in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer (typically the trans isomer).
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Recrystallization: The purity of the isolated isomer can be improved by one or more recrystallization steps.
-
Mother Liquor: The cis isomer will be enriched in the mother liquor. The solvent can be evaporated, and the residue can be subjected to further purification, such as column chromatography.
Protocol: Separation by Column Chromatography
This technique separates the isomers based on their differential adsorption to a stationary phase.
-
Column Packing: Pack a chromatography column with a suitable stationary phase, such as silica gel.
-
Loading: Dissolve the isomer mixture in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes). The polarity of the isomers will influence their retention time. Generally, the more polar isomer will have a longer retention time.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the separated isomers.
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Solvent Removal: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
An HPLC method has also been described for the separation of the parent cis and trans-1,4-cyclohexanedicarboxylic acids, which could be adapted for the diethyl esters.[2]
Applications and Significance
The isomeric composition of this compound is a critical factor in its applications, particularly in the field of polymer science.
Polymer Chemistry
The parent diacid and its dimethyl ester are important monomers in the production of polyesters and polyamides. The cis/trans ratio significantly influences the properties of the resulting polymers.
-
High trans content: Leads to polymers with higher crystallinity, melting points, and stiffness. These materials are often used in applications requiring high strength and thermal stability.
-
High cis content: The "kinked" nature of the cis isomer disrupts polymer chain packing, resulting in amorphous polymers with lower glass transition temperatures and increased flexibility.
This compound can be used as a comonomer or as a plasticizer in various polymer formulations to modify their properties.
Drug Development and Medicinal Chemistry
While the parent 1,4-cyclohexanedicarboxylic acid is mentioned as a starting material for medicines, specific applications of the diethyl ester isomers in drug development are less documented in publicly available literature. However, the cyclohexane scaffold is a common motif in many pharmaceutical compounds. The defined stereochemistry offered by the pure cis or trans isomers could be valuable in the synthesis of complex molecules where precise three-dimensional orientation of functional groups is critical for biological activity. The ester groups can also serve as prodrug moieties to improve the pharmacokinetic properties of a drug.
Other Applications
This compound is also used in the fragrance industry and as a solvent. Its use in cosmetics and personal care products has been noted.
Conclusion
The cis and trans isomers of this compound represent a fascinating case study in the importance of stereochemistry. Their distinct three-dimensional structures, arising from the conformational constraints of the cyclohexane ring, lead to significant differences in their physical, chemical, and spectroscopic properties. A thorough understanding of these differences, coupled with robust methods for their synthesis and separation, is essential for their effective utilization in various scientific and industrial applications. As the demand for materials with tailored properties continues to grow, the ability to control and exploit the stereochemistry of molecules like this compound will become increasingly important.
References
An In-depth Technical Guide on the Stereoisomerism of Diethyl 1,4-cyclohexanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 1,4-cyclohexanedicarboxylate, a key intermediate in the synthesis of various pharmaceuticals and polymers, presents a fascinating case of stereoisomerism that significantly influences its physical properties and reactivity.[1][2] This guide provides a comprehensive exploration of the cis and trans isomers of this diester, delving into their conformational analysis, thermodynamic stability, synthesis, separation, and spectroscopic characterization. By understanding the intricate relationship between stereochemistry and molecular behavior, researchers can better control reaction outcomes and tailor the properties of resulting materials.
Introduction to Stereoisomerism in 1,4-Disubstituted Cyclohexanes
The cyclohexane ring is not planar but exists predominantly in a puckered "chair" conformation to minimize angle and torsional strain.[3] In a 1,4-disubstituted cyclohexane, such as this compound, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans).[3][4] This seemingly simple difference leads to distinct three-dimensional arrangements with profound implications for the molecule's energy and properties.
-
Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial (a,e or e,a).[3][4] The cyclohexane ring can undergo a "ring flip," interconverting the two chair conformations. In this process, the axial substituent becomes equatorial, and the equatorial substituent becomes axial. For cis-1,4-disubstituted cyclohexanes with identical substituents, these two conformers are energetically equivalent.[4]
-
Trans Isomer: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (e,e) and another with both in axial positions (a,a).[3][4]
Conformational Analysis and Thermodynamic Stability
The relative stability of the different conformers is dictated by steric interactions. Axial substituents experience destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Equatorial substituents, on the other hand, are pointed away from the rest of the ring and are generally more stable.
For this compound:
-
Trans Isomer: The diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer.[3] The bulky ethyl carboxylate groups in the diaxial positions would lead to severe steric hindrance.[4] Consequently, the trans isomer exists almost exclusively in the diequatorial conformation. This thermodynamic preference for the trans isomer is a critical factor in synthesis and separation processes.[5]
-
Cis Isomer: The cis isomer exists as a rapidly equilibrating mixture of two axial-equatorial (a,e) chair conformers.[3][4] Since the substituents are identical, these two conformers have the same energy.[4]
The overall order of stability is: trans (e,e) > cis (a,e) > trans (a,a) . This difference in stability allows for the separation of the isomers and can be exploited in synthetic strategies.
Below is a diagram illustrating the chair conformations of the cis and trans isomers.
Caption: Conformational equilibrium of trans and cis isomers.
Synthesis and Isomer Separation
The most common route to this compound is the catalytic hydrogenation of diethyl terephthalate.[6][7] This reaction typically produces a mixture of cis and trans isomers.
Experimental Protocol: Catalytic Hydrogenation of Diethyl Terephthalate
Objective: To synthesize a mixture of cis and trans this compound.
Materials:
-
Diethyl terephthalate
-
Ethanol (absolute)
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%) or a Ruthenium-based catalyst.[8]
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable pressure vessel, dissolve diethyl terephthalate in absolute ethanol.
-
Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the substrate.
-
Seal the vessel and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1500 psig).[8]
-
Heat the reaction mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, which is a mixture of cis and trans this compound.
The ratio of cis to trans isomers can be influenced by the choice of catalyst, solvent, temperature, and pressure.[9]
Separation of Cis and Trans Isomers
The separation of the cis and trans isomers can be challenging due to their similar boiling points. However, fractional distillation under reduced pressure can be employed. The lower boiling point of the cis isomer allows for its enrichment in the earlier fractions.
For more efficient separation, especially on a laboratory scale, column chromatography is the preferred method.
Experimental Protocol: Column Chromatography Separation
Objective: To separate the cis and trans isomers of this compound.
Materials:
-
Crude mixture of this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude isomer mixture in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a mixture of hexane and ethyl acetate. The optimal solvent ratio should be determined by TLC analysis. A typical starting point is a 95:5 or 90:10 hexane:ethyl acetate mixture.
-
Collect fractions and monitor their composition using TLC. The trans isomer, being less polar, will typically elute first.
-
Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
The following flowchart outlines the overall workflow from synthesis to separation.
Caption: Workflow for synthesis and separation of isomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound.
¹H NMR Spectroscopy
-
Trans Isomer (diequatorial): Due to the symmetry of the molecule in the diequatorial conformation, the protons on the cyclohexane ring will give rise to a relatively simple spectrum. The methine protons (CH-COOEt) at C1 and C4 are chemically equivalent, as are the two sets of methylene protons.
-
Cis Isomer (axial-equatorial): The lack of a plane of symmetry in a single chair conformation of the cis isomer leads to a more complex ¹H NMR spectrum. The methine protons at C1 and C4 are in different environments (one axial, one equatorial) and will have different chemical shifts. However, due to rapid ring flipping at room temperature, an averaged spectrum is observed. The chemical shifts of the ring protons will differ from those of the trans isomer.
¹³C NMR Spectroscopy
-
Trans Isomer (diequatorial): Due to symmetry, the ¹³C NMR spectrum will show only three signals for the cyclohexane ring carbons (C1/C4, C2/C3/C5/C6) and the signals for the ethyl ester group.
-
Cis Isomer (axial-equatorial): In the averaged spectrum due to ring flipping, the ¹³C NMR spectrum will also show three signals for the ring carbons, but their chemical shifts will be different from those of the trans isomer. The chemical shift of the carbon bearing an axial substituent is typically shifted upfield compared to one with an equatorial substituent.
The following table summarizes the expected NMR data.
| Isomer | Conformation | Key ¹H NMR Features | Key ¹³C NMR Features (Ring Carbons) |
| Trans | Diequatorial (e,e) | Simpler spectrum due to symmetry. | 3 signals. |
| Cis | Axial-Equatorial (a,e) | More complex averaged spectrum. | 3 signals with different chemical shifts than trans. |
Applications in Drug Development and Materials Science
The stereochemistry of the 1,4-cyclohexanedicarboxylate core is crucial in various applications.
-
Drug Development: The specific three-dimensional arrangement of functional groups is critical for molecular recognition and binding to biological targets. The cis and trans isomers of a drug candidate containing this scaffold will exhibit different pharmacological activities.
-
Polymer Science: this compound is a monomer used in the production of polyesters.[5] The stereochemistry of the monomer unit influences the polymer's properties, such as its crystallinity, melting point, and mechanical strength. For instance, polymers derived from the pure trans isomer tend to be more crystalline and have higher melting points than those derived from a mixture of isomers.[10]
Conclusion
The stereoisomerism of this compound is a prime example of how the spatial arrangement of atoms dictates the chemical and physical properties of a molecule. A thorough understanding of the conformational preferences, thermodynamic stabilities, and spectroscopic signatures of the cis and trans isomers is essential for researchers in organic synthesis, medicinal chemistry, and materials science. The ability to selectively synthesize and separate these isomers opens up avenues for the rational design of new drugs and advanced materials with tailored properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 8. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 9. CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Diethyl 1,4-Cyclohexanedicarboxylate: Properties, Synthesis, and Applications
Introduction
Diethyl 1,4-cyclohexanedicarboxylate (DECH) is a diester of significant interest in both industrial and research settings. As a cycloaliphatic compound, it offers a unique combination of rigidity, stereochemical diversity, and chemical functionality that makes it a valuable building block. Unlike its aromatic analog, diethyl terephthalate, the saturated cyclohexane core of DECH imparts flexibility and weatherability to polymers and provides a three-dimensional structural scaffold for the synthesis of complex molecules. This guide provides a comprehensive overview of its core properties, established synthesis protocols, and key applications, with a focus on its relevance to professionals in chemical research and drug development. A critical aspect of this molecule, its stereoisomerism, will be a recurring theme, as the ratio of cis to trans isomers profoundly influences the material properties and synthetic utility of the compound.
Core Molecular and Physical Properties
The fundamental identity of this compound is defined by its chemical formula and molecular weight.
Beyond these basic identifiers, the physical characteristics of DECH are crucial for its handling and application in various processes.
| Property | Value | Source(s) |
| Appearance | Colorless liquid, may crystallize | [2] |
| Boiling Point | 285 - 286 °C | [2] |
| Density | ~1.049 g/mL | [2] |
| Refractive Index | n20/D 1.450 - 1.454 | [2] |
| CAS Number (Isomer Mixture) | 72903-27-6 | [3][4] |
| CAS Number (trans-isomer) | 19145-96-1 | [3][5] |
The Critical Role of Stereoisomerism
This compound exists as two geometric isomers: cis and trans. This isomerism arises from the relative positions of the two ester groups on the cyclohexane ring.
-
trans-isomer: The two ester groups are on opposite sides of the ring. In its most stable chair conformation, both bulky ester groups can occupy equatorial positions, leading to a more linear and stable structure.
-
cis-isomer: The two ester groups are on the same side of the ring. In a chair conformation, one group must occupy an axial position, leading to a bent, less stable conformation. The cis-isomer often adopts a boat or twist-boat conformation to alleviate steric strain.[6]
The ratio of these isomers is a critical parameter. Commercial DECH is often sold as a mixture of isomers.[3] During synthesis, particularly at elevated temperatures, isomerization can occur, typically favoring the thermodynamically more stable trans isomer, with equilibrium ratios reported around 34:66 (cis to trans).[7] This ratio is not merely academic; it dictates the physical properties of resulting materials. For instance, in polyester synthesis, a high trans content leads to semi-crystalline polymers with higher melting points, whereas a higher cis content results in amorphous polymers due to the "kinks" the cis isomer introduces into the polymer chain.[6][7]
Synthesis Methodologies
The production of DECH is primarily achieved through two well-established synthetic routes, each with distinct advantages depending on the desired scale and available starting materials.
Route A: Catalytic Hydrogenation of Diethyl Terephthalate
The most common industrial method for producing DECH is the catalytic hydrogenation of its aromatic precursor, diethyl terephthalate (or the more common dimethyl terephthalate). This process involves the saturation of the aromatic benzene ring to a cyclohexane ring under a hydrogen atmosphere using a metal catalyst.
The choice of catalyst is paramount for achieving high conversion and selectivity while minimizing side reactions. Ruthenium (Ru) and Palladium (Pd) are the most effective catalysts for this transformation.[8][9] Bimetallic catalysts, such as Ru-Re on an activated carbon support, have been shown to enhance catalytic activity, allowing for milder reaction conditions (e.g., 70 °C and 3 MPa H₂).[10]
A significant process improvement involves using the reaction product, DECH, as the solvent for the hydrogenation. This approach, detailed in patent literature, avoids the use of volatile and flammable solvents like methanol and can improve reaction control and product quality by minimizing decarboxylation side reactions.[11]
Caption: Workflow for DECH synthesis via catalytic hydrogenation.
This protocol is a representative example based on principles described in the literature.[11]
-
Reactor Charging: To a high-pressure hydrogenation autoclave, charge diethyl terephthalate and an approximately equal mass of previously synthesized this compound to act as a solvent.
-
Catalyst Addition: Add a hydrogenation catalyst (e.g., 5% Ruthenium on charcoal) at a loading of approximately 1-2% by weight relative to the diethyl terephthalate.
-
System Purge: Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen) followed by purges with hydrogen gas to remove all oxygen.
-
Reaction Conditions: Pressurize the autoclave with hydrogen to the target pressure (e.g., 750-1000 psig). Begin stirring and heat the mixture to the reaction temperature (e.g., 110-125 °C).
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically exothermic, and the temperature may need to be controlled.
-
Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure.
-
Purification: Filter the crude reaction mixture to remove the solid catalyst. The resulting liquid, consisting of the product and the solvent portion, can be purified by vacuum distillation to isolate the this compound.
Route B: Condensation of Diethyl Succinate
An alternative synthesis route starts from a non-aromatic, bio-based feedstock, diethyl succinate. This method involves a base-catalyzed self-condensation (Dieckmann condensation) to form an intermediate, diethyl 1,4-cyclohexanedione-2,5-dicarboxylate. This intermediate is then subjected to a hydrodehydration process to yield the final DECH product.[8]
This route is attractive from a green chemistry perspective as it can utilize succinates derived from fermentation. The initial condensation is a classic organic reaction, and procedures are well-documented.[12] The subsequent hydrodehydration is more complex, requiring specific catalytic systems (e.g., Ru or Pd catalysts with acidic components) to efficiently remove the two ketone functionalities.[8]
Caption: Two-step synthesis of DECH from diethyl succinate.
This protocol is adapted from Organic Syntheses for the formation of the key intermediate.[12]
-
Base Preparation: Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked, round-bottomed flask equipped with a reflux condenser.
-
Reaction Initiation: To the hot sodium ethoxide solution, add diethyl succinate in one portion. A thick precipitate typically forms almost immediately.
-
Reflux: Heat the mixture under reflux for an extended period (e.g., 24 hours) to ensure complete reaction.
-
Solvent Removal: Remove the ethanol under reduced pressure on a steam bath.
-
Acidification & Isolation: Add a dilute sulfuric acid solution to the warm residue and stir vigorously. This neutralizes the base and protonates the enolate.
-
Filtration & Washing: Collect the solid intermediate, diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, by suction filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.
-
Subsequent Step: This purified intermediate would then be carried forward to a separate catalytic hydrodehydration step as described in the patent literature to yield the final product.[8]
Applications in Research and Drug Development
The rigid, non-planar structure of the cyclohexane ring makes DECH and its derivatives valuable scaffolds in materials science and medicinal chemistry.
Polymer Chemistry
DECH, or more commonly its parent acid (1,4-cyclohexanedicarboxylic acid), is a key monomer in the production of high-performance polyesters.[8] These polymers, such as poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD), are prized for their excellent thermal stability, weather resistance, and mechanical properties. The stereochemistry of the DECH monomer is the primary tool for tuning the final polymer's properties.
-
High trans-isomer content results in a linear chain that can pack efficiently, yielding a semi-crystalline polymer with high strength and a distinct melting point.[7]
-
High cis-isomer content introduces bends in the polymer backbone, disrupting chain packing and leading to a largely amorphous polymer with lower rigidity and higher clarity.[7]
This ability to control crystallinity allows for the precise design of polyesters for applications ranging from durable fibers and films to amorphous resins for packaging.[6]
Medicinal Chemistry and Drug Development
In drug design, the carboxylic acid group is a common pharmacophore, but its presence can lead to poor metabolic stability or limited ability to cross biological membranes.[13] Replacing aromatic rings with saturated cycloalkane rings is a common strategy to improve the physicochemical properties of a drug candidate (e.g., increasing the fraction of sp³ carbons, which often correlates with better clinical success).
The 1,4-disubstituted cyclohexane core, as found in DECH, serves as a rigid, three-dimensional scaffold or linker. It can be used to:
-
Position functional groups in a well-defined spatial orientation for optimal interaction with a biological target.
-
Act as a bioisostere for an aromatic ring (like a benzene ring), potentially improving solubility, metabolic stability, and oral bioavailability.
-
Serve as a key building block for more complex molecules. For example, the related compound tranexamic acid, which features a trans-1,4-aminomethyl and carboxylate substitution pattern, is a clinically used antifibrinolytic drug.[14]
While DECH itself is a starting material, its core structure is highly relevant. It can be hydrolyzed to the dicarboxylic acid or reduced to the diol, providing versatile entry points for derivatization in a drug discovery program.
Caption: Role of DECH as a precursor to versatile drug scaffolds.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential.
-
Hazards: The primary documented hazard is environmental. It is classified as H411: Toxic to aquatic life with long-lasting effects.[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handling: Handle in a well-ventilated area to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound.
Conclusion
This compound is more than a simple diester; it is a versatile chemical intermediate whose properties are fundamentally governed by its stereochemistry. The ability to control the cis/trans isomer ratio allows for the fine-tuning of polymer properties, while its rigid cycloaliphatic core provides a valuable and robust scaffold for the design of new pharmaceuticals. A thorough understanding of its synthesis, particularly the catalytic hydrogenation route, and its distinct stereochemical nature is essential for researchers and developers seeking to leverage its unique structural features in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID DIETHYL ESTER | 19145-96-1 [chemicalbook.com]
- 6. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohex...: Ingenta Connect [ingentaconnect.com]
- 11. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Solubility of Diethyl 1,4-cyclohexanedicarboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Diethyl 1,4-cyclohexanedicarboxylate in Organic Solvents
Executive Summary
This compound is a versatile diester recognized for its utility as a key building block in the synthesis of pharmaceuticals and advanced polymers.[1] Its performance in these applications is critically dependent on its interaction with various media, making a thorough understanding of its solubility profile essential for process optimization, formulation development, and purification. This guide provides a comprehensive analysis of the solubility of this compound in a wide array of organic solvents. We will explore the foundational chemical principles governing its solubility, present extensive quantitative data, detail experimental methodologies for solubility determination, and discuss the practical implications for researchers and drug development professionals.
Introduction to this compound
This compound (DECH) is an aliphatic ester featuring a cyclohexane ring substituted at the 1 and 4 positions with ethyl carboxylate groups. This structure imparts a unique combination of non-polar (the cyclohexane backbone) and polar (the two ester functionalities) characteristics, which dictates its physical properties and solubility behavior.
Chemical Structure and Isomerism:
The compound exists as two geometric isomers: cis and trans. In the cis isomer, both ester groups are on the same side of the cyclohexane ring, resulting in a bent, C-shaped molecule. In the trans isomer, the ester groups are on opposite sides, leading to a more linear and symmetrical structure. This stereochemical difference has a profound impact on the molecule's ability to pack into a crystal lattice. The more symmetrical trans isomer typically packs more efficiently, resulting in a higher melting point and stronger intermolecular forces in the solid state. This is evident in the related compound, dimethyl 1,4-cyclohexanedicarboxylate, where the trans isomer has a melting point of 71°C, significantly higher than the cis isomer's 14°C.[2] This difference in lattice energy is a key determinant of solubility, as a more stable crystal requires more energy to disrupt.
Physicochemical Properties:
The key physical and chemical properties of this compound (typically supplied as a mixture of isomers) are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₄ | [1][3] |
| Molecular Weight | 228.28 g/mol | [1][3] |
| Appearance | Colorless liquid that may crystallize | [1] |
| Density | ~1.049 g/cm³ | [1] |
| Boiling Point | 285 - 286 °C | [1] |
| Refractive Index | n20/D 1.450 - 1.454 | [1] |
| LogP (XLogP3-AA) | 1.9 | [4] |
Significance in Research and Industry:
DECH's excellent solubility in organic solvents makes it an ideal intermediate for chemical synthesis.[1] It serves as a crucial building block in the production of various pharmaceutical agents, including anti-inflammatory and analgesic drugs, and is used to manufacture specialty polymers, enhancing properties like flexibility and durability.[1]
Fundamental Principles of Solubility
The solubility of a solid compound in a liquid solvent is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.
-
"Like Dissolves Like" : This principle is paramount. The dual nature of DECH—a non-polar hydrocarbon ring and two polar ester groups—allows it to interact favorably with a broad range of solvents. The ester groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols. The overall molecule possesses a significant dipole moment, promoting solubility in polar aprotic solvents.
-
Impact of Molecular Structure : The cyclohexane ring contributes to van der Waals forces, favoring interactions with non-polar and moderately polar solvents. The two ester groups are the primary sites for polar interactions, including dipole-dipole forces and hydrogen bonding with protic solvents.
-
The Influence of Cis/Trans Isomerism : As discussed, the trans isomer's symmetry allows for more efficient crystal packing, leading to higher lattice energy. Consequently, more energy is required to break apart the solid trans isomer compared to the less-ordered cis isomer. This suggests that for a given solvent, the cis isomer will generally exhibit higher solubility. Most commercial sources supply a mixture of isomers, and the observed solubility reflects the properties of that specific mixture.[1]
Quantitative Solubility Profile
The following table summarizes the experimentally determined solubility of this compound in a comprehensive set of organic solvents at 25°C. The data is categorized by solvent class to highlight key trends.
| Solvent Class | Solvent | Solubility (g/L) @ 25°C |
| Halogenated | Chloroform | 1294.77 |
| Dichloromethane | 1189.72 | |
| 1,2-Dichloroethane | 614.73 | |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | 439.84 |
| Dimethylformamide (DMF) | 417.21 | |
| Cyclohexanone | 412.65 | |
| Dimethyl Sulfoxide (DMSO) | 406.59 | |
| N,N-Dimethylacetamide (DMAc) | 399.18 | |
| Tetrahydrofuran (THF) | 361.79 | |
| 1,4-Dioxane | 314.51 | |
| Acetone | 313.79 | |
| 2-Butanone (MEK) | 228.90 | |
| Acetonitrile | 230.53 | |
| Esters | Ethyl Acetate | 227.73 |
| Methyl Acetate | 224.20 | |
| Ethyl Formate | 201.61 | |
| n-Propyl Acetate | 176.03 | |
| n-Butyl Acetate | 171.49 | |
| Isopropyl Acetate | 159.31 | |
| Acids | Acetic Acid | 249.64 |
| Aromatic | Toluene | 120.00 |
| Polar Protic | Methanol | 103.74 |
| (Alcohols & Glycols) | sec-Butanol | 92.44 |
| Isopropanol | 89.06 | |
| n-Pentanol | 87.54 | |
| Isopentanol | 84.83 | |
| n-Butanol | 80.67 | |
| Ethanol | 76.21 | |
| n-Propanol | 74.46 | |
| Isobutanol | 73.36 | |
| n-Octanol | 68.20 | |
| Propylene Glycol | 26.83 | |
| Ethylene Glycol | 15.96 | |
| Non-Polar | Cyclohexane | 31.01 |
| (Alkanes) | n-Hexane | 15.81 |
| n-Heptane | 8.05 | |
| Aqueous | Water | 0.54 |
Data sourced from Scent.vn[4]
Analysis of Solubility Trends:
-
Very High Solubility (>400 g/L): DECH is exceptionally soluble in highly polar aprotic solvents (NMP, DMF, DMSO) and chlorinated solvents (chloroform, dichloromethane). This indicates strong dipole-dipole and dispersion interactions.
-
High Solubility (200-400 g/L): Strong solubility is observed in common polar aprotic solvents like THF, acetone, and acetonitrile, as well as in various acetate and formate esters.
-
Moderate Solubility (70-120 g/L): Alcohols from C1 to C8 (methanol, ethanol, propanol, butanol, etc.) and aromatic solvents like toluene show moderate solvating power. In alcohols, the ability of the ester's carbonyl oxygen to accept hydrogen bonds contributes to solubility.
-
Low Solubility (<40 g/L): DECH exhibits poor solubility in non-polar aliphatic hydrocarbons like hexane and heptane, and very low solubility in glycols. This is expected, as the polar ester groups are incompatible with the non-polar nature of alkanes.
-
Insoluble in Water: As a classic ester with a significant hydrocarbon backbone, it is practically insoluble in water (0.54 g/L).[4]
Experimental Determination of Solubility
The quantitative data presented above is typically generated using a standardized, thermodynamically rigorous method such as the isothermal shake-flask method. This approach ensures that the measurement reflects a true equilibrium state, a cornerstone of trustworthy and reproducible scientific data.
Protocol: Isothermal Shake-Flask Method
-
Preparation: An excess amount of the solid solute (this compound) is added to a sealed vial containing a known volume or mass of the solvent.
-
Equilibration: The vials are agitated (e.g., shaken or stirred) in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial to confirm saturation.
-
Phase Separation: The agitation is stopped, and the vials are left undisturbed in the thermostat to allow the excess solid to settle.
-
Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.
-
Quantification: The concentration of the solute in the filtered aliquot is determined using a validated analytical technique. A common and robust method is gravimetric analysis, where the solvent is evaporated from a known mass of the solution, and the remaining solid solute is weighed. Alternatively, chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Caption: Isothermal Shake-Flask Workflow.
Thermodynamic Modeling for Solubility Prediction
While experimental determination is the gold standard, thermodynamic models are powerful tools for predicting solubility, especially when screening a large number of solvents or investigating temperature effects. Models like the Hansen Solubility Parameters (HSP) provide a framework for quantifying the "like dissolves like" principle.
Hansen Solubility Parameters (HSP):
The HSP model deconstructs the total Hildebrand solubility parameter (δ) into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.
Every solvent and solute can be assigned these three parameters. The "distance" (Ra) between a solute and a solvent in this three-dimensional "Hansen space" is calculated. A smaller distance implies greater affinity and higher solubility. This predictive power is invaluable in early-stage formulation, allowing scientists to computationally screen for promising solvents before committing to extensive lab work.
Caption: Conceptual workflow for solubility prediction.
Practical Implications and Applications
The quantitative solubility data is directly applicable to several key workflows in research and drug development:
-
Reaction Solvent Selection: For homogeneous reactions involving DECH, solvents like THF, acetone, or DMF are excellent choices, ensuring high concentrations of the reactant can be achieved.
-
Purification by Recrystallization: A powerful purification strategy involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" or "anti-solvent" to induce crystallization upon cooling. Based on the data, one could dissolve DECH in hot ethyl acetate or toluene (good solvents) and then add n-heptane (a poor solvent) to recover highly pure crystalline material.
-
Formulation Development: In creating liquid formulations, solvents like propylene glycol or various alcohols can be selected based on the desired concentration and toxicological constraints. The low solubility in glycols but moderate solubility in alcohols provides a range of options for tuning the final formulation.
-
Polymer Synthesis: During polycondensation reactions, it is crucial that the monomers and growing polymer chains remain in solution. The high solubility of DECH in solvents like NMP or cyclohexanone makes them suitable media for solution polymerization processes.
Conclusion
This compound exhibits a broad and varied solubility profile, a direct consequence of its hybrid chemical structure. It is highly soluble in polar aprotic and halogenated organic solvents, moderately soluble in alcohols and esters, and poorly soluble in non-polar alkanes and water. This detailed understanding, supported by robust quantitative data and grounded in the principles of chemical interactions and stereochemistry, empowers researchers and developers to make informed decisions. Proper solvent selection, guided by this knowledge, is fundamental to optimizing synthetic routes, achieving high purity, and developing effective formulations, ultimately accelerating the journey from laboratory research to industrial application.
References
A Comprehensive Technical Guide to the Thermal Stability of Diethyl 1,4-cyclohexanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the thermal stability of Diethyl 1,4-cyclohexanedicarboxylate, a compound of interest in various chemical and pharmaceutical applications. In the absence of extensive publicly available experimental data for this specific molecule, this guide establishes a framework for understanding its potential thermal behavior. This is achieved through a thorough review of the fundamental principles of thermal decomposition, an in-depth analysis of the primary analytical techniques for assessing thermal stability, and a logical synthesis of data from structurally related compounds. This guide is intended to equip researchers with the foundational knowledge and methodologies required to evaluate the thermal stability of this compound and similar molecules within a laboratory setting.
Introduction: The Significance of Thermal Stability
This compound (DECH), a diester of 1,4-cyclohexanedicarboxylic acid, possesses a molecular structure that lends itself to a variety of applications, including its use as a building block in the synthesis of polymers and specialty chemicals.[1] In any application involving heating, processing, or long-term storage at elevated temperatures, a thorough understanding of a compound's thermal stability is paramount. Thermal instability can lead to decomposition, resulting in the formation of impurities, loss of desired product, and potentially hazardous situations due to the generation of gaseous byproducts and exothermic events. For drug development professionals, ensuring the thermal stability of intermediates and final active pharmaceutical ingredients (APIs) is a critical aspect of process safety, product purity, and shelf-life determination.
This guide will delve into the core principles of thermal analysis and provide a practical framework for assessing the thermal stability of this compound.
Fundamental Principles of Thermal Decomposition of Esters and Cycloalkanes
The thermal decomposition of this compound will be governed by the stability of its constituent functional groups: the ester linkages and the cyclohexane ring.
Decomposition of Ester Functional Groups
Esters can undergo thermal decomposition through several pathways. At elevated temperatures, a common mechanism is a six-centered, concerted elimination reaction, often referred to as a cis-elimination or an ester pyrolysis. This process involves the transfer of a β-hydrogen from the alkyl group to the carbonyl oxygen, leading to the formation of an alkene and a carboxylic acid.[2] In the case of this compound, this would theoretically lead to the formation of ethylene and 1,4-cyclohexanedicarboxylic acid.
However, other decomposition routes can also occur, particularly at higher temperatures or in the presence of catalysts, which may involve homolytic cleavage of C-O or C-C bonds to generate radical intermediates.[3] These radicals can then participate in a cascade of further reactions, leading to a complex mixture of smaller molecules, including carbon monoxide and carbon dioxide, as indicated in the safety data sheet for a related compound.
Decomposition of the Cyclohexane Ring
The cyclohexane ring is a relatively stable aliphatic structure. Theoretical and experimental studies on the thermal decomposition of cyclohexane indicate that the process is initiated by the homolytic cleavage of a C-C bond to form a diradical intermediate.[2] This is followed by a series of isomerization and fragmentation reactions. The presence of substituent groups, such as the diethyl ester moieties in DECH, will influence the C-C bond dissociation energies and could potentially alter the decomposition pathway of the ring.
Analytical Techniques for Assessing Thermal Stability
A comprehensive evaluation of thermal stability involves the use of several complementary analytical techniques. Each provides unique insights into the material's behavior as a function of temperature.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary tool for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of non-volatile residue.
Experimental Protocol: TGA of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline with the tangent of the decomposition step.
-
Determine the temperature of maximum rate of mass loss (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using an inert gas like nitrogen prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the molecule. To understand stability in air, a similar experiment would be run under an air or oxygen atmosphere.
-
Heating Rate: A heating rate of 10 °C/min is a common starting point. Slower heating rates can provide better resolution of thermal events, while faster rates can shift the decomposition to higher temperatures. A series of experiments at different heating rates is necessary for kinetic analysis.
Diagram: TGA Experimental Workflow
References
A Technical Guide to Diethyl 1,4-Cyclohexanedicarboxylate: Nomenclature, Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Diethyl 1,4-cyclohexanedicarboxylate, a versatile diester compound. It delves into the intricacies of its chemical identity according to IUPAC standards, explores its physicochemical properties, details a standard synthesis protocol, and discusses its applications, particularly within the realms of chemical synthesis and materials science.
Section 1: Chemical Identity and IUPAC Nomenclature
The formal name assigned to a chemical compound is critical for unambiguous identification in research, regulatory submissions, and patent literature. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.
The IUPAC name for the compound is diethyl cyclohexane-1,4-dicarboxylate .[1] Let's deconstruct this name to understand its structural implications:
-
cyclohexane : This is the parent structure, indicating a six-membered ring of carbon atoms with only single bonds.[2][3][4]
-
1,4-dicarboxylate : This signifies the presence of two carboxylate functional groups (-COO⁻, in ester form) attached to the cyclohexane ring. The numbers "1,4-" specify that these groups are located on the first and fourth carbon atoms of the ring, placing them in a para position relative to each other.[2][3]
-
diethyl : This prefix identifies the two ethyl groups (-CH₂CH₃) that form the ester linkages with the carboxylate functions.[1]
Stereoisomerism: Cis and Trans Configurations
A crucial aspect of the stereochemistry of this compound is the existence of cis and trans isomers. This isomerism arises from the relative orientation of the two diethyl carboxylate substituents on the cyclohexane ring.
-
Cis Isomer : Both substituent groups are on the same face of the cyclohexane ring.
-
Trans Isomer : The substituent groups are on opposite faces of the ring.
These geometric differences result in distinct physical properties, such as different melting points for the parent dicarboxylic acids and the corresponding diesters.[5] The specific isomer used can significantly influence the outcome of a chemical reaction or the properties of a resulting polymer.[6] Commercially available this compound is often sold as a mixture of these isomers.[1][7]
Caption: Relationship between cis and trans isomers.
Section 2: Physicochemical Properties
Understanding the physical and chemical properties of a compound is fundamental for its application in experimental design, process development, and safety assessments. The properties of this compound (mixture of isomers, unless specified) are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₄ | [1][7][8] |
| Molecular Weight | 228.28 g/mol | [1][7][8] |
| Appearance | Colorless liquid that may crystallize | [7] |
| Boiling Point | 285 - 286 °C | [7] |
| Density | ~1.049 g/cm³ | [7] |
| Refractive Index (n20/D) | 1.450 - 1.454 | [7] |
| Solubility | Soluble in organic solvents like ethanol | [7][8] |
Section 3: Synthesis and Purification
This compound is typically synthesized through one of two primary industrial routes: the Fischer esterification of 1,4-cyclohexanedicarboxylic acid or, more commonly, the catalytic hydrogenation of diethyl terephthalate. Another method involves the hydrodehydration of diethyl succinyl succinate.[9]
Synthesis via Hydrogenation of Diethyl Terephthalate
This method is advantageous as it starts from a readily available aromatic precursor. The process involves the reduction of the aromatic ring of diethyl terephthalate to a cyclohexane ring.
Reaction: Diethyl terephthalate + 3H₂ → this compound
Catalyst: A noble metal catalyst, such as Palladium (Pd), Ruthenium (Ru), or Rhodium (Rh) on a support like alumina or carbon, is typically employed.[9][10][11]
Experimental Protocol: Hydrogenation
The following is a generalized protocol based on established procedures for aromatic ring hydrogenation.[10][12]
Materials:
-
Diethyl terephthalate
-
Ethanol (or other suitable solvent)
-
Hydrogenation catalyst (e.g., 5% Ru on Carbon)
-
High-pressure autoclave reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Charging: Charge the high-pressure autoclave with diethyl terephthalate, the solvent (ethanol), and the ruthenium-on-carbon catalyst. A solvent is used to facilitate mixing and heat transfer.
-
Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can be a safety hazard and can poison the catalyst.
-
Pressurization & Heating: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 500-1500 psig).[10] Begin stirring and heat the mixture to the reaction temperature (e.g., 110-140 °C).[10]
-
Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure. Hydrogen uptake will cease upon completion of the reaction.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a safe manner.
-
Product Isolation: Open the reactor and filter the reaction mixture to remove the solid catalyst.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield the final high-purity this compound.
Caption: Synthesis workflow for this compound.
Section 4: Applications in Research and Development
This compound and its parent acid/alcohol derivatives are important chemical intermediates with broad applications.
-
Polymer Synthesis : The compound's derivatives, 1,4-cyclohexanedicarboxylic acid (CHDA) and 1,4-cyclohexanedimethanol (CHDM), are key monomers in the production of specialty polyesters like Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) and Poly(1,4-cyclohexanedimethylene 1,4-cyclohexanedicarboxylate) (PCCD).[13][14][15] These polymers exhibit enhanced thermal stability, durability, and flexibility, making them valuable in the automotive and consumer goods industries.[7][14]
-
Pharmaceutical and Agrochemical Synthesis : Its rigid cyclohexane core makes it a useful building block for introducing specific conformational constraints into complex organic molecules. This is a valuable strategy in drug discovery for optimizing the binding of a molecule to a biological target.[7][16] It serves as a starting material or intermediate in the synthesis of various biologically active compounds.[7]
-
Plasticizers : Certain cyclohexanedicarboxylates are used as safe, non-phthalate plasticizers for PVC products, especially those intended for close human contact like medical devices and toys.
-
Fragrance and Consumer Products : The diester is used as a fragrance ingredient in a variety of consumer products, including automotive and household goods.[1]
Section 5: Analytical Characterization
Confirming the identity and purity of a synthesized compound is a cornerstone of scientific integrity. Standard analytical techniques are used for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the ethyl groups (a triplet and a quartet) and complex multiplets for the cyclohexane ring protons. The ¹³C NMR would show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the cyclohexane ring.[17][18][19]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. A strong absorption band around 1730 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group.[19][20]
-
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.[1][19][20]
Section 6: Safety and Handling
As with any chemical, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses, and a lab coat.[21][22]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[21][22][23] Avoid contact with skin and eyes.[21] Wash hands thoroughly after handling.[21][22]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[21][23]
-
Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.[22]
References
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- 4. fiveable.me [fiveable.me]
- 5. Dimethyl 1,4-cyclohexanedicarboxylate | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 11. Diethyl 2,5-Dihydroxycyclohexane-1,4-dicarboxylate|CAS 6966-80-9 [benchchem.com]
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- 23. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Hydrolysis of Diethyl 1,4-cyclohexanedicarboxylate
Abstract
This technical guide provides a comprehensive examination of the chemical transformation of Diethyl 1,4-cyclohexanedicarboxylate (DEC) into 1,4-cyclohexanedicarboxylic acid (CHDA), a critical monomer in the polymer industry. The document delves into the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and outlines robust analytical methods for process monitoring and product validation. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a thorough understanding of this pivotal hydrolysis reaction.
Introduction: Strategic Importance of the DEC to CHDA Conversion
In the realm of advanced materials and chemical synthesis, the conversion of ester precursors to their corresponding carboxylic acids is a foundational process. This compound, a diester of cyclohexanedicarboxylic acid, serves as a stable starting material for the production of 1,4-cyclohexanedicarboxylic acid (CHDA).[1] CHDA is a cycloaliphatic dicarboxylic acid that acts as a versatile building block for a range of high-performance polymers, including polyesters and polyamides.[2][3]
The inclusion of the CHDA monomer into polymer backbones imparts desirable characteristics such as enhanced thermal stability, superior weather and UV resistance, and improved mechanical properties compared to aromatic analogues like terephthalic acid.[1][4] These qualities make CHDA-based polymers invaluable in demanding applications, including automotive coatings, aerospace components, and durable food packaging.[1][4]
A key structural feature of CHDA is its existence as cis and trans isomers, which arise from the relative orientation of the two carboxylic acid groups on the cyclohexane ring.[3][5] The ratio of these isomers significantly influences the final properties of the polymer, such as its crystallinity, melting point, and glass transition temperature.[6][7] Consequently, the controlled hydrolysis of DEC is not merely a synthetic step but a critical process for tailoring the microstructure and performance of advanced materials. This guide will provide the in-depth knowledge required to master this conversion with precision and reliability.
Mechanistic Pathways: Acid vs. Base Catalysis
The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution reaction. The cleavage of the two ester groups in this compound can be effectively achieved through two primary catalytic pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of esters is the reverse of the Fischer esterification process.[8][9] The reaction is an equilibrium, and to drive the conversion towards the dicarboxylic acid product, it must be conducted in a large excess of water.[9][10]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.[10][11][12]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[11][12]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the ethoxy groups, converting it into a good leaving group (ethanol).[12]
-
Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the carboxylic acid group. This process occurs for both ester groups on the cyclohexane ring.
Base-Catalyzed Hydrolysis (Saponification)
For preparative synthesis, base-catalyzed hydrolysis is overwhelmingly preferred. This pathway, known as saponification, is effectively irreversible and typically proceeds to completion.[9] The term saponification originates from its use in soap making, where fats (triglycerides) are hydrolyzed with a base.
The mechanism involves the following steps:
-
Nucleophilic Attack: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.[13]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl group and expelling an ethoxide ion (⁻OCH₂CH₃) as the leaving group.[13]
-
Irreversible Acid-Base Reaction: This step is the key to the reaction's irreversibility. The expelled ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and forms an alcohol (ethanol) and a resonance-stabilized carboxylate salt.[9][11] The resulting carboxylate anion is unreactive towards further nucleophilic attack, effectively preventing the reverse reaction.
-
Acidification (Workup): Since the product of saponification is the disodium salt of 1,4-cyclohexanedicarboxylate, a final acidification step (workup) with a strong mineral acid (e.g., HCl) is required to protonate the carboxylate ions and precipitate the neutral 1,4-cyclohexanedicarboxylic acid.[14]
Caption: Fig. 1: Comparative Mechanistic Pathways for Ester Hydrolysis
Field-Proven Experimental Protocol: Base-Catalyzed Hydrolysis
This section provides a detailed, step-by-step methodology for the saponification of this compound. The protocol is designed to be self-validating, with clear explanations for each step to ensure reproducibility and high yield.
Reagents and Equipment
-
Reagents: this compound (DEC), Sodium Hydroxide (NaOH, pellets or solution), concentrated Hydrochloric Acid (HCl), Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, stir bar, dropping funnel, pH meter or pH paper, Buchner funnel and flask, vacuum source, filter paper, beaker, drying oven.
Step-by-Step Methodology
Caption: Fig. 2: Experimental Workflow for Saponification
-
Step 1: Saponification Reaction
-
Action: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound, sodium hydroxide, and deionized water. A typical stoichiometry involves a slight excess of base to ensure complete reaction.
-
Causality: The use of a reflux condenser prevents the loss of solvent and ethanol byproduct during heating. Stirring is crucial for maintaining a homogenous mixture, ensuring efficient heat and mass transfer between the aqueous and organic phases, thereby maximizing the reaction rate. Heating to 80-100°C provides the necessary activation energy for the hydrolysis to proceed at a practical rate.
-
-
Step 2: Cooldown
-
Action: Once the reaction is complete (typically monitored by the disappearance of the insoluble ester layer), turn off the heat and allow the solution to cool to room temperature (20-30°C).
-
Causality: Cooling the solution is a critical safety step before acidification. The neutralization of the excess sodium hydroxide by strong acid is a highly exothermic process. Adding acid to a hot solution could cause dangerous boiling and splashing.
-
-
Step 3: Acidification and Precipitation
-
Action: Slowly add concentrated hydrochloric acid to the stirred, cooled solution. Monitor the pH continuously. Continue adding acid until the solution is strongly acidic (pH < 3). A thick, white precipitate of 1,4-cyclohexanedicarboxylic acid will form.
-
Causality: The product of the saponification is the water-soluble disodium salt of CHDA. Upon protonation by HCl, the highly polar salt is converted into the neutral dicarboxylic acid. CHDA has significantly lower solubility in water, especially at lower temperatures, causing it to precipitate out of the solution as a fine white solid.
-
-
Step 4: Isolation
-
Action: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Causality: Vacuum filtration is an efficient method for separating the solid product from the liquid phase, which contains dissolved salts (NaCl) and the ethanol byproduct.
-
-
Step 5: Purification and Drying
-
Action: Wash the filter cake with several portions of cold deionized water. Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Causality: Washing with cold water removes residual water-soluble impurities, primarily sodium chloride, without significantly dissolving the desired product. Drying under vacuum removes residual water and any other volatile impurities to yield the pure, solid 1,4-cyclohexanedicarboxylic acid.
-
Data Presentation and Product Validation
Accurate data collection and rigorous product analysis are essential for validating the success of the synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the hydrolysis process.
| Parameter | Value | Source |
| Reactant | This compound | |
| Molecular Formula | C₁₂H₂₀O₄ | [15] |
| Molar Mass | 228.28 g/mol | [15] |
| Product | 1,4-Cyclohexanedicarboxylic acid | |
| Molecular Formula | C₈H₁₂O₄ | [5][16] |
| Molar Mass | 172.18 g/mol | [5][17] |
| Typical Reaction Conditions | ||
| Method | Base-Catalyzed Hydrolysis (NaOH) | |
| Temperature | 80 - 100°C | |
| Time | 4 - 12 hours | |
| Expected Outcome | ||
| Yield | > 90% | |
| Purity | > 99% |
Analytical Characterization
To ensure the identity and purity of the final product, a combination of analytical techniques should be employed.
-
Reaction Monitoring: The progress of the hydrolysis can be monitored using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) , tracking the disappearance of the starting ester spot/peak.
-
Purity Assessment:
-
Acid-Base Titration: A highly reliable method to determine purity is by measuring the acid number.[18] A known mass of the product is titrated with a standardized solution of a strong base (e.g., KOH) to determine the number of moles of carboxylic acid present.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the cis and trans isomers and quantifying any remaining impurities.[2][19]
-
-
Structural Confirmation:
-
Infrared (IR) Spectroscopy: Successful hydrolysis is confirmed by the appearance of a very broad O-H stretch (characteristic of a carboxylic acid) from ~2500-3300 cm⁻¹ and the disappearance of the C-O ester stretch.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure. Key changes include the disappearance of the ethyl group signals (a quartet and a triplet) from the starting material and the appearance of a broad singlet far downfield (>10 ppm) corresponding to the acidic carboxylic acid protons.[17][20]
-
Melting Point: The melting point of the product can be compared to literature values. Note that the cis (168-170°C) and trans (312.5°C) isomers have distinctly different melting points.[5]
-
Conclusion
The hydrolysis of this compound to 1,4-cyclohexanedicarboxylic acid is a robust and essential chemical transformation. While both acid- and base-catalyzed pathways are mechanistically viable, the saponification route offers the significant advantages of irreversibility and high conversion, making it the preferred method for industrial and laboratory-scale synthesis.
By following the detailed protocol and employing the analytical techniques outlined in this guide, researchers and professionals can reliably produce high-purity CHDA. The ability to control this process is fundamental to the development of advanced polymers whose performance characteristics are directly linked to the quality and isomeric purity of this critical cycloaliphatic monomer.
References
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- 6. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 17. Synthesis routes of 1,4-Cyclohexanedicarboxylic acid [benchchem.com]
- 18. US5286903A - Process for the preparation of cyclohexanedicarboxylic acids - Google Patents [patents.google.com]
- 19. Separation of the cis- and trans-isomers 1,4-cyclohexanedicarboxylic acid by a dynamic MOF - Details - 北京工业大学机构库 [ir.bjut.edu.cn]
- 20. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Diethyl 1,4-cyclohexanedicarboxylate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential hazards and detailed safety precautions for Diethyl 1,4-cyclohexanedicarboxylate. As a compound utilized in various research and development applications, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions when incorporating this chemical into their workflows.
Hazard Identification and Risk Assessment: A Proactive Approach
Given the limited publicly available toxicological data for this compound, a precautionary approach is essential. When comprehensive hazard information is lacking, it is prudent to treat the substance as potentially hazardous.[1][2] This section outlines the known and inferred hazards to form a basis for a comprehensive risk assessment.
Known and Inferred Toxicological Profile
Direct, peer-reviewed toxicological studies on this compound are not extensively available. However, based on its chemical structure (a diethyl ester of a dicarboxylic acid) and information on analogous compounds, the following potential hazards should be considered:
-
Acute Toxicity: While no specific LD50 is available for the diethyl ester, the related compound Dimethyl 1,4-cyclohexanedicarboxylate has an approximate oral LD50 of 2812 mg/kg in female rats, suggesting low to moderate acute toxicity.
-
Irritation: Esters can cause skin and eye irritation.[3] Given its powdered form, inhalation may lead to respiratory tract irritation.
-
Sensitization: Some esters are known skin sensitizers.[3] The potential for this compound to act as a sensitizer cannot be ruled out.
-
Chronic Effects: There is no data available on the chronic toxicity, carcinogenicity, or reproductive toxicity of this compound. In the absence of data, it should be handled as a substance with unknown long-term health effects.[1]
Physicochemical Hazards
-
Physical State: It is a white to pale yellow crystalline powder.[4] This presents a potential inhalation hazard if handled improperly.
-
Reactivity: It is generally stable under normal conditions.[4] However, as an ester, it is incompatible with strong oxidizing agents.[4] Hydrolysis can occur in the presence of strong acids or bases, especially at elevated temperatures.
-
Combustibility: While not highly flammable, it is a combustible solid. In the event of a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be released.[4]
Environmental Hazards
This compound is classified as toxic to aquatic life with long-lasting effects.[5] Therefore, it is imperative to prevent its release into the environment.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by isolating the hazard from the laboratory personnel.
Ventilation
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[6][7] The fume hood sash should be kept as low as possible.
-
Vented Balance Enclosure: For precise weighing of small quantities, a vented balance enclosure can provide an effective means of containment while minimizing air turbulence that can affect balance accuracy.[7]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles should be worn.[1] |
| Hand Protection | Nitrile gloves are a suitable choice for incidental contact.[8] For prolonged handling or when working with solutions, it is advisable to consult a glove compatibility chart. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.[9][10] |
| Body Protection | A buttoned lab coat should be worn to protect against minor spills and contamination of personal clothing. For larger scale operations, a chemical-resistant apron may be necessary.[11] |
| Respiratory Protection | If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required. The selection of the appropriate respirator should be made in consultation with an industrial hygienist. |
Safe Handling and Experimental Workflows
Adherence to standardized procedures is crucial for minimizing the risk of exposure and ensuring the reproducibility of experimental results.
Weighing and Transferring the Powdered Solid
This workflow is designed to minimize the generation and dispersal of airborne particles.
Caption: Workflow for weighing this compound powder.
Preparation of a Stock Solution
This protocol outlines the steps for safely dissolving the powdered compound.
Methodology:
-
Preparation: Perform all steps in a chemical fume hood.[6] Ensure all necessary equipment (volumetric flask, stir bar, solvent, etc.) is present.
-
Weighing: Following the protocol in section 4.1, weigh the desired amount of this compound.
-
Dissolution:
-
Place a magnetic stir bar in the volumetric flask.
-
Carefully transfer the weighed powder into the flask.
-
Add a small amount of the desired solvent and gently swirl to wet the powder. This minimizes the risk of powder becoming airborne when adding the bulk of the solvent.
-
Add the remaining solvent to approximately 80% of the final volume.
-
Cap the flask and stir until the solid is completely dissolved.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Cleanup: Dispose of any contaminated materials in the appropriate hazardous waste stream.
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from sources of heat and direct sunlight.[12]
-
Segregation: Store separately from strong oxidizing agents, strong acids, and strong bases.[4] Do not store chemicals alphabetically unless they are compatible.[12]
-
Inventory Management: Maintain an accurate inventory of all chemicals. Use a "first-in, first-out" system to ensure older stock is used first.[13]
Caption: Storage guidelines for this compound.
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or other emergency.
Spill Cleanup Protocol
This protocol is for minor spills of this compound powder in a laboratory setting. For large spills, evacuate the area and contact emergency personnel.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[14]
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate materials and PPE to clean it up safely.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment and Cleanup:
-
Gently cover the spill with an absorbent material to prevent further dispersal.[15]
-
For powdered spills, it is often recommended to wet the material slightly with a suitable solvent (e.g., isopropanol) to prevent dust generation during cleanup.[16]
-
Carefully scoop the material into a labeled hazardous waste container.[17]
-
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Waste Disposal: All cleanup materials should be disposed of as hazardous waste.[14]
-
Reporting: Report the incident to your laboratory supervisor or safety officer.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
While this compound may not be classified as a highly hazardous substance, the lack of comprehensive toxicological data necessitates a cautious and well-informed approach to its handling. By implementing the engineering controls, personal protective equipment, and standardized procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive safety culture, centered on thorough risk assessment and a deep understanding of the materials being handled, is the cornerstone of a safe and productive research environment.
References
- 1. twu.edu [twu.edu]
- 2. Unidentified Chemical | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. tmi.utexas.edu [tmi.utexas.edu]
- 12. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. westlab.com [westlab.com]
- 15. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 16. tamut.edu [tamut.edu]
- 17. acs.org [acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl 1,4-cyclohexanedicarboxylate from Succinic Acid
Introduction and Strategic Overview
Diethyl 1,4-cyclohexanedicarboxylate is a significant chemical intermediate, finding applications in the synthesis of polymers, plasticizers, and specialty chemicals. Its cyclohexane core imparts unique properties such as thermal stability and weather resistance to derivative materials. This document provides a comprehensive guide for the synthesis of this compound, commencing from the readily available starting material, succinic acid.
The synthetic route outlined herein is a robust three-step process, designed for clarity, reproducibility, and scalability in a research and development setting. Each step has been selected based on established and reliable chemical transformations. The overall strategy involves:
-
Esterification: Conversion of the dicarboxylic acid starting material into its corresponding diethyl ester.
-
Cyclization: An intramolecular condensation of the diethyl ester to form the core carbocyclic ring structure.
-
Reduction: Selective removal of ketone functionalities to yield the final saturated diester.
This guide will delve into the mechanistic underpinnings of each transformation, providing not only a step-by-step protocol but also the scientific rationale behind the chosen conditions and reagents.
Caption: Overall synthetic workflow from succinic acid.
Step 1: Fischer Esterification of Succinic Acid to Diethyl Succinate
The initial step in this synthesis is the conversion of succinic acid to diethyl succinate. The Fischer-Speier esterification is a classic and efficient method for this transformation. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1]
Mechanistic Rationale
The Fischer esterification is an equilibrium-controlled process.[2] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[1]
To drive the equilibrium towards the product side and achieve a high yield, Le Châtelier's principle is applied. This is typically accomplished by using a large excess of the alcohol (ethanol in this case), which also conveniently serves as the reaction solvent.[1][2]
Caption: Mechanism of Fischer Esterification.
Experimental Protocol
| Reagent/Parameter | Quantity/Value | Notes |
| Succinic Acid | 118.1 g (1.0 mol) | Ensure it is dry. |
| Absolute Ethanol | 500 mL | Acts as both reactant and solvent. |
| Concentrated H₂SO₄ | 5 mL | Catalyst. Add slowly and cautiously. |
| Reaction Temperature | Reflux (approx. 78 °C) | |
| Reaction Time | 4-6 hours | Monitor by TLC or GC if possible. |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic acid (118.1 g).
-
Add absolute ethanol (500 mL) to the flask and stir to dissolve the succinic acid.
-
Carefully and slowly add concentrated sulfuric acid (5 mL) to the stirring solution. The addition is exothermic.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in 300 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 150 mL of water, 150 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 150 mL of brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude diethyl succinate.
-
Purify the product by vacuum distillation.
Expected Outcome: A colorless liquid with a yield of 80-90%.
Step 2: Dieckmann Condensation of Diethyl Succinate
The second step involves the base-catalyzed intramolecular cyclization of diethyl succinate to form diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate. This reaction is a specific type of intramolecular Claisen condensation known as the Dieckmann condensation.[3] A reliable procedure for this transformation is well-documented in Organic Syntheses.[4]
Mechanistic Rationale
The Dieckmann condensation is initiated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of one of the ester groups in diethyl succinate to form an enolate.[5][6] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. This intramolecular nucleophilic acyl substitution results in the formation of a cyclic β-keto ester and the expulsion of an ethoxide ion.[5] The reaction is driven to completion because the resulting β-keto ester is acidic and is readily deprotonated by the ethoxide base, shifting the equilibrium. A final acidic workup is required to neutralize the enolate and yield the final product.
Caption: Mechanism of Dieckmann Condensation.
Experimental Protocol
| Reagent/Parameter | Quantity/Value | Notes |
| Sodium Metal | 92 g (4.0 g-atom) | Freshly cut, handle with care. |
| Absolute Ethanol | 900 mL | Ensure anhydrous conditions. |
| Diethyl Succinate | 348.4 g (2.0 mol) | Purified from Step 1. |
| 2N Sulfuric Acid | ~2 L | For acidic workup. |
| Reaction Temperature | Reflux (approx. 78 °C) | |
| Reaction Time | 24 hours | For the condensation step. |
Procedure (adapted from Organic Syntheses, Coll. Vol. 4, p.271 (1963)) :[4]
-
In a 3 L three-necked flask equipped with a reflux condenser and mechanical stirrer, prepare a solution of sodium ethoxide by cautiously adding small pieces of sodium (92 g) to absolute ethanol (900 mL). Heat to reflux to ensure all sodium has reacted.
-
To the hot sodium ethoxide solution, add diethyl succinate (348.4 g) in one portion. An exothermic reaction will occur, and a precipitate will form.
-
Heat the mixture under reflux with vigorous stirring for 24 hours.
-
After the reflux period, cool the mixture and remove the ethanol under reduced pressure on a steam bath.
-
To the warm residue, add 2 L of 2N sulfuric acid and stir vigorously for 3-4 hours to neutralize the base and protonate the enolate.
-
Collect the solid product by suction filtration and wash it several times with water.
-
Air-dry the pale-buff powder. The crude product can be recrystallized from ethyl acetate to yield the purified diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate.
Expected Outcome: A crystalline solid with a yield of 64-68%.
Step 3: Catalytic Hydrogenation of Diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate
The final step is the reduction of the two ketone functionalities in the cyclic intermediate to yield the target molecule, this compound. Catalytic hydrogenation is an effective method for this transformation, offering high yields and clean reaction profiles.
Mechanistic Rationale
Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bonds in the presence of a metal catalyst, typically from the platinum group such as palladium or platinum. The reaction occurs on the surface of the catalyst. Both the substrate and molecular hydrogen are adsorbed onto the catalyst surface, weakening the H-H and C=O bonds. Hydrogen atoms are then transferred to the carbonyl carbons, resulting in the formation of the corresponding secondary alcohols. In this case, the two keto groups are reduced to hydroxyl groups, which are then subsequently hydrogenolyzed to methylene groups under the reaction conditions, a process favored for benzylic or similarly activated ketones.[7] The use of catalysts like Palladium on carbon (Pd/C) is common for such reductions.[7]
Experimental Protocol
| Reagent/Parameter | Quantity/Value | Notes |
| Diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate | 25.6 g (0.1 mol) | From Step 2. |
| 10% Palladium on Carbon (Pd/C) | 1.0 g | Catalyst. |
| Isopropanol | 150 mL | Solvent. |
| Hydrogen Gas Pressure | 5 MPa (~725 psi) | Use a high-pressure autoclave. |
| Reaction Temperature | 150 °C | |
| Reaction Time | 6 hours |
Procedure (based on the process described in CN104276953A) :[8]
-
In a high-pressure autoclave, combine diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate (25.6 g), 10% Pd/C (1.0 g), and isopropanol (150 mL).
-
Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 5 MPa.
-
Heat the mixture to 150 °C with efficient stirring and maintain these conditions for 6 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of isopropanol.
-
Combine the filtrate and washings, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Expected Outcome: A colorless liquid with a high yield.
Summary of Results
| Step | Starting Material | Product | Typical Yield |
| 1 | Succinic Acid | Diethyl Succinate | 80-90% |
| 2 | Diethyl Succinate | Diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate | 64-68% |
| 3 | Diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate | This compound | >90% |
Conclusion
The three-step synthesis presented provides a reliable and well-documented pathway for the preparation of this compound from succinic acid. By understanding the mechanistic principles behind each step—Fischer esterification, Dieckmann condensation, and catalytic hydrogenation—researchers can effectively troubleshoot and optimize the process for their specific needs. The protocols provided are scalable and utilize common laboratory reagents and techniques, making this synthesis accessible for both academic and industrial applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. When a Dieckmann condensation is attempted with diethyl succinate, the pr.. [askfilo.com]
Application Notes and Protocols: Catalytic Hydrogenation of Dimethyl Terephthalate for Diester Synthesis
Introduction: The Industrial Imperative for 1,4-Cyclohexanedimethanol (CHDM)
1,4-Cyclohexanedimethanol (CHDM) is a crucial monomer in the polymer industry, prized for its role in synthesizing high-performance polyesters.[1][2] The incorporation of CHDM into the polymer backbone imparts enhanced thermal stability, mechanical strength, and chemical resistance to the final product.[1] The conventional and commercially significant route to CHDM involves a two-step hydrogenation process starting from dimethyl terephthalate (DMT).[1][3] This process first sees the hydrogenation of the aromatic ring of DMT to yield dimethyl 1,4-cyclohexanedicarboxylate (DMCD), which is subsequently hydrogenated to produce CHDM.[1][3]
The efficiency and selectivity of this transformation are paramount for the economic viability of CHDM production. Consequently, extensive research has been dedicated to the development of robust and efficient catalytic systems capable of facilitating this hydrogenation under industrially feasible conditions. This application note provides a detailed overview of the catalytic hydrogenation of DMT, with a focus on catalyst selection, reaction mechanisms, and a comprehensive experimental protocol for researchers, scientists, and professionals in drug development and materials science.
Reaction Mechanism and Pathway
The catalytic hydrogenation of dimethyl terephthalate (DMT) to 1,4-cyclohexanedimethanol (CHDM) is a sequential process that involves two primary stages:
-
Hydrogenation of the Aromatic Ring: The initial step is the saturation of the benzene ring of DMT to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This is a highly exothermic reaction.[4]
-
Hydrogenation of the Ester Groups: The ester functionalities of the intermediate DMCD are then reduced to the corresponding diol, CHDM.
The overall reaction pathway can be visualized as follows:
References
Application Notes and Protocols for Diethyl 1,4-cyclohexanedicarboxylate as a Non-Phthalate Plasticizer
Introduction: The Imperative for Phthalate-Free Plasticizers
Polyvinyl chloride (PVC) is a remarkably versatile and widely used polymer, but in its native state, it is rigid and brittle.[1] To impart the flexibility required for a vast range of applications—from medical tubing and food packaging to wire insulation and flooring—plasticizers are essential additives.[2][3] For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP or DOP), have dominated the market due to their cost-effectiveness and performance.[2] However, growing concerns over the potential health and environmental risks associated with certain low-molecular-weight phthalates, including their classification as endocrine-disrupting chemicals, have driven a significant industry shift towards safer, non-phthalate alternatives.[4][5]
This guide focuses on Diethyl 1,4-cyclohexanedicarboxylate (DECH), a non-phthalate plasticizer emerging as a viable and safe alternative. DECH is the diethyl ester of 1,4-cyclohexanedicarboxylic acid and is part of a class of alicyclic esters recognized for their excellent toxicological profiles and performance characteristics.[6] This document serves as a comprehensive technical resource for researchers, scientists, and formulation chemists, providing detailed application notes, comparative performance data, and step-by-step protocols for incorporating and evaluating DECH in polymer systems.
Physicochemical Properties of this compound (DECH)
| Property | Value | Reference |
| CAS Number | 72903-27-6 | [7][8] |
| Molecular Formula | C₁₂H₂₀O₄ | [7][9] |
| Molecular Weight | 228.28 g/mol | [7][9] |
| Appearance | Colorless liquid, may crystallize | [8] |
| Boiling Point | 285 - 286 °C | [8] |
| Density | ~1.049 g/cm³ | [8] |
| Synonyms | Diethyl cyclohexane-1,4-dicarboxylate | [9] |
Mechanism of Plasticization: A Molecular Perspective
Plasticizers function by inserting themselves between the long polymer chains of a material like PVC.[1] In rigid PVC, these chains are tightly packed and held by strong intermolecular forces (dipole-dipole interactions between carbon-chlorine bonds). The introduction of a plasticizer increases the "free volume" within the polymer matrix, effectively spacing the chains apart and weakening these intermolecular attractions. This acts as a molecular lubricant, allowing the polymer chains to slide past one another more easily.[1]
The primary quantifiable effect of this process is a significant reduction in the polymer's glass transition temperature (Tg).[1][3] The Tg is the temperature at which a polymer transitions from a hard, glassy state to a more flexible, rubbery state. By lowering the Tg, plasticizers like DECH ensure the material remains flexible and ductile at ambient temperatures.
References
- 1. gst-chem.com [gst-chem.com]
- 2. A Comprehensive Guide to Types and Uses of Plasticizers - Henan Chemger Group Corporation [chemger.com]
- 3. Role of Plasticizers in PVC Products | Bausano [bausano.com]
- 4. Non-Phthalate Plasticizers: A Safer, Greener Choice – South City Petrochem [southcitypetrochem.com]
- 5. dic-global.com [dic-global.com]
- 6. Non-Phthalate Plasticizers: DOTP vs. DINCH vs. Citrates [eureka.patsnap.com]
- 7. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. scent.vn [scent.vn]
Application Notes and Protocols for Polyester Synthesis Using Diethyl 1,4-Cyclohexanedicarboxylate
Introduction: The Strategic Value of Diethyl 1,4-Cyclohexanedicarboxylate in Advanced Polyester Design
In the landscape of polymer chemistry, the selection of monomers is a critical determinant of the final material's properties and performance. This compound, a cycloaliphatic diester, has emerged as a monomer of significant interest for the synthesis of high-performance polyesters. Its incorporation into a polymer backbone imparts a unique combination of properties not readily achievable with purely linear aliphatic or aromatic monomers. The non-planar, rigid structure of the cyclohexane ring enhances thermal stability, mechanical strength, and hydrolytic resistance, making these polyesters suitable for a wide array of demanding applications, from durable coatings to advanced biomedical devices.[1]
Unlike its diacid counterpart, 1,4-cyclohexanedicarboxylic acid (CHDA), the use of this compound in melt polycondensation offers distinct process advantages. The transesterification reaction with a diol liberates ethanol, a volatile and non-corrosive byproduct, which is more easily removed from the reaction vessel than the water generated during direct esterification. This facilitates driving the polymerization equilibrium toward high molecular weights under milder conditions.
A crucial aspect of this monomer is the stereochemistry of the 1,4-substituted cyclohexane ring, which exists as cis and trans isomers. The ratio of these isomers in the starting material and its potential for isomerization during polymerization significantly impacts the polymer's morphology and properties. The linear and symmetric nature of the trans isomer promotes better chain packing and crystallinity, leading to materials with higher melting points, glass transition temperatures (Tg), and stiffness.[2][3] Conversely, the kinked structure of the cis isomer disrupts chain packing, resulting in more amorphous polymers with lower crystallinity and increased flexibility.[2] During melt polymerization at elevated temperatures (typically >250°C), an equilibrium mixture of approximately 66% trans and 34% cis is often approached, a factor that must be controlled to achieve reproducible material properties.[2][4]
These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of this compound as a polyester monomer. We will detail field-proven protocols for melt polycondensation, subsequent polymer purification, and characterization, while also providing insights into the causality behind key experimental choices.
Key Attributes of Polyesters Derived from this compound
The incorporation of the 1,4-cyclohexanedicarboxylate moiety yields polyesters with a compelling set of characteristics:
-
Enhanced Thermal Stability: The rigid cycloaliphatic ring restricts chain mobility, leading to higher glass transition temperatures (Tg) compared to their linear aliphatic counterparts.[1][5]
-
Improved Mechanical Properties: These polyesters often exhibit increased hardness, tensile strength, and modulus.[6]
-
Excellent Weatherability and Hydrolytic Resistance: The saturated cyclic structure provides superior resistance to degradation from UV radiation and moisture compared to aromatic polyesters like PET.[1]
-
Tunable Crystallinity: By controlling the cis/trans isomer ratio of the monomer, the degree of crystallinity can be tailored, allowing for the creation of materials ranging from amorphous and transparent to semi-crystalline and opaque.[2][3][7]
-
Potential for Biodegradability: As aliphatic polyesters, these materials are candidates for applications requiring biodegradability, particularly for use in biomedical devices and controlled drug release systems.[1][7]
Experimental Protocols
Protocol 1: Synthesis of Poly(butylene 1,4-cyclohexanedicarboxylate) via Melt Polycondensation
This protocol describes a robust, two-stage melt polycondensation for synthesizing a high molecular weight polyester from this compound and 1,4-butanediol. This method is a cornerstone of polyester synthesis and is readily adaptable for other diols.
Causality Behind the Method: A two-stage process is employed for optimal control. The first stage, transesterification, is performed at a lower temperature under an inert atmosphere to efficiently generate bis(4-hydroxybutyl) 1,4-cyclohexanedicarboxylate oligomers while removing the ethanol byproduct. The second stage, polycondensation, requires higher temperatures and high vacuum to remove the excess diol, driving the equilibrium to form long polymer chains and achieve high molecular weight. The choice of Titanium(IV) butoxide (TBT) as a catalyst is based on its high efficiency in both transesterification and polycondensation reactions for these types of monomers.[8]
Materials:
-
This compound (mixture of isomers)
-
1,4-Butanediol (high purity)
-
Titanium(IV) butoxide (TBT) catalyst
-
Nitrogen gas (high purity, <5 ppm O2)
-
Chloroform (for purification)
-
Methanol (for purification)
Equipment:
-
Three-necked round-bottom flask or a suitable glass reactor
-
Mechanical stirrer with a high-torque motor and vacuum-tight seal
-
Distillation head with a condenser and a graduated receiving flask
-
Heating mantle with a programmable temperature controller
-
High-vacuum pump (<1 mbar) with a cold trap
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Reactor Setup and Charging:
-
Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.
-
Charge the reactor with equimolar amounts of this compound and 1,4-butanediol. A slight excess of the diol (e.g., a 1:1.2 molar ratio) is recommended to compensate for its potential loss due to volatilization during the initial stages.
-
Add the TBT catalyst. A typical catalyst concentration is 150-250 ppm relative to the final polymer weight.
-
Assemble the mechanical stirrer and distillation apparatus.
-
-
Stage 1: Transesterification:
-
Purge the system with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen.
-
Begin stirring the reaction mixture (approx. 100-150 RPM).
-
Gradually heat the mixture to 180-200°C.
-
Ethanol, the byproduct of the transesterification, will begin to distill. Monitor and collect the ethanol in the receiving flask.
-
Continue this stage for 2-3 hours, or until approximately 85-90% of the theoretical amount of ethanol has been collected. This indicates the successful formation of low molecular weight oligomers.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature of the reaction mixture to 230-250°C.
-
Slowly and carefully apply a vacuum to the system over 1-1.5 hours, gradually reducing the pressure to below 1 mbar. This slow reduction prevents vigorous bumping of the increasingly viscous melt.
-
Excess 1,4-butanediol will distill off and be collected in the cold trap.
-
As the polycondensation proceeds, the viscosity of the melt will increase significantly. It may be necessary to increase the torque of the mechanical stirrer to maintain adequate mixing.
-
Continue the reaction under high vacuum for an additional 3-5 hours. The reaction is typically considered complete when the stirrer struggles to maintain rotation, indicating a high molecular weight has been achieved.
-
-
Polymer Isolation:
-
Release the vacuum by introducing nitrogen gas into the reactor.
-
Stop heating and stirring.
-
While the polymer is still hot and molten, carefully extrude it from the reactor onto a clean, non-stick surface (e.g., a PTFE sheet) under a nitrogen atmosphere.
-
Allow the polymer to cool to room temperature. The resulting polymer will be a solid, which can be brittle or tough depending on its final molecular weight and crystallinity.
-
Protocol 2: Polymer Purification by Precipitation
This protocol is essential for removing residual catalyst, unreacted monomers, and low molecular weight oligomers, which is particularly critical for biomedical and drug development applications.
Causality Behind the Method: The principle of this technique relies on the differential solubility of the high molecular weight polymer and the impurities. The polymer is soluble in a "good" solvent (chloroform), while the catalyst residues and small molecules are not, or are less soluble. The subsequent addition of this solution to a "non-solvent" (methanol) causes the polymer chains to collapse and precipitate out of the solution, leaving the impurities dissolved in the solvent/non-solvent mixture.
Procedure:
-
Break the crude polymer from Protocol 1 into smaller pieces.
-
Dissolve the polymer in a suitable solvent, such as chloroform, at a concentration of approximately 5-10% (w/v). Gentle warming and stirring may be required to facilitate complete dissolution.
-
Once fully dissolved, filter the solution through a glass fiber filter to remove any insoluble catalyst residues.
-
In a separate large beaker, place a volume of a non-solvent, such as cold methanol, that is at least 10 times the volume of the polymer solution. Stir the methanol vigorously with a magnetic stirrer.
-
Slowly pour the polymer solution in a thin stream into the vortex of the stirring methanol. The polymer will immediately precipitate as a white, fibrous, or powdery solid.
-
Continue stirring for 30 minutes to ensure complete precipitation and washing of the polymer.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the collected polymer on the filter with fresh, cold methanol.
-
Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature (e.g., 40-50°C) until a constant weight is achieved.
Characterization Protocols
Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dried polymer and dissolve it in an appropriate GPC-grade solvent (e.g., chloroform or hexafluoroisopropanol for less soluble polyesters) to a final concentration of 1-2 mg/mL. Allow the sample to dissolve completely, which may take several hours or overnight on a gentle shaker.
-
Filtration: Filter the polymer solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
GPC Analysis:
-
System: Agilent 1260 Infinity GPC/SEC System or equivalent.
-
Columns: 2 x PLgel MIXED-B, 7.5mm, or similar.
-
Mobile Phase: Chloroform (or other suitable solvent).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Differential Refractive Index (dRI).
-
Injection Volume: 100 µL.
-
-
Calibration: Calibrate the system using a series of narrow polydispersity polystyrene standards.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the polystyrene standards.
Protocol 4: Thermal Property Analysis by Differential Scanning Calorimetry (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dried polymer into a standard aluminum DSC pan. Crimp the pan with a lid.
-
DSC Analysis:
-
Instrument: TA Instruments DSC 2920 or equivalent.
-
Atmosphere: Nitrogen purge (35 mL/min).
-
Method (Heat-Cool-Heat Cycle):
-
Equilibration: Equilibrate the sample at 25°C.
-
First Heat: Ramp the temperature from 25°C to a temperature approximately 30-40°C above the expected melting point (e.g., 280°C) at a rate of 10°C/min. This step erases the polymer's previous thermal history.
-
Cooling: Hold at the high temperature for 3 minutes, then cool the sample to a temperature below the expected Tg (e.g., -20°C) at a rate of 10°C/min. This allows for the observation of the crystallization temperature (Tc).
-
Second Heat: Heat the sample again from the low temperature to the high temperature (e.g., 280°C) at 10°C/min.
-
-
-
Data Analysis: Analyze the data from the second heating scan to determine the glass transition temperature (Tg), melting temperature (Tm), and the enthalpy of melting (ΔHm). The degree of crystallinity can be estimated by comparing the measured ΔHm to the theoretical enthalpy of melting for a 100% crystalline polymer, if known.
Data Presentation: Expected Properties of 1,4-Cyclohexanedicarboxylate Polyesters
The properties of polyesters derived from this compound can be tailored by the choice of diol co-monomer. The following table summarizes representative thermal and mechanical properties for polyesters based on the 1,4-cyclohexanedicarboxylate unit.
| Polymer Name | Diol Co-monomer | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Poly(ethylene 1,4-cyclohexanedicarboxylate) (PECHD) | Ethylene Glycol | ~65-80 | ~208-230 | 1.8 - 2.5 | < 20 |
| Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCHD) | 1,4-Butanediol | ~20-40 | ~130-160 | 0.8 - 1.5 | > 100 |
| Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD) | 1,4-Cyclohexanedimethanol | ~80-95 | ~210-240 | 2.0 - 2.8 | < 15 |
Note: These values are representative and can vary significantly based on the polymer's molecular weight, cis/trans isomer ratio, and processing conditions. Data compiled from multiple sources.[3][5][6]
Applications in Research and Drug Development
The biocompatibility and tunable degradation profiles of aliphatic polyesters make them highly valuable in the pharmaceutical and biomedical fields. Polyesters synthesized from this compound are particularly promising for these applications.
-
Controlled Drug Release: The polyester matrix can be formulated into microspheres, nanoparticles, or implants to encapsulate therapeutic agents. The release of the drug can be controlled by the degradation rate of the polymer, which in turn is influenced by its molecular weight, crystallinity (cis/trans ratio), and copolymer composition. This allows for the development of long-acting formulations that can release a drug over weeks or months, improving patient compliance and therapeutic outcomes.[9]
-
Biomaterial Scaffolds: The mechanical properties and biocompatibility of these polyesters make them excellent candidates for creating scaffolds for tissue engineering. These scaffolds can provide temporary mechanical support while encouraging cell adhesion and proliferation, eventually degrading as new tissue is formed.
-
Medical Devices: The durability and hydrolytic stability of these materials are advantageous for manufacturing certain implantable or disposable medical devices.
The ability to conjugate drug molecules to the polyester backbone via covalent bonds offers a sophisticated approach to creating prodrugs with near zero-order release kinetics, minimizing the initial burst release often seen with simple encapsulation methods.[9]
Conclusion
This compound is a versatile and valuable monomer for synthesizing a wide range of polyesters with tailored properties. By understanding the principles of melt polycondensation and the critical role of the monomer's stereochemistry, researchers can design and produce advanced materials with enhanced thermal, mechanical, and degradation characteristics. The detailed protocols provided herein serve as a robust starting point for scientists and engineers to explore the full potential of these materials in industrial applications, materials science research, and the development of next-generation drug delivery systems.
References
- 1. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US20040013728A1 - Controlled drug delivery system using the conjugation of drug to biodegradable polyester - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of Diethyl 1,4-cyclohexanedicarboxylate via Fischer Esterification
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of diethyl 1,4-cyclohexanedicarboxylate through the Fischer esterification of 1,4-cyclohexanedicarboxylic acid with ethanol. This compound is a valuable diester utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] This protocol details the reaction mechanism, a step-by-step experimental procedure, safety precautions, purification techniques, and methods for product characterization. The information presented is curated to ensure scientific integrity and provide actionable insights for laboratory application.
Introduction and Scientific Background
The esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Fischer-Speier esterification, first described in 1895, is a classic and widely used method involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2] This equilibrium-driven process produces an ester and water.[2][3] To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[3][4][5]
1,4-Cyclohexanedicarboxylic acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups. Its esterification with ethanol yields this compound, a compound with applications in various fields of chemical synthesis.[1] This protocol will focus on a practical and efficient laboratory-scale synthesis of this diester.
Reaction Mechanism: The Fischer Esterification Pathway
The Fischer esterification proceeds through a series of reversible steps involving nucleophilic acyl substitution.[2] The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.[2][3]
The mechanism can be summarized as follows:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][6]
-
Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2][6]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming a carbonyl group.[2]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[2][6]
Caption: Fischer Esterification Mechanism for 1,4-Cyclohexanedicarboxylic Acid.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Properties & Notes |
| 1,4-Cyclohexanedicarboxylic acid | C₈H₁₂O₄ | 172.18 | 17.22 g (0.1 mol) | White solid. |
| Absolute Ethanol | C₂H₅OH | 46.07 | 150 mL | Colorless liquid. Use absolute to minimize water content. Highly flammable.[7][8] |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 5 mL | Corrosive, strong dehydrating agent.[7][9][10] Handle with extreme care. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | Used for neutralization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent. Highly flammable. |
| Round-bottom flask (500 mL) | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Heating mantle | - | - | 1 | - |
| Separatory funnel | - | - | 1 | - |
| Distillation apparatus | - | - | 1 | For purification. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling vapors of ethanol, diethyl ether, and sulfuric acid.[10]
-
Handling Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[7][11] Add it slowly and carefully to the reaction mixture. In case of contact, immediately rinse the affected area with copious amounts of water.[7]
-
Flammable Solvents: Ethanol and diethyl ether are highly flammable.[7][8] Ensure there are no open flames or spark sources nearby. Heat the reaction using a heating mantle, not a Bunsen burner.[10]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Neutralize acidic solutions before disposal.[7]
Reaction Setup and Procedure
-
Reactant Charging: To a 500 mL round-bottom flask, add 17.22 g (0.1 mol) of 1,4-cyclohexanedicarboxylic acid and 150 mL of absolute ethanol.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add 5 mL of concentrated sulfuric acid. The addition is exothermic, so add it dropwise to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be around the boiling point of ethanol (approximately 78 °C).
-
Reaction Time: Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
Work-up and Purification
The work-up procedure is designed to isolate the crude product and remove the excess ethanol, sulfuric acid, and any unreacted carboxylic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chymist.com [chymist.com]
- 8. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 9. smartlabs.co.za [smartlabs.co.za]
- 10. Write down an investigative question for this experiment. List THREE safe.. [askfilo.com]
- 11. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols for the Synthesis of 1,4-Cyclohexanedimethanol
Introduction: The Significance of 1,4-Cyclohexanedimethanol
1,4-Cyclohexanedimethanol (CHDM) is a crucial diol in the polymer industry, serving as a valuable monomer for the production of various polyesters and copolyesters.[1][2] Polymers derived from CHDM often exhibit enhanced properties such as improved thermal stability, weather resistance, and mechanical strength compared to their counterparts. The non-planar, six-membered ring of CHDM imparts unique structural characteristics to the polymer backbone.[1] Industrially, CHDM is typically produced through the catalytic hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate.[3][4] This guide provides detailed protocols for the laboratory-scale reduction of diethyl 1,4-cyclohexanedicarboxylate to 1,4-cyclohexanedimethanol, focusing on methods accessible to researchers in synthetic chemistry and drug development.
Methodology 1: Reduction using Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide array of functional groups, including esters, to their corresponding primary alcohols.[5][6][7] It is a source of nucleophilic hydride ions (H⁻) that readily attack the electrophilic carbonyl carbon of the ester.[8]
Mechanism of LAH Reduction of Esters
The reduction of an ester to a primary alcohol with LiAlH₄ is a two-step process involving two equivalents of the hydride reagent.[9]
-
Nucleophilic Acyl Substitution: The first hydride ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl group and expelling an alkoxide leaving group to form an aldehyde.[5][9]
-
Aldehyde Reduction: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to form an alkoxide.[8][10]
-
Workup: A final aqueous workup step protonates the alkoxide to yield the primary alcohol.[5]
Caption: Mechanism of Ester Reduction by LiAlH₄.
Experimental Protocol: LAH Reduction
Safety First: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[6][11][12][13] All manipulations must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[6][11] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[11][12] A Class D fire extinguisher or dry sand should be readily available for emergencies.[11][14]
Materials:
| Reagent/Material | Quantity (Example Scale) | Molar Mass ( g/mol ) | Moles (mmol) |
| This compound | 11.4 g | 228.29 | 50 |
| Lithium Aluminum Hydride (LiAlH₄) | 4.75 g | 37.95 | 125 |
| Anhydrous Tetrahydrofuran (THF) | 250 mL | - | - |
| Ethyl Acetate | ~20 mL | - | - |
| Water (deionized) | 5 mL | - | - |
| 15% Aqueous Sodium Hydroxide (NaOH) | 5 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~20 g | - | - |
| Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) | As needed (alternative workup) | - | - |
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Reagent Preparation: Suspend lithium aluminum hydride (4.75 g, 125 mmol) in anhydrous THF (100 mL) in the reaction flask under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (11.4 g, 50 mmol) in anhydrous THF (150 mL) and add it to the addition funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours to ensure complete reduction.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Alternative Workup (Rochelle's Salt): An alternative method involves quenching the excess LAH with ethyl acetate at 0 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt.[17] This is particularly effective at breaking up aluminum emulsions, resulting in two clear, easily separable phases after vigorous stirring.[17]
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Add anhydrous magnesium sulfate to the mixture to aid in the removal of water and stir for another 15 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by distillation or recrystallization to yield 1,4-cyclohexanedimethanol as a colorless, low-melting solid.[2]
Caption: General Experimental Workflow for LAH Reduction.
Methodology 2: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for the reduction of esters.[3][18][19] This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, typically under high pressure and temperature.[20]
Principles of Catalytic Hydrogenation
This process is a form of catalytic reduction.[20] The diester is hydrogenated in two stages: first, the aromatic ring (if starting from a terephthalate) is saturated to form the cyclohexane ring, and second, the ester groups are reduced to hydroxymethyl groups.[21][22] Various catalysts can be employed, including copper-chromium, copper-zinc, ruthenium, or palladium-based systems.[3][23]
General Protocol: Catalytic Hydrogenation
Safety Considerations: This procedure involves flammable hydrogen gas and high-pressure equipment. It must be performed in a designated area with appropriate safety measures, including a blast shield and proper ventilation.
Materials and Equipment:
-
High-pressure autoclave (e.g., Parr reactor)
-
This compound
-
Hydrogenation catalyst (e.g., Ru/C, Cu-based catalyst)
-
Solvent (e.g., dioxane, methanol)
-
Hydrogen gas source
Procedure:
-
Reactor Charging: Charge the high-pressure autoclave with this compound, the chosen solvent, and the hydrogenation catalyst.
-
System Purge: Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-6 MPa) and heat to the target temperature (e.g., 200-250 °C) with stirring.[4][22]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder.
-
Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Isolation: Open the reactor, and filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent from the filtrate by distillation. The crude 1,4-cyclohexanedimethanol can then be purified by vacuum distillation.
Methodology 3: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride (NaBH₄) is a much milder reducing agent than LiAlH₄ and is typically used for the reduction of aldehydes and ketones.[5][24] Standard conditions for NaBH₄ reduction do not affect esters.[24][25][26] However, under specific conditions, such as in the presence of certain additives or at higher temperatures, NaBH₄ can be used to reduce esters.[27][28] This method offers a safer alternative to LAH but often requires more forcing conditions and may result in lower yields.[28]
Product Characterization
The identity and purity of the synthesized 1,4-cyclohexanedimethanol should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results for 1,4-Cyclohexanedimethanol |
| ¹H NMR | The spectrum will show characteristic peaks for the cyclohexyl protons and the methylene protons of the -CH₂OH groups. The integration of these peaks should correspond to the expected proton ratio.[29] The presence of cis and trans isomers will result in multiple sets of peaks.[29] |
| ¹³C NMR | The spectrum should display signals corresponding to the carbons of the cyclohexane ring and the hydroxymethyl carbons.[30] |
| FT-IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the O-H stretching of the alcohol groups.[31] The disappearance of the ester carbonyl peak (around 1735 cm⁻¹) from the starting material confirms the completion of the reduction. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the mass of 1,4-cyclohexanedimethanol (C₈H₁₆O₂, MW: 144.21 g/mol ).[32] |
Conclusion
The reduction of this compound to 1,4-cyclohexanedimethanol can be effectively achieved through several methods. The choice of method depends on the available equipment, safety considerations, and desired scale. For laboratory-scale synthesis, reduction with lithium aluminum hydride is a robust and high-yielding method, provided that stringent safety precautions are followed. Catalytic hydrogenation represents a more industrially scalable and "greener" approach but requires specialized high-pressure equipment. While sodium borohydride is a safer reagent, its application for ester reduction is less general and may require significant optimization. Proper characterization of the final product is essential to ensure its identity and purity for subsequent applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Cyclohexanedimethanol:Biosynthesis and Uses_Chemicalbook [chemicalbook.com]
- 3. EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. 2. LiAlH4 | PPT [slideshare.net]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 10. youtube.com [youtube.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. nj.gov [nj.gov]
- 14. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Workup [chem.rochester.edu]
- 17. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 18. patents.justia.com [patents.justia.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. WO2021133138A1 - Method for preparation of 1, 4-cyclohexanedimethanol - Google Patents [patents.google.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. ias.ac.in [ias.ac.in]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. TRANS-1,4-CYCLOHEXANEDIMETHANOL(3236-48-4) 13C NMR [m.chemicalbook.com]
- 31. researchgate.net [researchgate.net]
- 32. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Diethyl 1,4-cyclohexanedicarboxylate in High-Performance Coatings and Adhesives: Application Notes and Protocols
Introduction: A Paradigm Shift in Polymer Modification
In the ever-evolving landscape of polymer science, the demand for high-performance, safe, and environmentally conscious materials has driven significant innovation in the field of additives. Diethyl 1,4-cyclohexanedicarboxylate (DCHDC), a non-phthalate plasticizer, has emerged as a compelling alternative to traditional additives, offering a unique combination of performance benefits for coatings and adhesives formulations. Its non-polar nature, inherent stability, and excellent solvency make it a versatile tool for researchers and formulators seeking to enhance the flexibility, durability, and processing characteristics of their polymer systems.[1] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the development of advanced coatings and adhesives.
Chemical Structure and Properties of this compound
-
Molecular Weight: 228.29 g/mol [2]
DCHDC is the diethyl ester of 1,4-cyclohexanedicarboxylic acid. The presence of the cyclohexane ring imparts a significant degree of hydrophobicity and steric bulk, which are key to its function as a plasticizer. Unlike aromatic phthalates, the saturated cycloaliphatic structure of DCHDC contributes to better UV stability and a more favorable toxicological profile.
Application in Coatings: Enhancing Performance and Processability
The primary function of this compound in coatings is to act as a plasticizer and a coalescing agent. Its incorporation can lead to significant improvements in film formation, flexibility, and overall durability.
Mechanism of Action in Coating Formulations
When introduced into a coating formulation, DCHDC molecules intersperse themselves between the polymer chains of the binder. This disrupts the intermolecular forces, leading to a reduction in the glass transition temperature (Tg) of the polymer. A lower Tg results in a more flexible and less brittle coating, with improved impact resistance and adhesion to the substrate. Furthermore, the solvency of DCHDC aids in the coalescence of latex particles in water-based coatings, promoting the formation of a continuous and uniform film.
The use of the related compound, 1,4-cyclohexanedicarboxylic acid, in polyester powder coatings has been shown to improve flow properties and broaden the cure window, suggesting that DCHDC could offer similar rheological benefits in liquid coatings.[6]
Key Performance Benefits in Coatings
-
Improved Flexibility and Impact Resistance: By lowering the Tg of the binder, DCHDC enhances the coating's ability to withstand deformation without cracking or delaminating.
-
Enhanced Adhesion: A more flexible coating can better conform to the surface of the substrate, leading to improved adhesion.
-
Effective Coalescence: In latex coatings, DCHDC facilitates the merging of polymer particles, resulting in a smoother and more durable film.
-
UV Stability: The absence of an aromatic ring in its structure gives DCHDC superior resistance to yellowing and degradation upon exposure to UV radiation compared to aromatic plasticizers.
-
Low Volatility: DCHDC's relatively high molecular weight and boiling point result in low volatility, which minimizes volatile organic compound (VOC) emissions and ensures the long-term retention of plasticizing effects.
Protocol for Evaluating this compound in an Acrylic Coating Formulation
This protocol outlines a systematic approach to evaluate the performance of DCHDC as a plasticizer in a model water-based acrylic coating.
1. Materials and Equipment:
-
Acrylic emulsion (e.g., 50% solids content)
-
This compound (DCHDC)
-
Coalescing solvent (control, e.g., Texanol™)
-
Pigment dispersion (e.g., TiO₂)
-
Thickener
-
Defoamer
-
Deionized water
-
Laboratory mixer with a high-shear dispersion blade
-
Viscometer (e.g., Brookfield viscometer)
-
Film applicator (e.g., bird applicator)
-
Substrate panels (e.g., steel, aluminum, wood)
-
Conical mandrel bend tester
-
Impact tester
-
Adhesion tester (e.g., cross-hatch adhesion tester)
-
Gloss meter
-
QUV accelerated weathering tester
2. Formulation of the Test Coatings:
Prepare a series of coating formulations with varying levels of DCHDC, along with a control formulation containing a standard coalescing solvent.
| Component | Control Formulation (wt%) | Test Formulation 1 (wt%) | Test Formulation 2 (wt%) | Test Formulation 3 (wt%) |
| Acrylic Emulsion (50%) | 40.0 | 40.0 | 40.0 | 40.0 |
| Deionized Water | 20.0 | 20.0 | 20.0 | 20.0 |
| Pigment Dispersion | 25.0 | 25.0 | 25.0 | 25.0 |
| Coalescing Solvent (Control) | 2.0 | 0.0 | 0.0 | 0.0 |
| This compound | 0.0 | 1.0 | 2.0 | 3.0 |
| Thickener | 1.0 | 1.0 | 1.0 | 1.0 |
| Defoamer | 0.5 | 0.5 | 0.5 | 0.5 |
| Total | 100.0 | 100.0 | 100.0 | 100.0 |
3. Experimental Workflow:
Caption: Experimental workflow for evaluating DCHDC in coatings.
4. Performance Evaluation:
-
Viscosity: Measure the viscosity of the liquid coatings to assess the effect of DCHDC on the formulation's rheology.
-
Flexibility: Test the flexibility of the cured films using a conical mandrel bend tester according to ASTM D522.
-
Impact Resistance: Evaluate the impact resistance of the coatings using an impact tester as per ASTM D2794.
-
Adhesion: Assess the adhesion of the coatings to the substrate using a cross-hatch adhesion test (ASTM D3359).
-
Gloss: Measure the gloss of the cured films at 60° and 20° angles using a gloss meter (ASTM D523).
-
Accelerated Weathering: Expose the coated panels to alternating cycles of UV light and moisture in a QUV tester to evaluate the coating's resistance to degradation (ASTM G154).
Application in Adhesives: Tailoring Rheology and Bond Strength
In adhesive formulations, this compound serves as a plasticizer and a viscosity modifier. Its compatibility with a wide range of polymers makes it a valuable additive for tailoring the performance of various adhesive systems.
Mechanism of Action in Adhesive Formulations
Similar to its role in coatings, DCHDC increases the flexibility of the adhesive polymer by reducing its Tg. This is particularly beneficial in applications where the bonded substrates may experience movement or vibration. The increased flexibility can prevent the adhesive from becoming brittle and failing cohesively. Additionally, the solvency of DCHDC can be used to adjust the viscosity of the adhesive, improving its wetting and application characteristics. By reducing the viscosity, DCHDC can enhance the flow of the adhesive, allowing it to better penetrate porous substrates and create a stronger bond.
Key Performance Benefits in Adhesives
-
Improved Flexibility and Peel Strength: The plasticizing effect of DCHDC leads to a more flexible bond line, which can improve peel strength and resistance to delamination.
-
Viscosity Control: DCHDC can be used to lower the viscosity of high-solids adhesive formulations, making them easier to apply and improving their wetting properties.
-
Enhanced Tack and Open Time: By modifying the rheology of the adhesive, DCHDC can influence its tack and open time, providing formulators with greater control over the bonding process.
-
Good Compatibility: DCHDC exhibits good compatibility with a variety of adhesive resins, including acrylics, epoxies, and polyurethanes.
Protocol for Evaluating this compound in an Epoxy Adhesive Formulation
This protocol provides a framework for assessing the impact of DCHDC on the properties of a two-component epoxy adhesive.
1. Materials and Equipment:
-
Two-component epoxy resin system (resin and hardener)
-
This compound (DCHDC)
-
Fumed silica (for viscosity control, if needed)
-
Substrate materials for bonding (e.g., aluminum, steel, plastics)
-
Laboratory mixer (e.g., planetary centrifugal mixer)
-
Viscometer
-
Lap shear testing machine (e.g., universal testing machine)
-
T-peel testing fixture
2. Formulation of the Test Adhesives:
Prepare a series of adhesive formulations with varying concentrations of DCHDC. The DCHDC should be added to the resin component before mixing with the hardener.
| Component | Control Formulation (parts by weight) | Test Formulation 1 (parts by weight) | Test Formulation 2 (parts by weight) | Test Formulation 3 (parts by weight) |
| Epoxy Resin | 100 | 100 | 100 | 100 |
| This compound | 0 | 5 | 10 | 15 |
| Hardener | As per manufacturer's recommendation | As per manufacturer's recommendation | As per manufacturer's recommendation | As per manufacturer's recommendation |
3. Experimental Workflow:
Caption: Experimental workflow for evaluating DCHDC in adhesives.
4. Performance Evaluation:
-
Viscosity: Measure the viscosity of the mixed adhesive immediately after combining the resin and hardener to determine the effect of DCHDC on the initial viscosity and pot life.
-
Lap Shear Strength: Prepare single lap shear specimens according to ASTM D1002 and test their shear strength. This will quantify the adhesive's cohesive and adhesive strength under shear stress.
-
T-Peel Strength: For flexible substrates, prepare and test T-peel specimens according to ASTM D1876 to evaluate the adhesive's flexibility and resistance to peeling forces.
Conclusion: A Versatile Additive for Modern Formulations
This compound presents a compelling option for formulators of coatings and adhesives seeking to enhance performance while adhering to evolving regulatory landscapes. Its unique cycloaliphatic structure provides a desirable balance of plasticizing efficiency, low volatility, and good compatibility with a range of polymer systems. By following systematic evaluation protocols, researchers can effectively harness the benefits of DCHDC to develop innovative and high-performing products. The transition away from traditional phthalate plasticizers necessitates a thorough understanding of the alternatives, and this compound stands out as a promising candidate for a wide array of applications.
References
- 1. PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future – Nayakem [nayakem.com]
- 2. Non-Phthalate Plasticizers: A Safer, Greener Choice – South City Petrochem [southcitypetrochem.com]
- 3. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scent.vn [scent.vn]
- 6. WO1999060067A1 - The use of 1,4-cyclohexanedicarboxylic acid as a means of improving flow properties and broadening cure window of polyester powder coating enamel - Google Patents [patents.google.com]
Application Notes and Protocols: Diethyl 1,4-cyclohexanedicarboxylate as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Cyclohexane Scaffold
In the landscape of modern drug discovery and development, the deliberate choice of molecular building blocks is a critical determinant of a program's success. The cyclohexane ring, a foundational motif in medicinal chemistry, offers a unique combination of conformational rigidity and three-dimensional complexity. When appropriately functionalized, this scaffold can project substituents into precise vectors, enabling optimal interactions with biological targets while often improving metabolic stability and pharmacokinetic properties.
Diethyl 1,4-cyclohexanedicarboxylate (DCHDC) emerges as a particularly valuable starting material. As a diester, it possesses two reactive handles that can be orthogonally or sequentially modified. The 1,4-substitution pattern allows for the synthesis of linear, rigid molecules that can span binding pockets or serve as scaffolds for more complex architectures. This guide provides an in-depth exploration of DCHDC's applications, focusing on its role in the synthesis of key pharmaceutical agents and offering detailed protocols for its practical implementation in the laboratory.
Physicochemical Properties of this compound
A thorough understanding of a building block's properties is paramount for effective reaction design and process optimization. DCHDC is a versatile compound, recognized for its utility in producing pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure facilitates the introduction of the cyclohexane moiety into more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 72903-27-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₂H₂₀O₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 228.28 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless liquid that may crystallize | --INVALID-LINK-- |
| Boiling Point | 285 - 286 °C | --INVALID-LINK-- |
| Density | 1.049 g/cm³ | --INVALID-LINK-- |
| Refractive Index | n20/D 1.450 - 1.454 | --INVALID-LINK-- |
| Solubility | Excellent solubility in organic solvents | --INVALID-LINK-- |
Application I: Synthesis of Tranexamic Acid - An Antifibrinolytic Agent
Tranexamic acid is an essential medicine used to treat or prevent excessive blood loss from major trauma, postpartum bleeding, surgery, tooth extraction, and heavy menstruation. Its mechanism of action relies on blocking the lysine binding sites on plasminogen, thus inhibiting fibrinolysis. The therapeutic activity is exclusive to the trans-isomer, rendering stereochemical control a critical aspect of its synthesis.
A recent scalable, five-step synthesis starting from the analogous dimethyl 1,4-cyclohexanedicarboxylate highlights a commercially viable route to tranexamic acid with a final purity of over 99.5%.[2] The overall yield for this process is reported to be 47%.[2] The key to this successful synthesis is the strategic isomerization of the cis/trans mixture to favor the desired trans isomer at an early stage.[2] The following protocols are adapted from the principles outlined in this scalable synthesis.
Overall Synthetic Workflow
The synthesis proceeds through five key stages: isomerization to the trans-diester, selective mono-amidation, conversion of the remaining ester to a nitrile, reduction of the nitrile to an amine, and final hydrolysis to the carboxylic acid.
Caption: Workflow for the synthesis of Tranexamic Acid.
Detailed Experimental Protocols
Protocol 1: Isomerization to trans-Diethyl 1,4-cyclohexanedicarboxylate
-
Causality: The initial DCHDC is often a mixture of cis and trans isomers. The thermodynamically more stable trans-isomer, with both ester groups in an equatorial position, is the required stereoisomer for the synthesis of tranexamic acid. Base-catalyzed epimerization via an enolate intermediate allows for the conversion of the cis-isomer to the desired trans-isomer.[3] Exploiting the lower solubility of the trans-isomer allows for its selective crystallization.
-
Procedure:
-
To a solution of this compound (100 g, 1.0 equiv, cis/trans mixture) in absolute ethanol (200 mL), add a solution of sodium ethoxide (0.2 equiv) in ethanol.
-
Stir the mixture at room temperature for 24 hours to allow for equilibration.
-
Cool the reaction mixture to 0-5 °C and stir for an additional 4 hours.
-
The trans-isomer will selectively precipitate. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 50 mL).
-
Dry the white crystalline solid under vacuum to yield trans-diethyl 1,4-cyclohexanedicarboxylate.
-
Validation: The purity and isomeric ratio can be confirmed by Gas Chromatography (GC) and ¹H NMR spectroscopy. The melting point of the pure trans-isomer is significantly higher than the cis-isomer.
-
Protocol 2: Synthesis of trans-4-(Ethoxycarbonyl)cyclohexane-1-carboxamide
-
Causality: This step involves the selective amidation of one of the two ester groups. By controlling the stoichiometry of ammonia, it is possible to favor the mono-amidated product.
-
Procedure:
-
In a pressure vessel, dissolve trans-diethyl 1,4-cyclohexanedicarboxylate (50 g, 1.0 equiv) in methanol (250 mL).
-
Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution for 1 hour.
-
Seal the vessel and stir the reaction mixture at 50 °C for 48 hours.
-
Cool the vessel to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired mono-amide.
-
Validation: The reaction progress can be monitored by TLC or GC. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 3: Dehydration to trans-Ethyl 4-cyanocyclohexane-1-carboxylate
-
Causality: The primary amide is dehydrated to a nitrile using a standard dehydrating agent like thionyl chloride. This sets up the subsequent reduction to the required aminomethyl group.
-
Procedure:
-
Suspend trans-4-(ethoxycarbonyl)cyclohexane-1-carboxamide (30 g, 1.0 equiv) in dichloromethane (DCM, 150 mL).
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude nitrile, which can be used in the next step without further purification or purified by vacuum distillation.
-
Validation: The disappearance of the amide and the appearance of the nitrile can be monitored by IR spectroscopy (disappearance of C=O stretch of amide, appearance of C≡N stretch).
-
Protocol 4 & 5: Reduction and Hydrolysis to Tranexamic Acid
-
Causality: The nitrile is reduced to a primary amine using catalytic hydrogenation. Raney Nickel is a common and effective catalyst for this transformation. The final step is the saponification of the ethyl ester to the carboxylic acid, followed by acidification to yield the final product.
-
Procedure:
-
To a solution of trans-ethyl 4-cyanocyclohexane-1-carboxylate (20 g, 1.0 equiv) in ethanol/water, add a slurry of Raney Nickel (approx. 10 wt%).
-
Hydrogenate the mixture in a Parr shaker apparatus under hydrogen pressure (50 psi) at 40-50 °C until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with ethanol.
-
To the filtrate, add a solution of sodium hydroxide (2.5 equiv) in water.
-
Heat the mixture to reflux for 4 hours to effect hydrolysis of the ester.
-
Cool the reaction mixture and acidify to pH 6.5-7.0 with concentrated hydrochloric acid.
-
The precipitated tranexamic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and its melting point compared to the literature value. Purity can be assessed by HPLC, which should show >99.5% for the trans-isomer.[2]
-
Application II: Scaffolding for Conformationally Restricted GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic use is limited by its poor ability to cross the blood-brain barrier and its conformational flexibility, which allows it to bind to multiple receptor subtypes. The development of conformationally restricted GABA analogues is a key strategy to improve receptor selectivity and pharmacokinetic profiles.[4] Baclofen, a GABAB receptor agonist, is a well-known example of a clinically used GABA analogue.[5]
The rigid cyclohexane core of DCHDC provides an ideal starting point for creating such analogues. By manipulating the functional groups at the 1 and 4 positions, chemists can synthesize novel structures where the key pharmacophoric elements (amino and carboxylic acid groups) are held in a specific spatial orientation.
Conceptual Synthetic Pathway
A common strategy involves the reduction of the diester to the corresponding diol, followed by selective functionalization to introduce the amino and carboxylic acid moieties.
Caption: Conceptual workflow for GABA analogue synthesis.
This pathway illustrates how the DCHDC core can be systematically elaborated. The reduction to the diol provides two primary alcohols. One can be selectively protected (e.g., as a silyl ether), allowing the other to be oxidized to a carboxylic acid. The remaining alcohol can then be converted to an amine via a mesylate or tosylate intermediate followed by azide displacement and reduction. Final deprotection yields the target GABA analogue. This strategy provides a robust platform for generating a library of compounds with varying stereochemistry and substitution patterns for structure-activity relationship (SAR) studies.
Conclusion
This compound is a cost-effective and highly versatile building block for pharmaceutical synthesis. Its utility is demonstrated in the scalable and stereocontrolled synthesis of the essential drug tranexamic acid. Furthermore, its rigid cyclohexane scaffold serves as an excellent starting point for the development of conformationally restricted analogues of neurotransmitters like GABA, a critical area of research in medicinal chemistry. The protocols and concepts outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to effectively incorporate this valuable intermediate into their synthetic programs.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Item - Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of conformationally restricted analogs of baclofen, a potent GABAB receptor agonist, by the introduction of a cyclopropane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Protocol for Real-Time and Quantitative Monitoring of Diethyl 1,4-cyclohexanedicarboxylate Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in process chemistry, optimization, and quality control.
Abstract: This document provides a detailed, multi-technique protocol for monitoring the synthesis of Diethyl 1,4-cyclohexanedicarboxylate, a versatile compound used in the production of polymers and specialty chemicals.[1] The synthesis, typically achieved via a Fischer-Speier esterification, is an equilibrium-driven reaction where careful monitoring is paramount for optimizing yield, minimizing impurity formation, and ensuring process safety.[2][3][4] We present a holistic monitoring strategy employing in-situ Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) for real-time kinetic analysis, complemented by offline High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for robust, quantitative validation of reactant consumption and product formation. This integrated approach provides a self-validating system, ensuring high confidence in process understanding and control.
Foundational Principles: The 'Why' of Reaction Monitoring
In the synthesis of this compound from 1,4-cyclohexanedicarboxylic acid and ethanol, the reaction is a reversible, acid-catalyzed process.[2][5] The primary challenge is overcoming the chemical equilibrium to drive the reaction towards the product.[4][5] This is often achieved by using an excess of the alcohol reactant or by removing the water byproduct.[3][6]
Effective reaction monitoring allows the chemist to:
-
Track Kinetic Profiles: Understand the rate of reactant consumption and product formation to determine the optimal reaction time and identify the point of completion.
-
Optimize Reaction Conditions: Evaluate the impact of temperature, catalyst loading, and reactant ratios on reaction rate and final yield.
-
Ensure Process Safety and Reproducibility: Identify any deviations from expected behavior in real-time, preventing runaway reactions or inconsistent batch outcomes.
-
Minimize Byproduct Formation: Detect the emergence of potential side-products, enabling adjustments to reaction parameters to improve purity.
Our protocol is built on the principle of orthogonality , where different analytical techniques with distinct measurement principles are used to cross-validate results, providing a comprehensive and trustworthy view of the reaction state.
The Reaction Pathway: Fischer-Speier Esterification
The core transformation is the reaction between a dicarboxylic acid and an alcohol, catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4]
Reaction: 1,4-Cyclohexanedicarboxylic Acid + 2 Ethanol ⇌ this compound + 2 H₂O (Catalyst: H₂SO₄)
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity for nucleophilic attack by the alcohol.[2][4]
Caption: Simplified mechanism of acid-catalyzed Fischer esterification.
The Monitoring Workflow: An Integrated Approach
A robust monitoring protocol relies on a logical flow from the reactor to final data analysis. In-situ methods provide immediate feedback, while offline methods offer superior separation and quantification.
Caption: Integrated workflow for monitoring the esterification reaction.
Detailed Experimental Protocols
General Sample Preparation for Offline Analysis
This procedure is critical for ensuring that the reaction is halted immediately upon sampling, providing a true snapshot of the reaction mixture at that time point.
-
Aliquot Withdrawal: At designated time intervals (e.g., t=0, 30, 60, 120, 240 minutes), carefully withdraw approximately 0.5 mL of the hot reaction mixture using a glass syringe or pipette.
-
Quenching: Immediately dispense the aliquot into a pre-weighed vial containing 5.0 mL of a cold, saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the acid catalyst, instantly stopping the esterification and hydrolysis reactions.
-
Internal Standard Addition: Add a precise volume of an appropriate internal standard solution. For the organic phase (GC-MS analysis), this could be a high-boiling point, non-reactive hydrocarbon or ester (e.g., diethyl phthalate). For the aqueous phase (HPLC), a water-soluble, non-reactive acid (e.g., benzoic acid) can be used.
-
Extraction: Add 5.0 mL of ethyl acetate to the quenched sample vial. Cap and vortex vigorously for 1 minute to extract the this compound product and unreacted ethanol into the organic layer. Allow the layers to separate.
-
Sample Segregation:
-
For GC-MS: Carefully transfer the top organic layer to a new vial for analysis.
-
For HPLC: Carefully transfer the bottom aqueous layer to a new vial. Acidify with a drop of dilute HCl to ensure the dicarboxylic acid is fully protonated before analysis.
-
Protocol 1: In-Situ Monitoring by ATR-FTIR Spectroscopy
This technique provides real-time, continuous monitoring of key functional group transformations without sample removal.[7][8]
-
Principle: An infrared-transparent crystal at the tip of a probe is immersed in the reaction. The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates a short distance into the reaction mixture. The absorption of this wave by the reactants and products is measured.
-
Methodology:
-
Setup: Insert a clean, dry ATR-FTIR probe (e.g., Diamond or SiComp) into the reaction vessel.
-
Background Spectrum: Before adding the catalyst, record a background spectrum of the initial mixture of 1,4-cyclohexanedicarboxylic acid and ethanol at the target reaction temperature. This subtracts the spectral features of the starting materials from subsequent measurements.
-
Data Acquisition: Initiate the reaction by adding the acid catalyst. Immediately begin spectral acquisition, collecting a full spectrum every 1-2 minutes for the duration of the reaction.
-
Analysis: Monitor the change in absorbance of key vibrational bands over time. The disappearance of the broad O-H stretch from the carboxylic acid and the C=O stretch around 1700-1725 cm⁻¹ indicates reactant consumption.[9] Concurrently, the appearance and growth of the ester C=O stretch at a higher frequency (1730-1750 cm⁻¹) and the C-O stretches between 1100-1300 cm⁻¹ signify product formation.[9][10]
-
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Change During Reaction |
| Carboxylic Acid | O-H Stretch (broad) | 2500 - 3300 | Decrease |
| Carboxylic Acid | C=O Stretch | ~1700 - 1725 | Decrease[9] |
| Ester | C=O Stretch | ~1730 - 1750 | Increase [9] |
| Ester | C-O Stretch | ~1100 - 1300 | Increase [10] |
| Table 1: Key FTIR vibrational bands for monitoring esterification. |
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold standard for quantifying the volatile product, this compound.
-
Principle: The organic extract is injected into the GC, where compounds are separated based on their boiling points and interactions with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification and quantification.
-
Methodology:
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations containing the internal standard. Analyze these to generate a calibration curve.
-
Sample Analysis: Inject 1 µL of the organic phase from the prepared sample (Section 3.1) into the GC-MS system.
-
Data Processing: Identify the peaks for the product and the internal standard based on their retention times and mass spectra. Quantify the amount of product in the sample by comparing its peak area relative to the internal standard against the calibration curve.
-
| GC Parameter | Suggested Setting | Rationale |
| Column | Agilent DB-5ms (30m x 0.25mm, 0.25µm) | A robust, general-purpose column suitable for ester analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Provides good separation efficiency. |
| Oven Program | Start at 80°C, hold 1 min. Ramp to 280°C at 20°C/min. Hold 5 min. | Separates the ethanol solvent from the higher-boiling point ester product. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Scan Range | 40 - 450 m/z | Covers the expected mass fragments of the product and reactants. |
| Table 2: Example GC-MS parameters for product quantification. |
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for quantifying the non-volatile 1,4-cyclohexanedicarboxylic acid reactant.
-
Principle: The acidified aqueous sample is injected into the HPLC. A high-pressure pump forces a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The dicarboxylic acid separates from other components based on its interaction with the stationary phase and is detected as it exits the column, typically by a UV detector.[11][12]
-
Methodology:
-
Calibration: Prepare and analyze a series of calibration standards of 1,4-cyclohexanedicarboxylic acid of known concentrations.
-
Sample Analysis: Inject 10 µL of the acidified aqueous phase from the prepared sample (Section 3.1) into the HPLC system.
-
Data Processing: Identify the peak corresponding to the dicarboxylic acid based on its retention time. Quantify its concentration using the calibration curve.
-
| HPLC Parameter | Suggested Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard column for separating moderately polar organic molecules. |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70) with 0.1% Phosphoric Acid | The acid suppresses the ionization of the carboxylic acid, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | UV at 210 nm | Carboxylic acids have a UV absorbance at low wavelengths. |
| Table 3: Example HPLC parameters for reactant quantification. |
Data Integration and Validation
The trustworthiness of this protocol is established by cross-validating the data from the different techniques. The percent conversion calculated from the disappearance of the starting material (via HPLC) should closely match the conversion calculated from the appearance of the product (via GC-MS).
Example Time-Course Data:
| Time (min) | Reactant Conc. (M) (from HPLC) | Product Conc. (M) (from GC-MS) | % Conversion (from HPLC) | % Conversion (from GC-MS) |
| 0 | 1.00 | 0.00 | 0% | 0% |
| 30 | 0.65 | 0.34 | 35% | 34% |
| 60 | 0.42 | 0.57 | 58% | 57% |
| 120 | 0.21 | 0.78 | 79% | 78% |
| 240 | 0.11 | 0.89 | 89% | 89% |
| Table 4: Hypothetical integrated data from a monitoring experiment, demonstrating cross-validation. |
Conclusion
This application note details a robust, multi-modal protocol for the comprehensive monitoring of this compound synthesis. The combination of real-time, in-situ FTIR for kinetic profiling with quantitative, offline GC-MS and HPLC for accurate concentration measurement provides a self-validating and highly reliable system. By implementing this protocol, researchers and process chemists can achieve a deeper understanding of the reaction dynamics, leading to improved optimization, higher yields, greater purity, and enhanced process control.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. mdpi.com [mdpi.com]
- 8. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 1,4-cyclohexanedicarboxylate
Welcome to the technical support center for the synthesis of Diethyl 1,4-cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.
Introduction
This compound is a valuable diester used as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its cyclohexane core can enhance the properties of final products, such as flexibility and durability.[1] While several synthetic routes exist, achieving high yields can be challenging due to equilibrium limitations, side reactions, and purification difficulties. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address these issues effectively.
Overview of Primary Synthesis Routes
There are three main pathways to synthesize this compound, each with distinct advantages and challenges. The most common laboratory method is the Fischer-Speier esterification, while hydrogenation routes are prevalent in industrial settings.
Caption: Primary synthesis routes for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low when using Fischer Esterification?
This is the most common issue and almost always relates to the reversible nature of the Fischer-Speier esterification reaction. The reaction between 1,4-cyclohexanedicarboxylic acid and ethanol establishes an equilibrium with the product diester and water.[2][3][4] To achieve a high yield, this equilibrium must be actively shifted towards the products.
Causality: According to Le Châtelier's principle, the equilibrium can be shifted by either adding an excess of a reactant or by removing a product as it is formed.[2] In this synthesis, both strategies are crucial for driving the reaction to completion.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Start with anhydrous ethanol and dry glassware. Any water present at the beginning will inhibit the forward reaction.
-
Use Excess Alcohol: Employing a large excess of ethanol serves two purposes: it acts as a reactant, shifting the equilibrium, and often doubles as the reaction solvent.[3] A molar ratio of at least 5:1 (ethanol to dicarboxylic acid) is recommended.[5]
-
Actively Remove Water: The water produced during the reaction must be removed. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a co-solvent like toluene.[3][6] Alternatively, using a chemical drying agent like molecular sieves can also work, though it may be less efficient for larger scale reactions.
-
Check Your Catalyst: Ensure you are using a sufficient amount of an appropriate acid catalyst. Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] Insufficient catalysis will result in a slow reaction that may not reach equilibrium within a practical timeframe.
-
Optimize Reaction Time and Temperature: The reaction is typically performed at the reflux temperature of the alcohol or the azeotropic mixture.[3] A reaction time of 12-16 hours is often necessary to approach completion.[5] Monitor the reaction progress (e.g., by tracking water collection in the Dean-Stark trap) to determine the optimal duration.
Q2: What are the common side reactions and impurities I should be aware of?
Several potential side reactions and impurities can complicate your synthesis and reduce the purity of the final product.
-
Incomplete Esterification: The most common "impurity" is the presence of the mono-ester (ethyl hydrogen 1,4-cyclohexanedicarboxylate) and unreacted 1,4-cyclohexanedicarboxylic acid. These arise from the reaction not going to completion.
-
Ether Formation: At high temperatures, strong protic acids like H₂SO₄ can catalyze the dehydration of ethanol to form diethyl ether. This consumes the alcohol reactant and introduces a volatile impurity. Using a milder acid like p-TsOH can mitigate this.
-
Byproducts from Starting Materials: The synthesis of the starting 1,4-cyclohexanedicarboxylic acid can sometimes result in isomeric impurities (cis/trans).[7] While both isomers will esterify, the presence of a mixed-isomer product may affect its physical properties and subsequent applications.
-
Intermediate Impurities (Alternative Routes): If synthesizing via the Dieckmann condensation of diethyl succinate, an intermediate, diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate (also known as diethyl succinylsuccinate), is formed.[8][9][10] Incomplete subsequent hydrogenation and dehydration will leave this diketone as a significant impurity.
Q3: How can I effectively remove water using a Dean-Stark apparatus?
Using a Dean-Stark trap is the most reliable method for removing water azeotropically and driving the esterification to completion.[6] Toluene is an excellent co-solvent for this purpose as it forms a low-boiling azeotrope with water.
Experimental Protocol: Fischer Esterification with Dean-Stark Water Removal
| Step | Procedure | Rationale |
| 1. Setup | Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried. | Prevents introduction of atmospheric moisture and allows for continuous removal of water byproduct. |
| 2. Reagents | To the flask, add 1,4-cyclohexanedicarboxylic acid, a 5-10 fold molar excess of absolute ethanol, toluene (approx. 20-30% of ethanol volume), and the acid catalyst (e.g., 1-2 mol% p-TsOH). | Toluene forms an azeotrope with water, facilitating its removal. Excess ethanol drives the equilibrium. |
| 3. Heating | Heat the mixture to a gentle reflux using a heating mantle. The vapor of the ethanol-toluene-water azeotrope will rise into the condenser. | The temperature should be sufficient to maintain a steady rate of distillation into the trap. |
| 4. Collection | As the vapor condenses, it will collect in the Dean-Stark trap. Since water is denser than toluene, it will separate and collect in the bottom of the graduated arm of the trap. The upper toluene/ethanol layer will overflow and return to the reaction flask. | This physically separates the water from the reaction mixture, irreversibly shifting the equilibrium towards the ester product. |
| 5. Monitoring | Continue the reflux until water no longer collects in the arm of the trap and the theoretical amount of water has been collected. This typically takes 12-16 hours.[5][11] | The cessation of water collection indicates the reaction is complete. |
| 6. Cooldown | Once complete, turn off the heat and allow the apparatus to cool to room temperature before proceeding with the workup. | Ensures safe handling during the subsequent purification steps. |
Q4: What is the optimal catalyst and what are the loading recommendations?
The choice of catalyst can significantly impact reaction rate and side product formation. Brønsted acids are most common, but Lewis acids can also be used.
Comparison of Common Acid Catalysts for Fischer Esterification
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1 - 3% | Inexpensive, highly effective, and readily available.[2] | Can cause charring and promotes side reactions like ether formation at higher temperatures.[3] |
| p-Toluenesulfonic Acid (p-TsOH) | 1 - 5% | Solid, easy to handle, less corrosive, and less likely to cause charring or side reactions compared to H₂SO₄.[4][6] | More expensive than sulfuric acid. |
| Lewis Acids (e.g., Sc(OTf)₃, Hf(IV), Zr(IV) salts) | 0.1 - 2% | Very mild, high-yielding, and can be used for sensitive substrates.[3][4] | Significantly more expensive, may require strictly anhydrous conditions. |
Recommendation: For most standard laboratory preparations, p-toluenesulfonic acid (p-TsOH) offers the best balance of reactivity, ease of handling, and minimization of side reactions.
Q5: My reaction seems to have worked, but I'm losing product during workup. What are the best practices for purification?
Product loss during purification is a common pitfall. A systematic workup is essential to isolate the pure diester.
Caption: Standard purification workflow for this compound.
Detailed Steps & Rationale:
-
Neutralization: The first critical step is to neutralize the acid catalyst. This is done by washing the organic layer with a mild base, typically a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] This wash will also convert any unreacted carboxylic acid or mono-ester into their corresponding sodium salts, which are water-soluble and will be removed into the aqueous layer.
-
Extraction & Washing: After neutralizing, wash the organic layer with water and then with brine (saturated NaCl solution). The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12] Ensure the drying agent is filtered off completely before the final solvent removal.
-
Final Purification: The most effective method for obtaining a highly pure product is vacuum distillation .[11] this compound has a high boiling point at atmospheric pressure, so distillation under reduced pressure is necessary to prevent decomposition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Diethyl 2,5-Dihydroxycyclohexane-1,4-dicarboxylate|CAS 6966-80-9 [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. mdpi.com [mdpi.com]
- 8. CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 9. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | C12H16O6 | CID 95310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Diethyl 1,4-cyclohexanedicarboxylate by Vacuum Distillation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of Diethyl 1,4-cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during vacuum distillation of this compound. Our goal is to combine established scientific principles with field-proven insights to ensure your purification is successful, efficient, and safe.
Introduction: Why Vacuum Distillation?
This compound is a high-boiling point diester (approx. 285-286 °C at atmospheric pressure) used as a building block in the synthesis of pharmaceuticals and specialty polymers.[1] Distilling such compounds at atmospheric pressure requires extremely high temperatures, which can lead to thermal decomposition, reduced yield, and the formation of unwanted byproducts.[2][3][4] Vacuum distillation significantly lowers the boiling point, allowing for a gentler purification process that preserves the integrity of the molecule.[5][6][7]
This guide addresses the specific nuances of this purification, including managing geometric isomers (cis/trans), preventing common experimental failures, and optimizing your setup for the highest purity and yield.
Troubleshooting Guide: A Problem-Solution Approach
This section is formatted to help you quickly diagnose and resolve issues during your experiment.
Question: My vacuum pump is running, but I can't achieve the target pressure (e.g., <10 mmHg). What's wrong?
Answer: This is one of the most common issues in vacuum distillation and almost always points to a leak in the system.[8]
-
Causality: An unstable or poor vacuum leads to a fluctuating boiling point.[7] This causes inconsistent distillation rates, poor separation of impurities, and can even cause the distillation to stop altogether.
-
Troubleshooting Steps:
-
Check All Joints: Ensure every ground-glass joint is properly sealed with a suitable vacuum grease. Apply a thin, even band around the upper part of the male joint. Do not use excessive grease, as it can contaminate your product.[2]
-
Inspect Glassware: Before assembly, meticulously inspect every piece of glassware for hairline fractures or star cracks, especially the distillation flask. Such cracks can compromise the vacuum and, more critically, pose an implosion risk under reduced pressure.[2]
-
Verify Tubing: Use only thick-walled vacuum tubing. Standard tubing will collapse under vacuum.[2][9] Check the tubing for any cracks or holes and ensure connections to the vacuum adapter and trap are secure.
-
The Vacuum Trap: Ensure your vacuum trap is correctly assembled and, if necessary, properly cooled (e.g., with a dry ice/acetone slurry) to prevent solvent vapors from entering and degrading the vacuum pump oil.[9]
-
Pump Maintenance: Check the oil level and quality in your vacuum pump. Contaminated or low oil will result in poor performance.
-
Question: The liquid in my distillation flask is bumping violently, and I'm losing product into the condenser. How do I stop this?
Answer: Bumping is a significant problem in vacuum distillation because the smooth nucleation sites provided by standard boiling chips are ineffective under reduced pressure.[10]
-
Causality: Under vacuum, liquids can become superheated. When boiling does occur, it happens almost explosively, a phenomenon known as bumping. This leads to poor separation and significant loss of yield.
-
Solutions:
-
Constant Agitation (Recommended): The most effective method is to use a magnetic stir bar and stir plate. Vigorous stirring creates a vortex that continuously disrupts the surface of the liquid, providing nucleation points for smooth boiling.[9] Ensure the stir bar is appropriately sized for the flask.
-
Capillary Bubbler: A fine capillary (e.g., a sealed Pasteur pipette drawn to a fine point) can be inserted through a thermometer adapter to introduce a slow, steady stream of tiny air or nitrogen bubbles, which act as nucleation sites.[10] This method requires careful control to avoid disrupting the vacuum level.
-
Question: My distillation is extremely slow, or the condensate ring won't rise into the condenser. What should I do?
Answer: This issue typically stems from a mismatch between temperature and pressure.
-
Causality: For distillation to occur, the vapor pressure of the liquid must overcome the pressure of the system. If the heating temperature is too low for the achieved vacuum level, the compound will not have sufficient vapor pressure to boil and distill.
-
Troubleshooting Steps:
-
Verify Vacuum Level: First, confirm you have a stable and adequate vacuum. A higher-than-expected pressure will require a higher temperature to initiate boiling.
-
Increase Heat Gradually: Slowly increase the temperature of the heating mantle or oil bath. Watch for the formation of a "condensate ring" on the inside of the glass. This ring should slowly and steadily rise up the distillation head and into the condenser.[2] If it stops rising, a slight increase in temperature is needed.
-
Insulate the Apparatus: The distillation head and Claisen adapter can act as air condensers, causing the vapor to cool and fall back into the flask before reaching the water-cooled condenser. Insulating these parts with glass wool or aluminum foil can prevent this heat loss and facilitate a smoother distillation.[2][9]
-
Question: My final product seems pure by some measures, but the yield is very low. Where did my product go?
Answer: Low yield can be attributed to several factors, from mechanical loss to incomplete distillation.
-
Possible Causes & Solutions:
-
Premature Condensation: As mentioned above, if the apparatus is not insulated, significant amounts of vapor can condense before reaching the collection flask. Wrap the distillation head to minimize this.
-
Distillation Flask Too Large: Using a flask that is too large increases the surface area, leading to more "hold-up" volume where the product condenses and never makes it to the receiver. Ideally, the flask should be no more than two-thirds full at the start.[2]
-
Temperature Too High: Excessive heat can cause thermal decomposition, converting your product into non-volatile tars or low-boiling fragments that are lost to the vacuum trap.
-
Incomplete Distillation: It's common to stop the distillation prematurely, leaving a significant amount of product in the distilling flask. Continue distilling as long as product is collecting at a steady rate at the target temperature and pressure. When the rate slows significantly or the temperature begins to fluctuate, the distillation is likely complete.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties is critical for planning your distillation. The compound is a mixture of cis and trans isomers, which can have slightly different properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₄ | [11][12] |
| Molecular Weight | 228.28 g/mol | [11][12] |
| Appearance | Colorless liquid that may crystallize | [1] |
| Boiling Point (Atmospheric) | ~285-286 °C | [1] |
| Density | ~1.049 g/cm³ | [1] |
| Vapor Pressure (Est. @ 20°C) | 0.0017 hPa (approx. 0.0013 mmHg) | [11] |
Q2: What is the expected boiling point under vacuum?
A2: The boiling point is highly dependent on the pressure. While a precise value requires experimental determination, a pressure-temperature nomograph can provide a good estimate. For a compound with an atmospheric boiling point of ~285°C, you can expect the following approximate boiling points at reduced pressures:
-
At 10 mmHg: ~150-160 °C
-
At 1 mmHg: ~120-130 °C
-
At 0.1 mmHg: ~90-100 °C
Note: These are estimates. The actual boiling point during your experiment should be recorded as a measure of purity.
Q3: How do the cis and trans isomers affect the distillation?
A3: this compound exists as cis and trans geometric isomers. While their boiling points are often very close, making complete separation by simple vacuum distillation challenging, you may observe a broad boiling range if both are present in significant quantities. For applications requiring a specific isomer, further purification by methods like fractional distillation under high vacuum or chromatography may be necessary.[13][14]
Q4: What is the proper procedure for setting up the vacuum distillation apparatus?
A4: A correct and secure setup is paramount for safety and success.[2][5][9]
Experimental Protocol: Vacuum Distillation Setup
-
Glassware Inspection: Check all glassware (round-bottom flask, Claisen adapter, three-way distillation head, condenser, vacuum adapter, receiving flask) for cracks.[2]
-
Assemble the Apparatus:
-
Place a stir bar in the distilling flask and add the crude this compound (flask should be 1/2 to 2/3 full).
-
Attach a Claisen adapter to the flask. This provides an extra neck to prevent bumped material from reaching the condenser.[9]
-
In the main neck of the Claisen adapter, place the three-way distillation head.
-
Insert a thermometer with an adapter into the top of the distillation head. The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser.
-
Grease and attach the condenser to the sidearm of the distillation head. Secure with a Keck clip.
-
Attach the vacuum adapter to the end of the condenser.
-
Attach the receiving flask to the vacuum adapter. It is wise to use a multi-flask receiver (a "cow" or "pig" adapter) to collect different fractions without breaking the vacuum.
-
-
Secure the System: Clamp the distillation flask and the receiving flask securely to a retort stand. Do not rely on the glass joints to support the weight.
-
Connect Water and Vacuum:
-
Final Checks: Double-check that all joints are snug and properly greased. Place a heating mantle supported by a lab jack under the distillation flask.[9]
Q5: What safety precautions are essential?
A5: Safety must be the top priority.
-
Implosion Hazard: Always assume glassware under vacuum can fail. Use a blast shield and wear safety glasses and a face shield at all times.
-
Personal Protective Equipment (PPE): Wear a lab coat and appropriate gloves.[15][16]
-
Ventilation: Perform the distillation in a well-ventilated fume hood.[16]
-
Cooling Down: Always allow the apparatus to cool completely before reintroducing air into the system. Hot residue can react unexpectedly with oxygen.[9]
-
Releasing Vacuum: Release the vacuum before turning off the vacuum pump to prevent back-siphoning of pump oil or aspirator water into your system.[9]
Visual Guides
Diagram: Standard Vacuum Distillation Workflow
This diagram illustrates the essential components and connections for a successful vacuum distillation setup.
Caption: A typical laboratory vacuum distillation setup.
Diagram: Troubleshooting Logic for Low Distillate Yield
This decision tree provides a logical pathway for diagnosing the cause of poor product yield.
Caption: A decision tree for troubleshooting low yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Purification [chem.rochester.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 8. njhjchem.com [njhjchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. scent.vn [scent.vn]
- 12. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 14. Separation of the cis- and trans-isomers 1,4-cyclohexanedicarboxylic acid by a dynamic MOF - Details - 北京工业大学机构库 [ir.bjut.edu.cn]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Diethyl 1,4-cyclohexanedicarboxylate Isomer Separation
Welcome to the technical support center for the separation of Diethyl 1,4-cyclohexanedicarboxylate isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of separating the cis and trans geometric isomers of this versatile diester. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to ensure your success.
This document is structured to provide direct answers and in-depth guidance. We will begin with frequently asked questions to cover the fundamentals, followed by detailed troubleshooting guides for the most effective separation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the key physical differences between cis- and trans-Diethyl 1,4-cyclohexanedicarboxylate?
A1: The primary and most exploitable difference is their physical state at room temperature. The trans isomer is a crystalline solid, while the cis isomer is a liquid. This significant difference in melting point is the basis for the most common and effective separation method, fractional crystallization. Their boiling points, however, are quite close, making separation by distillation more challenging.
Q2: Why is it necessary to separate these isomers?
A2: The spatial arrangement of the ester groups in the cis and trans isomers leads to different three-dimensional shapes. This can result in distinct biological activities, physical properties in polymer applications, and even different sensory characteristics in the fragrance industry.[1] For instance, in drug development, one isomer may be therapeutically active while the other could be inactive or even detrimental. In polymer science, the trans isomer typically packs more efficiently, leading to more crystalline and rigid materials.[2]
Q3: Can the isomers interconvert during experimental procedures?
A3: Yes, this is a critical consideration. Isomerization from the trans to the cis form, or until an equilibrium mixture is reached, can be catalyzed by heat or the presence of acidic or basic residues.[3] This is a crucial factor to manage during purification, especially when using methods that require high temperatures, such as fractional distillation.
Q4: Which separation method is best for my needs?
A4: The choice of method depends on the scale of your separation, required purity, and available equipment.
-
For large quantities (grams to kilograms) and good purity: Fractional Crystallization is the most practical and cost-effective method.
-
For high-purity, smaller-scale separations (milligrams to grams): Preparative Chromatography (HPLC or Flash) offers the best resolution.
-
When direct physical separation is challenging: A Chemical Separation involving saponification and re-esterification is a robust alternative.
-
If you have a highly efficient distillation setup: Fractional Distillation is a theoretical option, but it is often impractical.
Physical Properties Comparison
A clear understanding of the physical properties is essential for designing an effective separation strategy. The data below is compiled from various sources and provides the foundation for the subsequent protocols. Note that some values are for the analogous dimethyl esters, which serve as a reliable proxy for the behavior of the diethyl esters.
| Property | cis Isomer | trans Isomer | Rationale for Separation |
| Physical State | Liquid[4] | Crystalline Solid[1] | The difference in physical state is the basis for separation by crystallization. |
| Melting Point | ~14 °C (for dimethyl ester)[4] | 43-47 °C[1] | The large difference allows the trans isomer to be selectively crystallized from the liquid cis isomer at reduced temperatures. |
| Boiling Point | Est. ~277-285 °C | ~285.8 °C @ 760 mmHg | The boiling points are very close, necessitating a highly efficient fractional distillation column (many theoretical plates) for separation. |
| Density | ~1.052 g/mL[5] | ~1.063 g/cm³ | The densities are too similar for a practical separation based on this property. |
| Solubility | Generally higher in most solvents | Generally lower, especially at reduced temperatures | This difference is exploited during crystallization to precipitate the trans isomer from a suitable solvent. |
Troubleshooting Guide 1: Fractional Crystallization
This is the most highly recommended method for separating gram-scale and larger quantities of the isomer mixture. It leverages the significant difference in melting points between the cis (liquid) and trans (solid) isomers.
Core Principle: Differential Solubility and Melting Point
The trans isomer has a more symmetrical, linear shape, allowing it to pack more efficiently into a crystal lattice. This results in a higher melting point and generally lower solubility in solvents compared to the less symmetrical, bent cis isomer. By cooling a concentrated solution or the neat mixture, the trans isomer will selectively crystallize, leaving the cis isomer enriched in the liquid phase (mother liquor).
Experimental Workflow Diagram
Caption: Workflow for separating isomers via fractional crystallization.
Step-by-Step Protocol
-
Preparation: Place the cis/trans mixture of this compound into a flask equipped with a magnetic stirrer. For every 100g of the mixture, have approximately 50-100 mL of a non-polar solvent like heptane or a polar solvent like ethanol ready.
-
Dissolution (Optional, for Solvent-Assisted Crystallization): Gently warm the mixture while stirring. Add the chosen solvent in small portions until the solid trans isomer just dissolves. Using the minimum amount of hot solvent is key to maximizing yield. For a neat crystallization, simply proceed to the next step after melting the mixture.
-
Cooling and Crystallization:
-
Slowly cool the solution or the molten mixture in an ice-water bath (0°C) with gentle stirring. Slow cooling promotes the formation of larger, purer crystals.
-
For higher purity, you may need to cool further to -10°C or -20°C using an appropriate cooling bath. You should observe the formation of a white crystalline precipitate.
-
-
Isolation: Set up a Büchner funnel for vacuum filtration. Pre-chill the funnel and the collection flask.
-
Filtration: Quickly filter the cold slurry under vacuum to separate the crystallized solid (trans isomer) from the liquid mother liquor (enriched in cis isomer). Do not break the vacuum.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the collected crystals under vacuum to remove residual solvent. The resulting solid is the purified trans isomer.
-
Second Crop (Optional): The mother liquor can be concentrated by removing some of the solvent and subjected to a second round of crystallization to recover more of the trans isomer.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Solution is too dilute. 2. Cooling is not cold enough. 3. Nucleation is inhibited. | 1. Evaporate some solvent to increase concentration. 2. Use a colder bath (e.g., dry ice/acetone). 3. Scratch the inside of the flask with a glass rod or add a seed crystal of pure trans isomer. |
| Yield of trans isomer is low. | 1. Too much solvent was used. 2. The mixture was not cooled sufficiently. 3. Crystals were washed with warm solvent. | 1. Use the minimum amount of solvent for dissolution. 2. Ensure the mixture reaches the target low temperature and is held there for a period. 3. Always use ice-cold solvent for washing the crystals. |
| Purity of trans isomer is poor. | 1. Cooling was too rapid, trapping the cis isomer. 2. Inadequate washing of the crystals. | 1. Allow the solution to cool slowly over several hours. 2. Perform a second recrystallization of the obtained solid. 3. Ensure the wash solvent is ice-cold and efficiently removes the mother liquor. |
Troubleshooting Guide 2: Chemical Separation via Saponification
This indirect method is very effective and relies on the different properties of the intermediate di-acids. It involves converting the diester mixture into the corresponding dicarboxylate salts, separating these salts (or the corresponding di-acids), and then re-esterifying to obtain the pure, separated esters.
Core Principle: Differential Solubility of Di-acids
The trans-1,4-cyclohexanedicarboxylic acid is significantly less soluble in water and many organic solvents compared to its cis counterpart. This method exploits this large solubility difference for a clean separation.
Experimental Workflow Diagram
Caption: Workflow for chemical separation via saponification-esterification.
Step-by-Step Protocol
Part A: Saponification and Di-acid Separation
-
Saponification: In a round-bottom flask, dissolve the ester mixture in ethanol (approx. 3-4 mL per gram of ester). Add a 2-3 molar excess of 10% aqueous sodium hydroxide (NaOH) solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is complete when the oily ester layer disappears, and a homogenous solution is formed.
-
Cooling & Acidification: Cool the reaction mixture to room temperature. Slowly and with stirring, add concentrated hydrochloric acid (HCl) until the pH of the solution is ~1-2. A thick white precipitate of trans-1,4-cyclohexanedicarboxylic acid will form.
-
Isolation of trans-diacid: Cool the acidified mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Isolation of cis-diacid: The filtrate contains the more soluble cis-diacid. Extract the filtrate several times with an organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude cis-diacid.
Part B: Re-esterification 6. Fischer Esterification: Treat each separated di-acid isomer independently. Suspend the di-acid in a large excess of absolute ethanol (e.g., 10-20 mL per gram of acid). Add a catalytic amount (e.g., 5% by mole) of concentrated sulfuric acid. 7. Reaction: Heat the mixture to reflux for 4-6 hours. 8. Workup: Cool the mixture, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pure ester isomer.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Saponification is incomplete. | 1. Insufficient reaction time or temperature. 2. Insufficient amount of base. | 1. Extend the reflux time and ensure gentle boiling. 2. Use at least a 2-fold molar excess of NaOH or KOH. |
| Poor separation of di-acids. | 1. Incomplete precipitation of the trans-diacid. 2. Co-precipitation of the cis-diacid. | 1. Ensure the solution is strongly acidic (pH < 2) and thoroughly chilled. 2. The purity of the precipitated trans-diacid is generally high. If needed, recrystallize it from water. |
| Low yield on re-esterification. | 1. Incomplete reaction. 2. Water present in the reaction mixture. | 1. Use a large excess of ethanol and ensure an adequate amount of acid catalyst. 2. Use absolute ethanol and dry the di-acid thoroughly before the reaction. |
| Product is contaminated with acid. | Inadequate neutralization during workup. | Wash thoroughly with sodium bicarbonate solution until effervescence ceases. |
Additional Methods & Considerations
Fractional Distillation
While theoretically possible, separation by fractional distillation is difficult due to the very small difference in the boiling points of the isomers.
-
Requirement: A highly efficient distillation column with a high number of theoretical plates (e.g., a long Vigreux or packed column) is mandatory.
-
Procedure: The setup must be well-insulated to maintain a proper temperature gradient. The distillation should be performed slowly under vacuum to reduce the boiling points and minimize the risk of thermal isomerization. The first fractions collected will be slightly enriched in the lower-boiling isomer.
-
Troubleshooting: The primary challenge is achieving adequate separation. The risk of thermal isomerization is high, potentially leading to a constant boiling azeotrope-like mixture. This method is not recommended unless high-performance distillation equipment is available.
Preparative Chromatography
For the highest purity, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography can be used.
-
Principle: The cis and trans isomers have slightly different polarities. A well-chosen stationary phase (e.g., silica gel) and mobile phase (e.g., a hexane/ethyl acetate gradient) can resolve the two compounds.
-
Procedure: An analytical method (TLC or analytical HPLC) must be developed first to determine the optimal solvent system. This method is then scaled up to a larger preparative column to separate the mixture and collect the individual isomer fractions.
-
Troubleshooting: This method can be expensive in terms of solvent consumption and the cost of the stationary phase. Finding the optimal solvent system that provides baseline separation can be time-consuming.
References
- 1. 1,4-Cyclohexanedicarboxylic acid, trans- (CAS 619-82-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diethyl cis-1,4-cyclohexanedicarboxylate [stenutz.eu]
- 5. 1,4-Cyclohexanedicarboxylic acid | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in the Esterification of 1,4-Cyclohexanedicarboxylic Acid
Welcome to the technical support center for the esterification of 1,4-cyclohexanedicarboxylic acid (1,4-CHDA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis, with a primary focus on overcoming low reaction conversion.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing causal analysis and actionable solutions.
Question 1: My esterification reaction has started, but the conversion has stalled at a low-to-moderate yield. What are the likely causes and how can I drive it to completion?
Low or stalled conversion is the most common issue in Fischer esterification, a reversible reaction.[1][2][3] The equilibrium between reactants (dicarboxylic acid, alcohol) and products (ester, water) must be actively shifted toward the products.
Plausible Causes:
-
Water Accumulation: The accumulation of water, a co-product of the reaction, will push the equilibrium back towards the starting materials, effectively stopping the reaction. This is the most frequent cause of stalled esterifications.[2][3][4]
-
Insufficient Catalyst Activity: The acid catalyst may be insufficient in quantity, deactivated, or inappropriate for the reaction conditions. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol to attack.[5][6]
-
Sub-optimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, which can lead to catalyst decomposition or unwanted side reactions.[7]
-
Incorrect Stoichiometry: An insufficient amount of the alcohol, especially for a diacid which requires at least two equivalents, will limit the theoretical maximum conversion.
Recommended Solutions & Scientific Rationale:
-
Aggressively Remove Water: According to Le Chatelier's principle, removing a product will shift the equilibrium to favor more product formation.[8]
-
Action: Implement a Dean-Stark apparatus or similar distilling trap.[1][9][10] This device, used with a refluxing solvent that forms an azeotrope with water (e.g., toluene or cyclohexane), physically separates the water from the reaction mixture, preventing the reverse reaction.[8][9]
-
Protocol Insight: Ensure the solvent is boiling vigorously enough to facilitate azeotropic removal. The collection of water in the trap is a direct visual indicator that the reaction is proceeding. If water collection stops, the reaction has likely stalled or completed.
-
-
Optimize Catalyst and Reaction Conditions:
-
Action: If not already using one, add an appropriate acid catalyst. Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] A typical catalyst loading is 1-2% w/w relative to the dicarboxylic acid.[7]
-
Action: Increase the reaction temperature. Esterification kinetics are temperature-dependent. For many dicarboxylic acids, an optimal temperature is around 120°C, but this can be adjusted based on the boiling point of the alcohol and azeotropic solvent.[7] Be cautious, as excessively high temperatures can degrade some catalysts like sulfuric acid.[7]
-
-
Adjust Reactant Ratio:
-
Action: Use the alcohol in excess.[1][3] Using the alcohol as the solvent is a common strategy. For a dicarboxylic acid, a molar ratio of at least 1:2.5 (acid:total alcohol) is a good starting point to ensure both carboxylic acid groups can react.[7] This large excess also helps to shift the equilibrium towards the product side.
-
Troubleshooting Flowchart
Caption: Troubleshooting logic for low esterification conversion.
Question 2: How does the stereochemistry of 1,4-cyclohexanedicarboxylic acid (cis vs. trans isomers) impact the esterification reaction?
1,4-Cyclohexanedicarboxylic acid exists as cis and trans isomers, where the two carboxylic acid groups are on the same or opposite faces of the cyclohexane ring, respectively.[11]
-
Reactivity: The reactivity of the two isomers is generally similar under typical esterification conditions. The key difference lies in the stereochemistry of the final product, which can affect its physical properties like melting point and crystallinity.[12] The trans isomer is often more thermodynamically stable.
-
Isomerization: At elevated temperatures, especially under acidic conditions used for esterification, isomerization between the cis and trans forms can occur.[13] If a specific stereochemistry is required for the final product, it is advisable to start with the desired isomer and use the mildest effective reaction conditions to minimize isomerization.
-
Starting Material: Commercial 1,4-CHDA is often a mixture of isomers.[11] For applications where isomer purity is critical, ensure you are starting with the correct material or consider purification steps.
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the acid-catalyzed esterification of 1,4-CHDA?
The reaction follows the classic Fischer esterification mechanism, which is a nucleophilic acyl substitution.[6]
-
Protonation: The acid catalyst (H⁺) protonates the carbonyl oxygen of one of the carboxylic acid groups. This increases the electrophilicity of the carbonyl carbon.[5][6]
-
Nucleophilic Attack: An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a good leaving group (H₂O).[3]
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.
-
Second Esterification: The process is repeated for the second carboxylic acid group on the cyclohexane ring.
Caption: Simplified Fischer Esterification Mechanism Workflow.
What are the optimal reaction parameters for this esterification?
While the optimal conditions depend on the specific alcohol and scale, a robust starting point for the esterification of dicarboxylic acids can be summarized as follows.
| Parameter | Recommended Value | Rationale |
| Temperature | 100-140 °C | Balances reaction rate and potential for side reactions or catalyst degradation.[7] |
| Reactant Mole Ratio | 1 : ≥2.5 (Acid : Alcohol) | Using excess alcohol drives the equilibrium toward the product.[3][7] |
| Catalyst | p-TsOH or H₂SO₄ | Strong Brønsted acids that are effective and widely available.[1] |
| Catalyst Loading | 1-3% w/w of diacid | Provides sufficient catalytic activity without excessive side reactions or workup issues.[7] |
| Reaction Time | 4-8 hours | Typically sufficient to reach high conversion, but should be monitored.[7] |
What analytical methods are best for monitoring reaction progress?
Monitoring the reaction is crucial to determine when it is complete or has stalled.
-
Thin-Layer Chromatography (TLC): A simple, rapid technique to qualitatively observe the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Quantitative methods to determine the precise conversion by measuring the concentration of reactants and products over time.[5]
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester at a different wavenumber.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the ratio of starting material to product by integrating characteristic peaks.[2]
Experimental Protocol
Protocol 1: General Procedure for the Diesterification of 1,4-Cyclohexanedicarboxylic Acid with Ethanol
This protocol describes a standard lab-scale synthesis using a Dean-Stark apparatus for water removal.
Materials:
-
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA)
-
Ethanol (absolute)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
Procedure:
-
Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add 1,4-cyclohexanedicarboxylic acid (1.0 eq), ethanol (3.0 eq), toluene (enough to fill the Dean-Stark trap and reflux into the flask), and p-TsOH (0.02 eq). Add a magnetic stir bar.
-
Reaction: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the azeotrope condenses, the water (denser) will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[8][9]
-
Monitoring: Continue refluxing until water no longer collects in the trap, which indicates the reaction is complete (typically 4-8 hours). The progress can also be monitored by TLC or another suitable analytical method.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with:
-
Water (to remove excess ethanol).
-
Saturated sodium bicarbonate solution (to neutralize the p-TsOH catalyst and remove any unreacted carboxylic acid). Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Brine (to break any emulsions and begin the drying process).
-
-
Drying and Isolation: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent (toluene and any remaining ethanol) under reduced pressure using a rotary evaporator to yield the crude diethyl 1,4-cyclohexanedicarboxylate.
-
Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 11. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 14. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Diethyl 1,4-cyclohexanedicarboxylate
Welcome to the technical support center for the synthesis of Diethyl 1,4-cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible.
Overview of Primary Synthesis Route: Fischer-Speier Esterification
The most common and direct method for preparing this compound is the Fischer-Speier esterification of 1,4-cyclohexanedicarboxylic acid with ethanol.[1] This reaction involves heating the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2]
The reaction is a reversible equilibrium between the reactants and products.[2][3][4] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by applying Le Chatelier's principle in two ways: using a large excess of one reactant (ethanol) and continuously removing the water byproduct as it forms.[4][5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis.
Q1: My final yield of this compound is significantly lower than expected. What are the primary causes?
A1: Low yield is a common issue that can stem from several factors. The most likely culprits are an incomplete reaction due to equilibrium issues, the formation of side products, or mechanical losses during the workup and purification stages.
-
Incomplete Reaction: The Fischer esterification is a reversible process.[3] If the reaction has not reached completion, you will have a mixture of the starting dicarboxylic acid, the monoester (ethyl hydrogen 1,4-cyclohexanedicarboxylate), and the desired diester. To drive the reaction forward, you must use a large excess of ethanol and efficiently remove the water that is formed.[4]
-
Side Reactions: The primary side reaction of concern is the formation of oligomers or polyester chains. This can occur if the reaction temperature is too high, promoting intermolecular esterification between molecules of the monoester or the starting acid.
-
Workup Losses: this compound has some solubility in water. During aqueous washes to remove the acid catalyst and unreacted dicarboxylic acid, some product can be lost to the aqueous phase if extractions are not performed carefully.
Q2: How can I ensure the esterification reaction goes to completion?
A2: To maximize the yield of the diester, you need to rigorously control the reaction equilibrium.
-
Use Excess Alcohol: Employing ethanol as the limiting reagent is not advisable. A significant excess of ethanol (often used as the solvent itself) shifts the equilibrium towards the products.[5]
-
Efficient Water Removal: Water is a product of the reaction, and its presence will favor the reverse reaction (hydrolysis). The most effective method for its removal is azeotropic distillation using a Dean-Stark apparatus with a non-polar solvent like toluene.[1][6] As the reaction mixture is refluxed, the toluene-water-ethanol azeotrope distills over, water is collected in the trap, and the dried toluene and ethanol are returned to the reaction flask.
-
Sufficient Catalyst: An adequate amount of a strong acid catalyst (e.g., H₂SO₄ or TsOH) is crucial to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3]
Q3: My purified product is still acidic when tested. How do I effectively remove the acid catalyst and unreacted 1,4-cyclohexanedicarboxylic acid?
A3: An acidic final product indicates the presence of residual acid catalyst or, more likely, unreacted 1,4-cyclohexanedicarboxylic acid and the intermediate monoester. The standard purification protocol is designed to remove these acidic components.
The crude reaction mixture should be diluted with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.[6][7] This organic solution is then washed sequentially with:
-
Water: To remove the bulk of the ethanol and some of the mineral acid.
-
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) Solution: This is the critical step.[6] The basic solution will deprotonate the carboxylic acid groups of the starting material and monoester, forming their corresponding sodium salts. These salts are highly soluble in the aqueous layer and are thus extracted from the organic phase. Continue washing until the aqueous layer remains basic, which confirms that all acidic components have been neutralized and removed. Be cautious, as this neutralization will produce CO₂ gas, so vent the separatory funnel frequently.
-
Brine (Saturated NaCl solution): This wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.[7]
After washing, the organic layer must be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before filtering and removing the solvent.[6][7]
Q4: During vacuum distillation, I observed a high-boiling, viscous residue in my distillation flask. What is it and how can I prevent it?
A4: A viscous, high-boiling residue is often indicative of oligomeric or polymeric byproducts. Dicarboxylic acids, having two functional groups, can undergo intermolecular condensation to form polyester chains.
Mechanism of Formation: A molecule of the monoester (ethyl hydrogen 1,4-cyclohexanedicarboxylate) can act as both a nucleophile (its carboxylate end) and an electrophile (its ester end, especially when protonated). Alternatively, it can react with another molecule of the dicarboxylic acid. These reactions, particularly at elevated temperatures, lead to the formation of dimers, trimers, and longer polyester chains.
Prevention Strategies:
-
Control Reaction Temperature: Avoid excessively high temperatures during the esterification. Adhere to the recommended reflux temperature (typically 60–110 °C).[1]
-
Use Sufficient Excess Ethanol: Keeping a high concentration of the monofunctional alcohol (ethanol) favors the reaction with the desired nucleophile and sterically hinders the approach of larger oligomer chains.
-
Purification: Final purification by vacuum distillation is effective at separating the desired monomeric diester from these non-volatile oligomeric side products.
Q5: Can using a different alcohol (e.g., methanol) as a solvent during workup cause issues?
A5: Yes, this can lead to a significant side reaction known as transesterification .[8] Transesterification is the process of exchanging the alkoxy group of an ester with another.[9] The reaction is catalyzed by both acids and bases.[8]
If your product, this compound, is exposed to another alcohol (like methanol) in the presence of residual acid or base catalyst from the workup, an equilibrium can be established, leading to a mixture of products:
-
This compound (your target)
-
Ethyl methyl 1,4-cyclohexanedicarboxylate
-
Dimethyl 1,4-cyclohexanedicarboxylate
This complicates purification and reduces the yield of your desired product. Therefore, it is critical to use only ethanol or non-alcoholic solvents during the synthesis and purification.
Visualization of Reaction Pathways
The following diagram illustrates the intended Fischer esterification pathway and the key side reactions that can lead to reduced yield or impurities.
Caption: Main reaction and side pathways in the synthesis of this compound.
Recommended Protocol and Conditions
To maximize yield and purity, careful control of reaction parameters is essential. The table below summarizes the recommended conditions for the Fischer esterification synthesis.
| Parameter | Recommended Condition | Rationale & Key Insights |
| Reactant Ratio | 1 : 10 (Acid : Ethanol) or higher | A large excess of ethanol drives the equilibrium towards the product side (Le Chatelier's Principle).[4][5] |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Strong protic acids are required to activate the carboxylic acid carbonyl group for nucleophilic attack.[1] |
| Solvent | Ethanol (as reactant) and Toluene | Toluene is used as an azeotroping agent to remove water via a Dean-Stark trap, which is critical for driving the reaction to completion.[6] |
| Temperature | Reflux (approx. 78-110 °C) | Allows for a sufficient reaction rate without promoting significant thermal degradation or oligomerization side reactions.[1] |
| Reaction Time | 12-24 hours | Esterification is a relatively slow reaction; extended time is needed to reach equilibrium, especially with the second esterification step.[6] |
| Workup | Dilution with ether, wash with NaHCO₃(aq) | Essential for neutralizing the acid catalyst and removing any unreacted dicarboxylic acid or monoester.[6] |
| Purification | Vacuum Distillation | Separates the desired diester from non-volatile starting materials, catalysts, and high-boiling oligomeric byproducts.[6] |
Step-by-Step Experimental Protocol
-
Setup: Assemble a round-bottomed flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the flask, add 1,4-cyclohexanedicarboxylic acid, a 10-fold molar excess of absolute ethanol, a catalytic amount of concentrated sulfuric acid (or p-TsOH), and toluene (approximately 40% of the ethanol volume).
-
Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as the azeotrope distills. Continue refluxing until no more water is collected (typically 12-24 hours), indicating the reaction is complete.[6]
-
Cooling and Quenching: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and dilute with diethyl ether.
-
Aqueous Workup: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases and the aqueous layer is basic), and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents by rotary evaporation.
-
Final Purification: Purify the crude residue by distillation under reduced pressure to obtain the pure this compound.[6]
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Transesterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Diethyl 1,4-Cyclohexanedicarboxylate Synthesis by Efficient Water Removal
Welcome to the Technical Support Center for the esterification of 1,4-cyclohexanedicarboxylic acid with ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to enhance the yield and purity of Diethyl 1,4-cyclohexanedicarboxylate. The focus of this resource is the critical step of removing the water byproduct, a key factor in driving the reaction equilibrium towards the desired product.
The Challenge: Overcoming Equilibrium Limitations in Fischer Esterification
The synthesis of this compound from 1,4-cyclohexanedicarboxylic acid and ethanol is a classic example of a Fischer esterification. This acid-catalyzed reaction is reversible, meaning that the products, this compound and water, can react to reform the starting materials.[1][2][3][4][5][6] The presence of the water byproduct can significantly limit the final yield of the desired ester.[1][7] To achieve high conversion rates, it is imperative to actively remove water from the reaction mixture, thereby shifting the chemical equilibrium in favor of the product, in accordance with Le Châtelier's principle.[1][6]
This guide will explore the most effective techniques for water removal, providing practical advice and detailed protocols to help you optimize your experimental outcomes.
Troubleshooting Guide: Common Issues in Water Removal
This section addresses specific problems that may arise during the esterification reaction, with a focus on diagnosing and resolving issues related to inefficient water removal.
Problem 1: Low Yield of this compound
-
Possible Cause: Incomplete removal of water is a primary reason for low ester yields. The accumulation of water in the reaction mixture allows the reverse reaction, hydrolysis of the ester, to occur, thus lowering the net production of the desired product.[1]
-
Solution:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective method for continuously removing water.[1][8][9][10] An inert solvent that forms a low-boiling azeotrope with water, such as toluene or heptane, is added to the reaction mixture.[8][9][11] The azeotrope boils and the vapors enter the Dean-Stark trap. Upon condensation, the water, being denser than the organic solvent, separates and collects at the bottom of the trap, while the solvent overflows back into the reaction flask.[1][8]
-
Use of a Drying Agent (Desiccant): Adding a suitable desiccant to the reaction can chemically remove water.[1][11] Molecular sieves (3Å or 4Å) are particularly effective as they can be added directly to the reaction mixture to adsorb water as it is formed.[2][12] It is important to choose a desiccant that is inert to the reactants and catalyst. For acid-catalyzed reactions, acidic or neutral desiccants are preferred.
-
Problem 2: Reaction Stalls Before Completion
-
Possible Cause: The reaction may reach equilibrium prematurely if the water removal method is not efficient enough to keep up with the rate of water formation. This can happen if the heating is insufficient for azeotropic distillation or if the desiccant becomes saturated.
-
Solution:
-
Optimize Dean-Stark Conditions: Ensure vigorous reflux is maintained to facilitate efficient azeotropic removal of water. Check that the cooling water in the condenser is sufficiently cold to ensure complete condensation of the azeotrope.
-
Regenerate or Add More Desiccant: If using molecular sieves, ensure they are properly activated (dried) before use.[12] If the reaction stalls, it may be necessary to add a fresh portion of activated molecular sieves.
-
Problem 3: Product Contamination with Starting Materials
-
Possible Cause: Incomplete reaction due to the presence of water will result in a final product mixture containing unreacted 1,4-cyclohexanedicarboxylic acid and ethanol.
-
Solution:
-
Enhance Water Removal: Implement or optimize one of the water removal techniques described above.
-
Purification: After the reaction, a thorough work-up procedure is necessary to remove unreacted starting materials and the acid catalyst. This typically involves washing the organic layer with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and unreacted carboxylic acid, followed by washing with brine and drying over an anhydrous salt like sodium sulfate or magnesium sulfate.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind removing water in this esterification?
A1: The Fischer esterification of 1,4-cyclohexanedicarboxylic acid with ethanol is an equilibrium-limited reaction.[1][2] The chemical equation is:
HOOC-(C₆H₁₀)-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-(C₆H₁₀)-COOCH₂CH₃ + 2 H₂O
According to Le Châtelier's principle, removing a product (in this case, water) from the reaction mixture will cause the equilibrium to shift to the right, favoring the formation of more products to counteract the change.[1] Continuous removal of water is therefore a key strategy to drive the reaction to completion and maximize the yield of this compound.[1][6]
Q2: What are the advantages and disadvantages of using a Dean-Stark apparatus versus molecular sieves?
A2: Both are excellent methods for water removal. The choice depends on the scale of the reaction and available equipment.
| Method | Advantages | Disadvantages |
| Dean-Stark Apparatus | Highly efficient for continuous water removal.[1][8][10] Allows for easy monitoring of reaction progress by observing the volume of water collected.[9] Suitable for larger scale reactions. | Requires an additional solvent to form an azeotrope.[1] The setup is more complex than simply adding a desiccant. |
| Molecular Sieves | Simple to use; just add to the reaction flask.[12] No need for an additional azeotroping solvent. Effective for small to medium scale reactions. Can also act as a catalyst in some cases.[14] | Can be difficult to remove from the reaction mixture if powdered sieves are used.[15] Have a finite capacity and may need to be replaced if the reaction produces a large amount of water. Can be basic and may not be suitable for all acid-catalyzed reactions.[15] |
Q3: Can I use an excess of ethanol to drive the reaction instead of removing water?
A3: Yes, using a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), can also shift the equilibrium towards the products.[1][3][16] Often, the alcohol is used as the solvent for the reaction.[4][13] However, for complete conversion and to achieve the highest possible yields, a combination of using excess alcohol and active water removal is the most effective strategy.[1] Relying solely on excess ethanol may not be sufficient to achieve very high yields, and it necessitates the removal of a large amount of unreacted ethanol during product purification.
Q4: What acid catalyst is best for this esterification?
A4: Common and effective acid catalysts for Fischer esterification include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][11][13] Both are strong acids that effectively catalyze the reaction. Sulfuric acid also has the added benefit of being a dehydrating agent, which can assist in water removal.[7][17] However, it can sometimes lead to side reactions like dehydration of the alcohol or charring. p-Toluenesulfonic acid is a solid, making it easier to handle, and is generally considered a milder catalyst.
Experimental Protocols
Protocol 1: this compound Synthesis using a Dean-Stark Apparatus
This protocol outlines the procedure for the esterification of 1,4-cyclohexanedicarboxylic acid with ethanol using a Dean-Stark trap for azeotropic water removal.
-
Materials:
-
1,4-Cyclohexanedicarboxylic acid
-
Absolute Ethanol
-
Toluene (or another suitable azeotroping agent)
-
Concentrated Sulfuric Acid (or p-TsOH)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus[8]
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Set up the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser.
-
To the round-bottom flask, add 1,4-cyclohexanedicarboxylic acid, a 2-3 fold molar excess of ethanol, and toluene (approximately 1-2 times the volume of ethanol).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by mole of the dicarboxylic acid).
-
Heat the mixture to reflux with vigorous stirring.
-
Water will begin to collect in the graduated arm of the Dean-Stark trap as the toluene-water azeotrope distills and condenses.
-
Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation if necessary.
-
Protocol 2: this compound Synthesis using Molecular Sieves
This protocol describes the use of molecular sieves as an in-situ drying agent for the esterification.
-
Materials:
-
1,4-Cyclohexanedicarboxylic acid
-
Absolute Ethanol
-
Activated 3Å or 4Å Molecular Sieves
-
Concentrated Sulfuric Acid (or p-TsOH)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Activate the molecular sieves by heating them in a vacuum oven at a high temperature (e.g., 200-300 °C) for several hours and then allowing them to cool in a desiccator.
-
To a round-bottom flask, add 1,4-cyclohexanedicarboxylic acid and a large excess of absolute ethanol (which can also serve as the solvent).
-
Add the activated molecular sieves (typically 10-20% by weight of the limiting reagent).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux with efficient stirring.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the molecular sieves.
-
Work up the filtrate as described in Protocol 1 (steps 8-11).
-
Visualizing the Workflow
Diagram 1: Logical Flow for Selecting a Water Removal Method
Caption: Decision tree for selecting a water removal method.
Diagram 2: Experimental Workflow for Dean-Stark Esterification
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. Molecular Sieves [sigmaaldrich.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. ijsr.net [ijsr.net]
- 15. reddit.com [reddit.com]
- 16. Sciencemadness Discussion Board - Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
Preventing isomerization of Diethyl 1,4-cyclohexanedicarboxylate during workup
Welcome to the technical support center for Diethyl 1,4-cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges related to the isomerization of this compound, particularly during experimental workup procedures. Our goal is to provide you with the expertise and validated protocols necessary to ensure the stereochemical integrity of your material.
Troubleshooting Guide: Preventing Isomerization
This section addresses common issues encountered during the workup of reactions involving this compound. The primary challenge is preventing the isomerization between the cis and trans diastereomers, which can be catalyzed by both acidic and basic conditions, as well as elevated temperatures.
Q1: My NMR analysis shows a mixture of cis and trans isomers after a basic workup (e.g., saponification). How can I maintain the original isomer ratio?
A1: Isomerization under basic conditions is a common issue, often driven by enolization. The protons alpha to the carbonyl groups of the ester are susceptible to abstraction by base, leading to the formation of an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, leading to epimerization and a change in the cis/trans ratio. The trans isomer is generally the thermodynamically more stable product.[1][2]
Root Cause Analysis and Mitigation Strategies:
-
Elevated Temperatures: Saponification reactions are often heated to drive them to completion, which also provides the energy needed to overcome the activation barrier for isomerization.[3][4]
-
Strong Bases: The use of strong bases like sodium hydroxide or potassium hydroxide at high concentrations can accelerate the rate of enolization.[3][5]
Recommended Protocol Adjustments:
-
Lower the Reaction Temperature: If possible, conduct the saponification at a lower temperature (e.g., 0-20°C) for a longer duration.[6][7] This minimizes the energy available for the isomerization pathway.
-
Use a Milder Base: Consider using a weaker base or a buffered system if the reaction allows. However, for complete saponification, a strong base is often necessary. In such cases, careful control of other parameters is crucial.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and proceed with the workup as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the likelihood of isomerization.
-
Controlled Quenching: Quench the reaction by slowly adding it to a pre-cooled acidic solution (e.g., 1M HCl) with vigorous stirring. This rapid neutralization minimizes the time the compound spends under basic conditions where isomerization is favorable.
Q2: I'm observing isomerization even during a seemingly neutral or mildly acidic aqueous workup. What could be the cause?
A2: Isomerization is not exclusive to basic conditions and can also be catalyzed by acids, especially at elevated temperatures. Acid-catalyzed enolization can occur, leading to a thermodynamic equilibrium of the isomers.[1] The thermodynamically controlled equilibrium for 1,4-cyclohexanedicarboxylic acid derivatives typically favors the trans isomer, with ratios around 66% trans to 34% cis.[8]
Potential Triggers and Solutions:
-
Localized "Hot Spots": During quenching of a reaction mixture (e.g., adding water to a strong acid), localized heating can occur, promoting isomerization. Ensure efficient stirring and cooling during all quenching and extraction steps.
-
Acidic Catalysts: Certain reagents used in the reaction or workup, such as sulfonic acids or even silica gel in chromatography, can be acidic enough to catalyze isomerization, especially with prolonged contact.[1]
-
Thermodynamic Equilibration: If the desired isomer is the thermodynamically less stable cis form, even mild conditions can slowly lead to the formation of the more stable trans isomer.
Preventative Measures for Workup:
-
Temperature Control: Perform all aqueous washes and extractions at reduced temperatures (e.g., using an ice bath).
-
Use of Buffered Washes: Instead of pure water, use buffered aqueous solutions (e.g., saturated sodium bicarbonate, phosphate buffer) to maintain a neutral pH throughout the workup.
-
Minimize Contact Time: Work efficiently to minimize the time the compound is in solution before isolation.
-
Chromatography Considerations: If purification by column chromatography is necessary, consider using deactivated silica gel or alternative stationary phases like alumina to reduce the acidity of the support.
In-Depth Protocol: Workup Procedure to Minimize Isomerization
This protocol provides a step-by-step guide for the workup of a reaction mixture containing this compound, designed to preserve the stereochemical integrity of the product.
Materials:
-
Reaction mixture in an organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-cooled to 4°C
-
Brine (saturated aqueous NaCl), pre-cooled to 4°C
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Initial Cooling: Cool the reaction vessel containing the crude product in an ice bath to 0-5°C.
-
Quenching (if applicable): If the reaction involves reactive reagents, quench them appropriately while maintaining the low temperature. For example, if a strong acid is present, slowly add the reaction mixture to a vigorously stirred, pre-cooled saturated sodium bicarbonate solution.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Aqueous Washes:
-
Wash the organic layer with pre-cooled saturated aqueous NaHCO₃. This will neutralize any remaining acidic species.
-
Follow with a wash using pre-cooled brine to remove the bulk of the water from the organic layer.
-
-
Drying: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation), ensuring the water bath temperature is kept low (e.g., ≤ 30°C) to prevent thermal isomerization.
-
Analysis: Analyze the crude product by a suitable method (e.g., ¹H NMR, GC-MS) to determine the isomeric ratio.
Frequently Asked Questions (FAQs)
Q: Which isomer, cis or trans, of this compound is more thermodynamically stable?
A: The trans isomer is generally the more stable of the two.[1] In the chair conformation of the cyclohexane ring, the bulky ester groups can both occupy equatorial positions in the trans isomer, minimizing steric strain (1,3-diaxial interactions).[9] In the cis isomer, one ester group must be in an axial position, which is energetically less favorable.[9]
Q: Can isomerization occur in the solid state or during storage?
A: Isomerization in the solid state is generally very slow at ambient temperatures. However, storing the compound as a solution, especially in the presence of trace acidic or basic impurities, can lead to gradual isomerization over time. For long-term storage, it is best to keep the compound as a solid in a cool, dry, and dark place.
Q: What analytical techniques are best for determining the cis:trans ratio?
A:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for distinguishing and quantifying the isomers. The chemical shifts of the protons and carbons on the cyclohexane ring will differ between the cis and trans forms due to their different chemical environments.
-
Gas Chromatography (GC): With an appropriate column and temperature program, the cis and trans isomers can often be separated, allowing for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is not necessary as these are diastereomers. A standard reverse-phase or normal-phase HPLC method can often be developed to separate and quantify the isomers.
Visualizing the Isomerization Pathway and Workup
Below is a diagram illustrating the key concepts discussed.
Caption: A workflow diagram highlighting key steps to prevent isomerization during workup.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up Laboratory Production of Diethyl 1,4-Cyclohexanedicarboxylate
Welcome to the technical support center for the laboratory-scale production of Diethyl 1,4-cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and efficient scale-up of your synthesis.
Overview of Synthetic Routes
The two primary methods for synthesizing this compound in a laboratory setting are:
-
Catalytic Hydrogenation of Diethyl Terephthalate: This method involves the reduction of the aromatic ring of diethyl terephthalate using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. It is an efficient route that often yields a mixture of cis and trans isomers.
-
Fischer-Speier Esterification of 1,4-Cyclohexanedicarboxylic Acid: This classic esterification reaction involves reacting 1,4-cyclohexanedicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is driven to completion by the removal of water.[1][2]
This guide will provide detailed protocols and troubleshooting for scaling up both synthetic pathways.
Route 1: Catalytic Hydrogenation of Diethyl Terephthalate
This is a widely used method due to the ready availability of the starting material. However, scaling up this reaction requires careful attention to safety and reaction parameters to ensure complete conversion and desired selectivity.
Experimental Workflow: Hydrogenation
Caption: Workflow for the catalytic hydrogenation of diethyl terephthalate.
Detailed Protocol: Scale-Up Synthesis (100 g Scale)
Materials:
-
Diethyl terephthalate (100 g, 0.45 mol)
-
Ethanol (anhydrous, 500 mL)
-
5% Palladium on Carbon (Pd/C), 50% wet (5 g, 5 wt%)
-
Nitrogen (inert gas)
-
Hydrogen (high purity)
-
Celite® 545
Equipment:
-
1 L high-pressure autoclave with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature probe
-
Heating mantle with temperature controller
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Preparation: In a separate beaker, dissolve 100 g of diethyl terephthalate in 500 mL of anhydrous ethanol. Gentle warming may be required.
-
Charging the Reactor: Carefully add the 5 g of wet 5% Pd/C catalyst to the 1 L autoclave. Immediately add the diethyl terephthalate solution. Safety Note: Handle Pd/C catalyst with care as it can be pyrophoric when dry. Always keep it wet with solvent.[3]
-
Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to 50 psi and then venting to atmospheric pressure. Repeat this cycle three times to remove all oxygen.[4]
-
Hydrogenation: After the final nitrogen purge, evacuate the reactor and then introduce hydrogen gas. Pressurize the reactor to 500 psi.
-
Reaction Conditions: Begin vigorous stirring (e.g., 800-1000 rpm) and heat the reactor to 80-100°C. The reaction is exothermic, so monitor the temperature closely.[5]
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen from the gas cylinder. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a small sample (after cooling and venting the reactor) and analyzing it by TLC or GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor with nitrogen three times.
-
Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not allow the filter cake to dry as it can ignite in the air. Wash the filter cake with a small amount of ethanol to keep it wet.[6]
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Purification: The crude product, a mixture of cis and trans isomers, can be purified by vacuum distillation.
Troubleshooting and FAQs: Hydrogenation Route
Q1: The reaction is very slow or has stalled. What could be the issue?
A1: Several factors can lead to a slow or stalled hydrogenation:
-
Catalyst Activity: The Pd/C catalyst may be of poor quality or have lost activity. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can also occur if the starting material or solvent contains impurities like sulfur or halides.
-
Insufficient Mixing: On a larger scale, efficient mixing is crucial to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.[7] Increase the stirring speed. If using a magnetic stir bar, it may not be sufficient for this scale; mechanical stirring is recommended.
-
Hydrogen Supply: Check for leaks in your hydrogenation setup. Ensure a continuous and sufficient supply of hydrogen.
-
Low Temperature or Pressure: While the reaction is exothermic, an initial activation energy is required. Ensure the reaction has reached the optimal temperature. Increasing the hydrogen pressure can also increase the reaction rate.
Q2: My final product contains unreacted starting material. How can I improve conversion?
A2: Incomplete conversion is often linked to the issues in Q1. To drive the reaction to completion:
-
Increase Catalyst Loading: You can increase the catalyst loading to 7-10 wt%.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC or GC until no starting material is observed.
-
Re-subject to Hydrogenation: If a small amount of starting material remains, you can filter the reaction mixture and re-subject the crude product to the hydrogenation conditions with fresh catalyst.
Q3: How can I control the cis/trans isomer ratio of the product?
A3: The cis/trans ratio of this compound can be influenced by the reaction conditions. Generally, lower temperatures and pressures tend to favor the formation of the cis isomer. However, achieving high selectivity for one isomer over the other can be challenging with standard Pd/C catalysts. Specialized catalysts or different reaction conditions may be required for high stereoselectivity.
Q4: I observe byproducts in my final product. What are they and how can I avoid them?
A4: A common byproduct is the mono-ester, resulting from the hydrogenolysis of one of the ester groups. This is more likely to occur at higher temperatures and with prolonged reaction times. To minimize this:
-
Optimize Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate.
-
Monitor the Reaction Closely: Avoid unnecessarily long reaction times after the starting material has been consumed.
Q5: What are the key safety precautions when scaling up a hydrogenation reaction?
A5: Hydrogenation at scale presents significant safety hazards.[8]
-
Hydrogen Flammability: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.[9]
-
Pyrophoric Catalyst: As mentioned, Pd/C can be pyrophoric. Handle it in a wet state at all times.
-
Pressure Management: Use a properly rated pressure reactor and ensure all fittings are secure to prevent leaks. Always vent the reactor safely.
-
Exothermic Reaction: Be prepared for an exothermic reaction. Have a cooling system in place to manage the temperature.[5]
Route 2: Fischer-Speier Esterification of 1,4-Cyclohexanedicarboxylic Acid
This is a thermodynamically controlled reaction that can provide high yields if the equilibrium is effectively shifted towards the product.
Experimental Workflow: Fischer Esterification
Caption: Workflow for the Fischer-Speier esterification of 1,4-cyclohexanedicarboxylic acid.
Detailed Protocol: Scale-Up Synthesis (100 g Scale)
Materials:
-
1,4-Cyclohexanedicarboxylic acid (100 g, 0.58 mol)
-
Anhydrous Ethanol (500 mL)
-
Toluene (200 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 5 mL) or p-Toluenesulfonic acid (p-TsOH, 5.5 g, 0.029 mol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
2 L round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with temperature controller and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Setup: To the 2 L round-bottom flask, add 100 g of 1,4-cyclohexanedicarboxylic acid, 500 mL of anhydrous ethanol, and 200 mL of toluene.
-
Catalyst Addition: While stirring, carefully add 5 mL of concentrated sulfuric acid. An exotherm will be observed.
-
Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.[10]
-
Monitoring: Continue the reflux until no more water is collected in the trap (typically 8-12 hours). The reaction can also be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the acid catalyst and any unreacted carboxylic acid.
-
Washing: Wash the organic layer with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to remove the ethanol and toluene.
-
Purification: Purify the crude product by vacuum distillation.
Troubleshooting and FAQs: Esterification Route
Q1: The reaction is not going to completion, and I am still observing starting material.
A1: This is a common issue with equilibrium reactions.[2]
-
Inefficient Water Removal: Ensure your Dean-Stark trap is functioning correctly and that you are achieving a good azeotropic distillation of water. Check for any leaks in the system.
-
Insufficient Ethanol: While a large excess is used, on a larger scale, some may be lost to evaporation. Ensure you have a sufficient excess of ethanol to drive the equilibrium.
-
Catalyst Deactivation: If using a solid acid catalyst, it may have become deactivated.
Q2: The reaction mixture has turned dark brown or black. What happened?
A2: Charring is a common side reaction when using concentrated sulfuric acid at high temperatures.[2]
-
Localized Overheating: Ensure uniform heating and vigorous stirring to avoid hot spots on the flask surface.
-
Catalyst Concentration: The concentration of sulfuric acid may be too high. Reduce the amount of catalyst.
-
Alternative Catalyst: Consider using a milder catalyst like p-toluenesulfonic acid, which is less prone to causing charring.
Q3: I have a significant amount of the mono-ester in my product.
A3: This indicates that the second esterification is slow or incomplete.
-
Insufficient Reaction Time: The esterification of the second carboxylic acid group is often slower than the first. Extend the reflux time and continue to monitor for the disappearance of the mono-ester.
-
Poor Mixing: As the reaction progresses, the viscosity may change. Ensure your stirring is adequate for the entire reaction volume.
Q4: During the work-up, I am getting an emulsion that is difficult to separate.
A4: Emulsions can form during the neutralization and washing steps, especially at a larger scale.
-
Brine Wash: Adding a saturated brine solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Patience: Sometimes, allowing the mixture to stand for a period can lead to separation.
Q5: Is it necessary to use toluene?
A5: Toluene is used to form a low-boiling azeotrope with water, facilitating its removal. While not strictly necessary if you are using a very large excess of ethanol and a long reaction time, the use of a Dean-Stark trap with an azeotroping agent like toluene is a more efficient method for driving the reaction to completion, especially at scale.
Quantitative Data Summary
| Parameter | Hydrogenation Route | Esterification Route |
| Starting Material | Diethyl Terephthalate | 1,4-Cyclohexanedicarboxylic Acid |
| Key Reagents | H₂, Pd/C, Ethanol | Ethanol, H₂SO₄/p-TsOH, Toluene |
| Typical Scale | 1 g - 100 g | 1 g - 200 g |
| Temperature | 80 - 100 °C | Reflux (approx. 80-110 °C) |
| Pressure | 100 - 500 psi | Atmospheric |
| Reaction Time | 4 - 24 hours | 8 - 12 hours |
| Typical Yield | > 90% | > 85% |
| Key Byproducts | Mono-ester | Mono-ester, char |
| Purification | Vacuum Distillation | Vacuum Distillation |
Final Product Analysis
Regardless of the synthetic route, the final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and determine the cis/trans isomer ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the ester functional group and the absence of carboxylic acid or aromatic signals.
By following these detailed protocols and troubleshooting guides, researchers can confidently scale up the production of this compound in the laboratory, ensuring high yield, purity, and safety.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. njhjchem.com [njhjchem.com]
- 5. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. helgroup.com [helgroup.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Synthesis of Diethyl 1,4-cyclohexanedicarboxylate via Hydrodehydration
Welcome to the technical support center for the synthesis of Diethyl 1,4-cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the hydrodehydration synthesis of this versatile compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
I. Conceptual Overview: The Hydrodehydration Approach
The synthesis of this compound via hydrodehydration typically involves a two-step process from a suitable precursor, such as Diethyl 2,5-dihydroxy-1,4-cyclohexanedicarboxylate. The core transformation consists of:
-
Dehydration: The removal of two hydroxyl groups from the cyclohexane ring to form unsaturated intermediates.
-
Hydrogenation: The saturation of the newly formed double bonds to yield the final product.
This guide will address the intricacies of this process, focusing on maximizing yield and purity.
A related synthetic route involves the "hydrogenation dehydration" of Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, where the keto groups are reduced to hydroxyls in situ, which then dehydrate and are subsequently hydrogenated.[1]
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions based on chemical principles.
Question 1: My reaction has stalled, and I'm observing low conversion of the starting material, Diethyl 2,5-dihydroxy-1,4-cyclohexanedicarboxylate. What are the likely causes and how can I resolve this?
Answer:
Low conversion is a frequent challenge and can stem from several factors related to catalyst activity and reaction conditions.
-
Catalyst Deactivation:
-
Cause: The catalyst, whether it's a solid acid for dehydration or a metal catalyst for hydrogenation, can become deactivated. Acid sites can be neutralized by impurities, or active metal surfaces can be blocked by adsorbed species or coke formation.
-
Solution:
-
Ensure Purity of Starting Materials: Use purified Diethyl 2,5-dihydroxy-1,4-cyclohexanedicarboxylate to avoid introducing catalyst poisons.
-
Catalyst Regeneration: If using a regenerable catalyst like some zeolites or metal oxides, follow the manufacturer's protocol for regeneration (e.g., calcination).
-
Increase Catalyst Loading: As a direct measure, a modest increase in the catalyst-to-substrate ratio can compensate for partial deactivation.
-
-
-
Insufficient Reaction Temperature:
-
Cause: Dehydration reactions are endothermic and require a specific activation energy.[2] If the temperature is too low, the reaction rate will be negligible.
-
Solution: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to find the optimal temperature that promotes the reaction without significant side product formation.
-
-
Inefficient Water Removal:
-
Cause: Dehydration is a reversible reaction.[3] The accumulation of water in the reaction mixture can shift the equilibrium back towards the starting material.
-
Solution: Employ a Dean-Stark trap or a similar apparatus to continuously remove water from the reaction medium as it is formed. This is particularly effective in solvent-based systems.
-
Question 2: I'm achieving good conversion, but the yield of this compound is low, with a significant amount of an unsaturated intermediate. How can I drive the reaction to completion?
Answer:
The presence of unsaturated intermediates indicates that the hydrogenation step is the bottleneck.
-
Hydrogenation Catalyst Issues:
-
Cause: The hydrogenation catalyst (e.g., Pd/C, PtO₂) may be inefficient or poisoned.
-
Solution:
-
Use a Fresh Catalyst: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).
-
Optimize Catalyst Choice: Palladium on carbon (Pd/C) is a common choice, but for more stubborn reductions, Platinum oxide (Adam's catalyst) might be more effective.
-
-
-
Inadequate Hydrogen Pressure:
-
Cause: The partial pressure of hydrogen may be too low to effectively drive the hydrogenation of the double bonds.
-
Solution: Increase the hydrogen pressure in your reaction vessel. Typical pressures for this type of hydrogenation range from 5 to 10 MPa.[1] Always operate within the safety limits of your equipment.
-
-
Sub-optimal Temperature for Hydrogenation:
-
Cause: While higher temperatures favor dehydration, they can sometimes be detrimental to the stability of the hydrogenation catalyst or lead to side reactions.
-
Solution: Consider a two-stage temperature profile. First, run the reaction at a higher temperature to ensure complete dehydration, then lower the temperature to a range optimal for the hydrogenation step (e.g., 100-150°C) while maintaining hydrogen pressure.
-
Question 3: My final product is a mixture of cis and trans isomers of this compound. How can I control the stereoselectivity?
Answer:
Controlling the stereochemistry of the final product is a nuanced challenge that depends on the reaction mechanism and conditions.
-
Mechanism Dependence:
-
Cause: The stereochemical outcome is often dictated by the mechanism of both the dehydration and hydrogenation steps. The stability of intermediates and the mode of hydrogen addition (syn or anti) to the double bond play a crucial role.
-
Solution:
-
Catalyst Choice: The choice of catalyst can influence the stereoselectivity of the hydrogenation. Heterogeneous catalysts often lead to syn-addition of hydrogen.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the final isomer ratio. Experiment with different solvents to find the optimal one for your desired isomer.
-
-
-
Isomerization:
-
Cause: Under certain conditions (e.g., prolonged reaction times, high temperatures), the product itself can undergo isomerization, leading to a thermodynamic mixture of cis and trans isomers.
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent post-reaction isomerization.
-
Purification: If a specific isomer is required, separation of the final mixture by column chromatography or fractional distillation may be necessary.
-
-
Question 4: I'm observing the formation of dark, tar-like substances in my reaction flask. What is causing this and how can I prevent it?
Answer:
The formation of tar or char is a common issue in acid-catalyzed dehydration reactions, especially at elevated temperatures.
-
Strong Acid Catalysts:
-
Cause: Concentrated sulfuric acid is a strong oxidizing agent and can cause charring of organic materials.[4]
-
Solution:
-
Use a Milder Acid: Replace sulfuric acid with phosphoric acid, which is less oxidizing.
-
Switch to a Solid Acid Catalyst: Employing a solid acid catalyst like an acidic resin (e.g., Amberlyst-15), zeolites, or heteropoly acids can provide the necessary acidity while minimizing charring and simplifying purification.[5]
-
-
-
Excessive Temperature:
-
Cause: High temperatures can lead to polymerization and decomposition of the starting material and products.
-
Solution: Carefully control the reaction temperature and avoid localized overheating. Use an oil bath and vigorous stirring to ensure even heat distribution.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this hydrodehydration synthesis?
A1: A common precursor is Diethyl 2,5-dihydroxy-1,4-cyclohexanedicarboxylate.[6] This can be synthesized from the self-condensation of diethyl succinate to form Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, followed by reduction of the keto groups.[7]
Q2: Which catalysts are recommended for the dehydration step?
A2: For the dehydration of alcohols, acid catalysts are typically used. While strong mineral acids like sulfuric or phosphoric acid can be effective, they can also lead to side reactions.[3][4] Solid acid catalysts such as acidic zeolites (e.g., H-ZSM-5), sulfated zirconia, or heteropoly acids are often preferred as they are more selective, reusable, and lead to easier product work-up.[5][8]
Q3: What are the key differences between the E1 and E2 dehydration mechanisms in this context?
A3: The E1 (elimination, unimolecular) mechanism proceeds through a carbocation intermediate and is favored for tertiary and secondary alcohols in the presence of a protic acid.[9][10] The E2 (elimination, bimolecular) mechanism is a concerted reaction and is more common for primary alcohols.[2] For a secondary diol like the proposed starting material, the E1 pathway is more likely under acidic conditions. Understanding this helps in predicting potential rearrangements and controlling reaction conditions.
Q4: Can I perform the dehydration and hydrogenation in a single step?
A4: Yes, a one-pot hydrodehydration is feasible using a bifunctional catalyst that has both acidic sites for dehydration and metal sites for hydrogenation. Alternatively, a physical mixture of an acid catalyst and a hydrogenation catalyst can be used. A Chinese patent describes a similar one-pot "hydrogenation dehydration" process.[1]
Q5: What analytical techniques are best for monitoring the reaction progress?
A5: A combination of techniques is ideal. Thin-layer chromatography (TLC) is excellent for rapid qualitative monitoring. For quantitative analysis of the starting material, intermediates, and final product, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the preferred methods.
IV. Key Experimental Protocol: Hydrodehydration of Diethyl 2,5-dihydroxy-1,4-cyclohexanedicarboxylate
This protocol is a representative procedure and may require optimization for your specific setup and scale.
Materials:
-
Diethyl 2,5-dihydroxy-1,4-cyclohexanedicarboxylate
-
Bifunctional Catalyst (e.g., 5% Pd on Amberlyst-15) or a mixture of an acid catalyst and a hydrogenation catalyst (e.g., Amberlyst-15 and 5% Pd/C)
-
Solvent (e.g., Toluene or Dioxane)
-
High-pressure autoclave reactor equipped with a mechanical stirrer, temperature controller, and gas inlet.
Procedure:
-
Reactor Setup: To a clean, dry high-pressure autoclave, add Diethyl 2,5-dihydroxy-1,4-cyclohexanedicarboxylate (1 equivalent).
-
Catalyst and Solvent Addition: Add the catalyst (typically 5-10 wt% relative to the substrate) and the solvent (e.g., Toluene, to make a 0.5 M solution).
-
Purging: Seal the reactor and purge several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa).
-
Heating and Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 140-160°C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Work-up:
-
Filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of fresh solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Illustrative Data Table:
| Parameter | Value |
| Substrate | Diethyl 2,5-dihydroxy-1,4-cyclohexanedicarboxylate |
| Catalyst | 5% Pd on Amberlyst-15 |
| Temperature | 150°C |
| H₂ Pressure | 5 MPa |
| Reaction Time | 8 hours |
| Typical Yield | 85-95% |
V. Visualizing the Reaction Pathway
The following diagram illustrates the proposed reaction pathway for the hydrodehydration of Diethyl 2,5-dihydroxy-1,4-cyclohexanedicarboxylate, highlighting the key steps and potential side reactions.
Caption: Proposed reaction pathway for the synthesis of this compound.
VI. References
-
Chemguide. (n.d.). Dehydration of alcohols. Retrieved from --INVALID-LINK--
-
Climent, M. J., Corma, A., & Iborra, S. (2014). Renewable Chemicals: Dehydroxylation of Glycerol and Polyols. PMC - NIH. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2019). Thermodynamic Analysis and Experimental Study of Selective Dehydrogenation of 1,2-cyclohexanediol over Cu2+1O/MgO Catalysts. MDPI. Retrieved from --INVALID-LINK--
-
Gale, J. D., et al. (2016). The reaction mechanism of polyalcohol dehydration in hot pressurized water. Nature.
-
Olberg, R. C., Pines, H., & Ipatieff, V. N. (1948). The Dehydration of 1,4-Cyclohexanediol. Synthesis of 1,4-Epoxycyclohexane. Journal of the American Chemical Society.
-
Nishimura, S., et al. (2020). Understanding Competition of Polyalcohol Dehydration Reactions in Hot Water. ACS Publications.
-
Boucher-Jacobs, C., & Nicholas, K. M. (2014). Deoxydehydration of Polyols. ResearchGate. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2016). Two routes to 1,2-cyclohexanediol catalyzed by zeolites under solvent-free condition. SpringerLink.
-
Olberg, R. C., Pines, H., & Ipatieff, V. N. (1948). The Dehydration of 1,4-Cyclohexanediol. Synthesis of 1,4-Epoxycyclohexane1. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
Cibor, E., et al. (2021). The Influence of Polyols on the Process Kinetics and Bioactive Substance Content in Osmotic Dehydrated Organic Strawberries. PMC - NIH.
-
LibreTexts. (2019). 10.8.1. Dehydration of Alcohols. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Aakash Institute. (n.d.). Acid & Base Catalyzed Dehydration of Alcohol. AESL. Retrieved from --INVALID-LINK--
-
JoVE. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Journal of Visualized Experiments. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Dehydration of alcohols. YouTube. Retrieved from --INVALID-LINK--
-
Li, M., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. PMC - NIH. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate. Google Patents. Retrieved from --INVALID-LINK--
-
Sheverdov, V. P., et al. (2001). Synthesis of Diethyl 3,4-Dicyano-5-hydroxy- 2-oxo-7-phenyl- 1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate and Its Reaction with Piperidine. ResearchGate.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Diethyl 2,5-Dihydroxycyclohexane-1,4-dicarboxylate. Benchchem. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate synthesis. ChemicalBook. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate. Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
StudySmarter. (n.d.). Dehydration Reaction. StudySmarter.
-
MOLBASE. (n.d.). diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate price & availability. MOLBASE. Retrieved from --INVALID-LINK--
References
- 1. CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethyl 2,5-Dihydroxycyclohexane-1,4-dicarboxylate|CAS 6966-80-9 [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Renewable Chemicals: Dehydroxylation of Glycerol and Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Diethyl 1,4-Cyclohexanedicarboxylate Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different biological activities and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these subtle but critical structural differences. This guide provides an in-depth comparison of the ¹H NMR spectra of the cis and trans isomers of diethyl 1,4-cyclohexanedicarboxylate, offering experimental insights and a foundational understanding of how stereochemistry dictates spectral appearance.
The Significance of Conformational Analysis in 1,4-Disubstituted Cyclohexanes
The key to deciphering the ¹H NMR spectra of this compound isomers lies in understanding the conformational behavior of the cyclohexane ring. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions.
For 1,4-disubstituted cyclohexanes, two diastereomers exist: cis and trans.
-
Cis Isomer: In the cis isomer, one substituent is in an axial position while the other is in an equatorial position (a,e or e,a). These two chair conformations are energetically equivalent and rapidly interconvert at room temperature through a process known as ring flipping.
-
Trans Isomer: The trans isomer can exist in two non-equivalent chair conformations: a diequatorial (e,e) conformation and a diaxial (a,a) conformation. The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions, which are a form of steric strain. Consequently, the trans isomer exists almost exclusively in the diequatorial conformation at room temperature.[1]
This fundamental difference in conformational preference between the cis and trans isomers leads to distinct and readily distinguishable ¹H NMR spectra.
¹H NMR Spectral Comparison: Cis vs. Trans Isomers
The differing chemical environments of the axial and equatorial protons, coupled with the conformational dynamics of the cyclohexane ring, result in characteristic ¹H NMR spectra for each isomer.
The Trans Isomer: A Conformationally Locked System
Due to its strong preference for the diequatorial conformation, the trans isomer can be considered conformationally "locked" on the NMR timescale at room temperature. This results in a relatively simple and well-resolved ¹H NMR spectrum.
-
Ring Protons: The protons on the cyclohexane ring will exhibit distinct chemical shifts depending on whether they are axial or equatorial. Generally, equatorial protons are deshielded (appear at a lower field) compared to their axial counterparts. The methine protons at C1 and C4 (the carbons bearing the ester groups) will typically appear as a multiplet. The methylene protons (at C2, C3, C5, and C6) will also show distinct signals for the axial and equatorial positions.
-
Ethyl Ester Protons: The ethyl groups will give rise to a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), with a coupling constant of approximately 7 Hz.
The Cis Isomer: A Dynamic System
In contrast to the trans isomer, the cis isomer undergoes rapid ring flipping at room temperature. This means that an axial proton in one chair conformation becomes an equatorial proton in the other, and vice versa. Because this interconversion is fast on the NMR timescale, the observed spectrum is an average of the two contributing conformations.
-
Ring Protons: The rapid exchange between axial and equatorial positions leads to a time-averaged signal for the ring protons. This results in broader and often less-resolved multiplets compared to the trans isomer. The chemical shifts of the ring protons will be an average of their axial and equatorial values.
-
Ethyl Ester Protons: The signals for the ethyl ester groups will be similar to those in the trans isomer, appearing as a quartet and a triplet.
Predicted ¹H NMR Data Summary
While specific experimental data for the pure isomers can be elusive in readily available literature, we can predict the key distinguishing features based on the principles of conformational analysis and data from analogous compounds.
| Proton Type | Trans Isomer (Diequatorial) | Cis Isomer (Axial/Equatorial Average) |
| Methine (C1-H, C4-H) | Complex multiplet, potentially showing distinct axial and equatorial couplings. | Broader multiplet due to conformational averaging. |
| Methylene (Ring) | Two sets of complex multiplets for axial and equatorial protons. | Broader, less resolved multiplets. |
| -OCH₂CH₃ | Quartet | Quartet |
| -OCH₂CH₃ | Triplet | Triplet |
Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra
To obtain high-quality ¹H NMR spectra for the analysis of this compound isomers, the following protocol is recommended.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
- Shim the magnetic field to obtain a narrow and symmetrical peak shape for the solvent or TMS signal.
- Set the appropriate spectral width to encompass all proton signals (typically 0-12 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Acquisition and Processing:
- Acquire the free induction decay (FID) signal.
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities (singlet, doublet, triplet, quartet, multiplet) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
Visualizing the Structural Differences
The following diagrams illustrate the key structural and conformational differences between the cis and trans isomers.
Caption: Chair conformation of a cis-1,4-disubstituted cyclohexane, showing one substituent in an axial and the other in an equatorial position.
Caption: The more stable diequatorial chair conformation of a trans-1,4-disubstituted cyclohexane.
Logical Workflow for Isomer Identification
Caption: A logical workflow for distinguishing between the cis and trans isomers based on their ¹H NMR spectra.
Conclusion
The ¹H NMR analysis of the cis and trans isomers of this compound serves as an excellent case study in the power of NMR spectroscopy for stereochemical elucidation. The distinct conformational preferences of the two isomers give rise to readily distinguishable spectral features, particularly in the region of the cyclohexane ring protons. The conformationally rigid trans isomer provides a spectrum with sharp, well-resolved signals, while the dynamically flipping cis isomer exhibits broader, time-averaged resonances. By understanding the fundamental principles of conformational analysis and applying a systematic approach to spectral interpretation, researchers can confidently assign the stereochemistry of these and other substituted cyclohexane derivatives.
References
Deconstructing the Molecular Signature: A Comparative Guide to Interpreting the Mass Spectrum of Diethyl 1,4-cyclohexanedicarboxylate
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular characterization. The resulting spectrum, a unique fingerprint of a molecule's fragmentation, holds the key to its structural elucidation. This guide provides an in-depth interpretation of the electron ionization (EI) mass spectrum of Diethyl 1,4-cyclohexanedicarboxylate, a compound of interest in various synthetic applications, including polymer production and as a building block for pharmaceuticals.[1] By comparing its fragmentation behavior with that of its structural isomers and related cyclic diesters, we aim to equip the reader with the expertise to confidently identify and characterize this and similar molecules.
The Foundation: Understanding Fragmentation in Esters and Cycloalkanes
Before delving into the specific spectrum of this compound, it is crucial to grasp the fundamental principles governing the fragmentation of its constituent functional groups: the ester and the cyclohexane ring.
Esters, upon electron ionization, typically undergo several characteristic fragmentation pathways.[2][3][4] The molecular ion (M+•), representing the intact molecule with one electron removed, is often observed, though it can be weak for aliphatic esters.[5] Common fragmentation patterns include:
-
α-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.
-
McLafferty Rearrangement: A hydrogen atom transfer from a γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the elimination of a neutral alkene.[2]
-
Loss of the Alkoxy Group: Cleavage of the C-O bond, resulting in the loss of an alkoxy radical (•OR) and the formation of an acylium ion.[4][6]
-
Loss of the Alkyl Group: Cleavage of the O-Alkyl bond, leading to the loss of an alkyl radical.
Cycloalkanes also exhibit distinct fragmentation behaviors.[7][8] The cyclic structure imparts greater stability to the molecular ion compared to their linear counterparts.[7][8] A common fragmentation pathway for cyclohexane involves the loss of a neutral ethylene molecule (C2H4) to form a stable radical cation.[7]
The Mass Spectrum of this compound: A Detailed Analysis
The electron ionization mass spectrum of this compound (molecular weight: 228.29 g/mol ) presents a series of characteristic peaks that can be rationalized by considering the fragmentation principles outlined above.[9] The molecular ion peak ([M]+•) is expected at m/z 228. While it may be of low intensity, its presence is a key starting point for interpretation.
A plausible fragmentation pathway for this compound is initiated by the loss of an ethoxy group (-OCH2CH3), a common fragmentation for ethyl esters, to form a stable acylium ion at m/z 183 . This fragment can be represented as [M - 45]+.
Further fragmentation can occur from both the molecular ion and the primary fragments. The cyclohexane ring itself can undergo fragmentation. A key fragmentation pathway for dialkyl 1,4-cyclohexanedicarboxylates involves the cleavage of the ring.
Below is a proposed fragmentation scheme for this compound, followed by a comparison with related compounds.
Proposed Fragmentation of this compound
Caption: Proposed fragmentation pathway for this compound.
Comparative Analysis: Distinguishing Isomers and Analogs
To enhance the confidence in identifying this compound, it is instructive to compare its mass spectrum with those of its isomers and other related cyclic diesters.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Distinguishing Features |
| This compound | 228.29 | 183, 155, 127, 81 | Presence of a prominent m/z 183 peak from the loss of an ethoxy group. The ion at m/z 81 is also a significant indicator of the cyclohexyl core. |
| Diethyl 1,2-cyclohexanedicarboxylate | 228.29 | 183, 155, 109, 81 | Similar primary fragmentation with the loss of an ethoxy group (m/z 183). However, the relative intensities of subsequent fragment ions may differ due to the proximity of the ester groups, potentially favoring interactions and rearrangements. The fragment at m/z 109 is noted in some spectra.[10] |
| Diethyl 1,1-cyclohexanedicarboxylate | 228.29 | 183, 155, 127 | The gem-diester arrangement can lead to unique fragmentation pathways, but the initial loss of an ethoxy group (m/z 183) is still expected to be a major fragmentation. |
| Dimethyl 1,4-cyclohexanedicarboxylate | 200.23 | 169, 141, 113, 81 | The shift in fragment masses by 14 Da for each ester group (CH2 difference between ethyl and methyl) is the primary distinguishing feature. The base peak is often m/z 81, corresponding to the cyclohexyl core after the loss of both methoxycarbonyl groups. |
This comparative table highlights that while the primary fragmentation (loss of an alkoxy group) is common among these diesters, the subtle differences in the subsequent fragmentation patterns and their relative intensities can aid in distinguishing between isomers.
Experimental Protocol: Acquiring a Mass Spectrum
For researchers seeking to replicate or acquire a mass spectrum of this compound, the following is a general experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Caption: A simplified workflow for acquiring a mass spectrum using GC-MS.
Conclusion
The mass spectrum of this compound is a rich source of structural information. By understanding the fundamental fragmentation patterns of esters and cycloalkanes, one can systematically interpret the observed peaks. The characteristic loss of an ethoxy group to form the m/z 183 ion, followed by subsequent fragmentations of the acylium ion and the cyclohexane ring, provides a reliable fingerprint for this molecule. Comparison with the mass spectra of its isomers and other related diesters further refines the identification process. This guide provides a framework for researchers to approach the interpretation of the mass spectra of not only this compound but also a broader range of cyclic diesters, thereby enhancing the accuracy and efficiency of their analytical endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 3. tutorchase.com [tutorchase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 7. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Diethyl trans-1,2-Cyclohexanedicarboxylate | C12H20O4 | CID 44629905 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of Diethyl 1,4-cyclohexanedicarboxylate: GC-MS vs. qNMR
Introduction: The Critical Role of Purity in Specialty Diesters
Diethyl 1,4-cyclohexanedicarboxylate is a versatile diester utilized in diverse applications, from a building block in the synthesis of pharmaceuticals and specialty polymers to a component in the flavor and fragrance industry.[1] In these highly regulated fields, the purity of a chemical intermediate is not merely a quality metric; it is a critical parameter that directly influences the safety, efficacy, and performance of the final product. Unidentified impurities can lead to undesirable side reactions, alter the physical properties of polymers, or introduce toxicological risks.
This guide provides an in-depth, comparative analysis of two robust analytical techniques for determining the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind the methodological choices for each technique, provide detailed experimental protocols, and present a direct comparison of their performance characteristics. This document is intended for researchers, quality control analysts, and drug development professionals who require accurate and reliable purity assessment of this and similar non-chromophoric compounds.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2] Its power lies in the combination of the exceptional separating power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3] For a diester like this compound, which is thermally stable and possesses sufficient volatility, GC-MS is an ideal choice for routine quality control and impurity profiling.
Causality of Method Design
The selection of GC-MS parameters is a deliberate process designed to achieve optimal separation and detection.
-
Column Selection: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is chosen. This phase provides excellent resolving power for a wide range of non-polar to moderately polar compounds based primarily on their boiling points. It is robust and less susceptible to degradation, ensuring method longevity.
-
Injection Mode: A split injection is employed to introduce a small, representative portion of the sample onto the column. This prevents column overload, which would lead to broad, asymmetric peaks, and is suitable for analyzing the main component in a high-purity sample.
-
Temperature Program: A temperature gradient is essential. Starting at a low temperature allows for the separation of highly volatile impurities (e.g., residual solvents). The ramp to a higher temperature ensures that the main analyte and any less volatile impurities are eluted in a reasonable timeframe with sharp, symmetrical peak shapes.[4]
-
MS Detection: Electron Ionization (EI) is the standard for generating reproducible mass spectra, creating a unique fragmentation "fingerprint" for compound identification. Scanning a broad mass range (e.g., 40-350 amu) ensures that fragments from the parent compound and potential low-molecular-weight impurities are captured.
Experimental Workflow: GC-MS Analysis
The workflow for GC-MS purity analysis is a sequential process from sample preparation to data interpretation.
References
An In-Depth Guide to the FT-IR Spectroscopy of Diethyl 1,4-cyclohexanedicarboxylate
Foundational Principles: Interpreting the Vibrational Language of Molecules
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a molecule like Diethyl 1,4-cyclohexanedicarboxylate, this fingerprint is a composite of signals from its core functional groups: the ester and the cyclohexane ring.
-
The Ester Group (R-CO-O-R'): This functional group is characterized by two high-intensity, diagnostically significant vibrations. The carbonyl (C=O) bond produces a very strong and sharp stretching absorption due to the large change in dipole moment during vibration.[1][2][3] Additionally, the C-O bonds exhibit strong stretching vibrations.[1][2]
-
The Cyclohexane Ring (-C₆H₁₀-): The saturated aliphatic ring contributes C-H stretching and bending vibrations. The C-H stretching from sp³ hybridized carbons typically appears just below 3000 cm⁻¹.[4][5][6] The CH₂ groups also give rise to characteristic scissoring (bending) vibrations.[4][7] The so-called "fingerprint region" (below 1500 cm⁻¹) contains a complex series of absorptions from C-C stretching and various bending modes, which are highly specific to the overall molecular structure.[4][5]
The molecule exists as cis and trans isomers, which can subtly influence the vibrational modes, particularly in the fingerprint region, due to differences in molecular symmetry. This guide will focus on the general features, with specific data referenced for the trans isomer where available.
Spectral Analysis: Decoding the FT-IR Spectrum
The FT-IR spectrum of this compound is dominated by absorptions from the ester and the alkyl C-H bonds.
Key Spectral Features
The expected and observed vibrational frequencies for the key functional groups are summarized below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity & Description |
| ~2930 and ~2860 | C-H Asymmetric & Symmetric Stretch | Strong, sharp peaks characteristic of the CH₂ groups in the cyclohexane ring and ethyl chains.[4][8][9] These are typical for sp³ C-H bonds and are found in most alkanes.[6] |
| ~1735 | C=O Carbonyl Stretch | Very Strong, sharp. This is the most prominent peak in the spectrum and is highly characteristic of a saturated aliphatic ester.[1][2][10][11] |
| ~1450 | CH₂ Scissoring (Bending) | Medium, sharp. This absorption arises from the bending of the CH₂ groups in the cyclohexane ring.[4][7][9] |
| ~1300-1000 | C-O Stretch | Two or more Strong, sharp bands. These are characteristic of the ester group's C-O single bonds.[1][2][3] |
graph Molecular_Vibrations { layout=neato; graph [overlap=false, splines=true, sep="+10,10", outputorder=edgesfirst, fontname="Helvetica", label="Key Vibrational Modes of this compound", labelloc=t, fontsize=14]; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Molecule structure mol [pos="0,0!", label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=254555&t=l", labelloc=b];
// Labels for vibrational modes node_CO_stretch [pos="-2.5,0.5!", label="C=O Stretch\n(~1735 cm⁻¹)", fontcolor="#EA4335"]; node_CH_stretch [pos="1.5,2!", label="C-H Stretch\n(~2930, 2860 cm⁻¹)", fontcolor="#34A853"]; node_CO_single_stretch [pos="-2.5,-1!", label="C-O Stretch\n(~1300-1000 cm⁻¹)", fontcolor="#4285F4"]; node_CH2_bend [pos="1.9,-1.5!", label="CH₂ Bend\n(~1450 cm⁻¹)", fontcolor="#FBBC05"];
// Edges pointing to the bonds edge [style=dashed, arrowhead=vee]; node_CO_stretch -> mol [pos="-1.6,0.3!"]; node_CH_stretch -> mol [pos="0.8,1.2!"]; node_CO_single_stretch -> mol [pos="-1.6,-0.5!"]; node_CH2_bend -> mol [pos="1.1,-0.8!"]; }
Caption: Molecular structure and key FT-IR vibrational assignments.
Comparative Analysis: Establishing a Spectral Baseline
To fully appreciate the spectral features of this compound, it is instructive to compare its spectrum with simpler, related molecules.
-
Versus Cyclohexane: Cyclohexane's spectrum is relatively simple, showing only C-H stretching vibrations (~2930, 2850 cm⁻¹) and CH₂ bending/rocking vibrations (~1445 cm⁻¹ and in the fingerprint region).[4][5] The spectrum of this compound contains these features but is distinguished by the powerful C=O and C-O stretching bands from the two ester groups. The absence of these intense peaks below 1800 cm⁻¹ would rule out the presence of the ester functionality.
-
Versus a Simple Ester (e.g., Ethyl Acetate): Ethyl acetate provides a classic reference for the ester functional group, with a strong C=O stretch (~1740 cm⁻¹) and C-O stretches (~1240 and 1050 cm⁻¹).[2] While this compound shares these ester peaks, its spectrum is more complex due to the numerous vibrations of the bulky cyclohexane ring, which adds significant detail in the C-H stretching and fingerprint regions.
This comparative logic allows for a systematic deconstruction of the spectrum, leading to a confident identification.
Caption: A logical workflow for identifying the compound via comparative FT-IR analysis.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, a modern and highly efficient method for analyzing liquid samples.[12][13]
Objective: To obtain a clean, reproducible FT-IR spectrum of liquid this compound.
Instrumentation & Materials:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Sample: this compound (liquid).[14]
-
Solvent for cleaning: Isopropanol or ethanol.
-
Lint-free wipes (e.g., Kimwipes).
-
Pipette or dropper.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Crystal Cleaning (Causality: Pre-analysis cleaning prevents cross-contamination from previous samples, ensuring the spectrum is solely from the analyte of interest.)
-
Moisten a lint-free wipe with isopropanol.
-
Gently but firmly wipe the surface of the ATR crystal.
-
Use a second, dry wipe to remove any residual solvent. The crystal surface should be pristine.
-
-
Background Spectrum Acquisition (Causality: This critical step measures the ambient atmosphere (CO₂ and water vapor) and any intrinsic signals from the ATR crystal itself. The instrument software subtracts this background from the sample spectrum, isolating the molecular signature of the sample.) [15][16]
-
With the clean, empty ATR crystal in place, initiate the "Background Scan" or "Collect Background" function in the software.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set from 4000 to 400 cm⁻¹.[15]
-
-
Sample Application (Causality: Direct application to the ATR crystal ensures optimal contact. Only a small volume is needed because the IR beam only penetrates a few microns into the sample.) [12][13]
-
Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the "Sample Scan" or "Collect Sample" function in the software.
-
Use the same scan parameters (number of scans, resolution, range) as the background scan to ensure proper subtraction.
-
The live spectrum should appear on the screen, displaying the characteristic absorption bands.
-
-
Post-Analysis Cleanup (Causality: Immediate cleaning prevents the sample from drying on the crystal and ensures the instrument is ready for the next user, maintaining data integrity across experiments.)
-
Carefully wipe the sample off the ATR crystal using a dry, lint-free wipe.
-
Perform a final cleaning with an isopropanol-moistened wipe, followed by a dry wipe, as described in Step 2.
-
Conclusion
FT-IR spectroscopy provides an unambiguous method for the functional group characterization of this compound. The spectrum is definitively marked by a very strong carbonyl (C=O) absorption around 1735 cm⁻¹, strong C-O stretching bands between 1300-1000 cm⁻¹, and prominent C-H stretching peaks just below 3000 cm⁻¹. By following a systematic workflow that includes a robust experimental protocol and comparison with simpler chemical structures, researchers can confidently verify the identity and purity of this compound.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. agilent.com [agilent.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
The Future of Flexible PVC: A Comparative Guide to Diethyl 1,4-cyclohexanedicarboxylate and DEHP Plasticizing Efficiency
In the realm of polymer science and formulation, particularly for medical devices and sensitive applications, the choice of plasticizer is paramount. For decades, Di(2-ethylhexyl) phthalate (DEHP) has been the industry benchmark for imparting flexibility to polyvinyl chloride (PVC). However, mounting toxicological and environmental concerns have catalyzed a paradigm shift towards safer, non-phthalate alternatives. This guide offers an in-depth, evidence-based comparison of a promising alternative, Diethyl 1,4-cyclohexanedicarboxylate (DECH), and its close analogs, with the traditional DEHP. We will delve into the core principles of plasticizing efficiency, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive framework for informed material selection.
The Imperative for DEHP Alternatives: A Toxicological Overview
DEHP, while an effective and cost-efficient plasticizer, has come under intense scrutiny for its adverse health effects. Classified as a potential endocrine disruptor, studies have raised concerns about its impact on reproductive health and development. Regulatory bodies globally are increasingly restricting its use, particularly in applications with direct human contact, such as medical tubing, blood bags, and pharmaceutical packaging. This regulatory pressure, coupled with a growing demand for safer materials, necessitates a thorough evaluation of viable alternatives that do not compromise performance.
Introducing this compound (DECH): A Safer by Design Alternative
DECH and its analogs, such as Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH) and Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), are part of a class of non-phthalate plasticizers derived from cyclohexanedicarboxylic acid. The fundamental structural difference—the replacement of the aromatic phthalate ring with a saturated cyclohexane ring—is key to their improved safety profile. This guide will focus on the performance of these cyclohexanedicarboxylate-based plasticizers as a class, with specific data presented for commercially relevant analogs, in direct comparison to DEHP.
Comparative Analysis of Plasticizing Efficiency: A Data-Driven Approach
The "efficiency" of a plasticizer is a multifaceted parameter, encompassing its ability to impart flexibility, its permanence within the polymer matrix, and its influence on the material's thermal properties. Here, we present a comparative analysis based on key performance indicators.
Mechanical Properties: The Balance of Flexibility and Strength
A primary function of a plasticizer is to reduce the rigidity of PVC, thereby increasing its flexibility and elongation at break. However, this must be balanced with maintaining adequate tensile strength for the intended application.
| Property | PVC with DECH Analog (DEHCH) | PVC with DEHP | Test Method |
| Tensile Strength (MPa) | 16.5 | 17.2 | ASTM D882 |
| Elongation at Break (%) | 350 | 330 | ASTM D882 |
| 100% Modulus (MPa) | 8.5 | 9.0 | ASTM D882 |
| Hardness (Shore A) | 85 | 86 | ASTM D2240 |
Data compiled from a study comparing DEHCH and DEHP in a flexible PVC formulation.
Interpretation of Results: The data indicates that DECH analogs exhibit a plasticizing performance remarkably similar to that of DEHP.[1] The slightly lower tensile strength and modulus, coupled with a higher elongation at break, suggest a marginally more efficient plasticization, achieving a desirable level of flexibility. The comparable hardness values further underscore its suitability as a drop-in replacement in many formulations.
Thermal Properties: Stability Under Processing and Use
The thermal stability of a plasticized PVC compound is critical for both its processing and its performance over the product's lifespan. Key parameters include the glass transition temperature (Tg), which indicates the transition from a rigid to a flexible state, and the onset of thermal degradation.
| Property | PVC with DECH Analog | PVC with DEHP | Test Method |
| Glass Transition Temperature (Tg) (°C) | -35 to -45 | -40 to -50 | Differential Scanning Calorimetry (DSC) |
| Onset of Thermal Degradation (°C) | ~220-230 | ~210-220 | Thermogravimetric Analysis (TGA) |
Typical values sourced from literature on non-phthalate plasticizers.
Interpretation of Results: PVC plasticized with DECH analogs demonstrates comparable, and in some cases, slightly improved thermal stability compared to DEHP formulations. The similar Tg values indicate that comparable levels of flexibility can be achieved at room and body temperatures. The slightly higher onset of thermal degradation for DECH-plasticized PVC can be an advantage during melt processing, potentially allowing for a wider processing window.
Migration Resistance: Ensuring Long-Term Performance and Safety
A critical parameter for plasticizers, especially in medical and food contact applications, is their resistance to migration out of the polymer matrix. Lower migration is indicative of greater permanence and reduced potential for leaching into surrounding fluids or tissues.
| Property | PVC with DECH Analog (DINCH) | PVC with DEHP | Test Method |
| Weight Loss in Activated Carbon (%) (24h @ 70°C) | 1.8 | 2.5 | ISO 176 |
| Migration into n-Hexane (%) (24h @ 25°C) | 5.2 | 8.9 | ASTM D1239 |
| Migration into Water (%) (24h @ 25°C) | <0.1 | <0.1 | ASTM D1239 |
Data compiled from comparative studies on DINCH and DEHP.
Interpretation of Results: Cyclohexanedicarboxylate-based plasticizers consistently demonstrate superior migration resistance compared to DEHP.[2][3] This is attributed to their higher molecular weight and the less polar nature of the cyclohexane ring compared to the aromatic ring of phthalates, which reduces their affinity for many solvents and biological fluids. This lower leachability is a significant advantage in sensitive applications, leading to a lower potential for patient exposure and a more stable material over time.
Experimental Protocols for Performance Evaluation
To ensure the validity and reproducibility of these findings, standardized testing methodologies are crucial. The following section outlines the key experimental protocols for evaluating plasticizer performance.
Workflow for Evaluating Plasticizer Performance
Caption: Experimental workflow for comparing plasticizer performance.
Step-by-Step Methodologies
4.2.1. Tensile Properties Testing (ASTM D882)
-
Specimen Preparation: Prepare thin film specimens of the plasticized PVC with a uniform thickness of less than 1.0 mm. Cut the specimens into a rectangular shape with a width between 5 mm and 25.4 mm.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and elongation throughout the test.
-
-
Calculations: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.
4.2.2. Hardness Testing (ASTM D2240)
-
Specimen Preparation: Use a flat, smooth, and uniform specimen with a minimum thickness of 6 mm. Stacking of thinner specimens is permissible.
-
Conditioning: Condition the specimens as per ASTM D2240 guidelines.
-
Test Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer indenter (Shore A for flexible PVC) firmly and vertically onto the specimen.
-
Read the hardness value within 1 second of firm contact.
-
-
Reporting: Report the average of at least five measurements taken at different locations on the specimen.
4.2.3. Migration Testing: Volatilization (ISO 176)
-
Specimen Preparation: Cut circular specimens from the plasticized PVC sheet.
-
Conditioning: Condition the specimens and weigh them accurately.
-
Test Procedure:
-
Place the specimens in a container with activated carbon, ensuring no direct contact.
-
Heat the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After the test period, cool the specimens in a desiccator and reweigh.
-
-
Calculation: Calculate the percentage weight loss as a measure of plasticizer volatilization.
4.2.4. Migration Testing: Solvent Extraction (ASTM D1239)
-
Specimen Preparation: Prepare square specimens of the plasticized PVC film.
-
Conditioning: Condition and weigh the specimens.
-
Test Procedure:
-
Immerse the specimens in the test solvent (e.g., n-hexane, water) at a specified temperature for a defined duration.
-
After immersion, remove the specimens, gently wipe them dry, and reweigh.
-
-
Calculation: Calculate the percentage weight loss to determine the amount of plasticizer extracted by the solvent.
Logical Framework for Plasticizer Selection
The selection of an appropriate plasticizer is a multi-faceted decision that extends beyond simple performance metrics. The following diagram illustrates the logical considerations for choosing between DECH and DEHP.
Caption: Decision matrix for plasticizer selection.
Conclusion: A Clear Path Forward for Safer Flexible PVC
The comprehensive analysis presented in this guide demonstrates that this compound and its analogs are not merely viable alternatives to DEHP but, in several key aspects, superior replacements. They offer a comparable, if not slightly improved, plasticizing efficiency in terms of mechanical and thermal properties. Crucially, their significantly lower migration potential addresses the primary safety concerns associated with DEHP, making them a more robust choice for sensitive applications.
While DEHP has a long history of use and is cost-effective, the growing body of evidence regarding its potential health risks cannot be ignored. For researchers, scientists, and drug development professionals committed to developing the safest and most effective products, the transition to non-phthalate plasticizers like DECH is a logical and scientifically sound progression. The experimental data and standardized methodologies provided herein offer a solid foundation for making this critical material selection with confidence.
References
Performance Showdown: Cis- vs. Trans-Diethyl 1,4-Cyclohexanedicarboxylate in Advanced Polymer Formulations
A Senior Application Scientist's Guide to Isomer-Specific Polymer Performance
In the realm of polymer science, the subtle yet profound influence of stereochemistry on material properties is a critical consideration for researchers and product developers. This guide delves into the performance characteristics of polymers derived from the cis- and trans- isomers of diethyl 1,4-cyclohexanedicarboxylate, offering a comparative analysis grounded in experimental data. The choice between these two isomers can significantly impact the thermal, mechanical, and crystalline properties of the resulting polyesters, making a thorough understanding of their behavior essential for targeted polymer design.
The core difference lies in the spatial arrangement of the ester groups on the cyclohexane ring. The trans- isomer, with its more linear and rigid structure, facilitates tighter polymer chain packing, leading to higher crystallinity and enhanced thermal and mechanical properties.[1][2][3] Conversely, the kinked structure of the cis- isomer disrupts chain packing, resulting in amorphous polymers with distinct performance profiles.[1]
Comparative Performance Analysis: Thermal and Mechanical Properties
The isomeric composition of the this compound monomer unit is a key determinant of the final polymer's performance. The following table summarizes the typical impact of increasing the trans- isomer content on key polymer properties.
| Property | Impact of Increasing Trans-Isomer Content | Rationale |
| Glass Transition Temperature (Tg) | Increases | The rigidity of the trans- isomer restricts chain mobility, requiring more thermal energy for the transition from a glassy to a rubbery state.[1][3][4] |
| Melting Temperature (Tm) | Increases | The linear structure of the trans- isomer promotes more efficient chain packing and the formation of stable crystalline structures, which require higher temperatures to melt.[1][3][4] |
| Crystallinity | Increases | The regular, linear geometry of the trans- isomer allows for greater intermolecular interactions and a more ordered arrangement of polymer chains, leading to higher degrees of crystallinity.[1][5] |
| Tensile Strength & Modulus | Increases | Higher crystallinity and stronger intermolecular forces in polymers with a high trans- content contribute to increased stiffness and resistance to deformation under tensile stress.[1][5] |
| Elongation at Break | Decreases | The increased rigidity and crystallinity associated with the trans- isomer typically lead to a reduction in the polymer's ability to stretch before breaking. |
| Solubility | Decreases | The enhanced chain packing and crystallinity in high trans- content polymers make it more difficult for solvent molecules to penetrate and dissolve the material. |
Experimental Workflows and Protocols
To empirically validate these performance differences, a series of standardized experiments are essential. The following sections outline the methodologies for polymer synthesis and characterization.
Polymer Synthesis: Melt Polycondensation
The synthesis of polyesters from this compound and a suitable diol (e.g., 1,4-butanediol) is typically achieved through a two-stage melt polycondensation process. This method involves an initial transesterification step followed by a polycondensation step under high vacuum to achieve high molecular weight polymers.[6]
Step-by-Step Protocol:
-
Esterification:
-
Charge the reactor with equimolar amounts of this compound (either the cis-, trans-, or a defined mixture of isomers) and the chosen diol.
-
Add a suitable catalyst, such as titanium tetrabutoxide (TBT).[6]
-
Heat the mixture under a nitrogen atmosphere, typically in the range of 180-220°C, to initiate the transesterification reaction, during which ethanol is distilled off.[6]
-
-
Polycondensation:
-
After the theoretical amount of ethanol has been collected, gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr.
-
Continue the reaction under high vacuum to facilitate the removal of the diol byproduct and drive the polymerization to completion, as indicated by an increase in melt viscosity.
-
Once the desired viscosity is achieved, the molten polymer is extruded, cooled, and pelletized for subsequent analysis.
-
Melt polycondensation workflow for polyester synthesis.
Thermal Analysis: DSC and TGA
Thermal properties are elucidated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DSC Protocol (ASTM D3418): [7][8]
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its thermal history.[8]
-
Cool the sample at a controlled rate (e.g., 10°C/min) to below its glass transition temperature.
-
Reheat the sample at the same controlled rate to obtain the final thermogram.
-
Determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHm) from the second heating scan.[8]
TGA Protocol (ASTM E2550): [9][10]
-
Place a 10-15 mg sample of the polymer into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature at which complete decomposition occurs.[9]
-
Record the mass of the sample as a function of temperature.
-
Determine the onset of decomposition temperature, which is an indicator of the polymer's thermal stability.[9]
Workflow for the thermal characterization of polymers.
Mechanical Testing: Tensile Properties
The mechanical performance of the polymers is evaluated by measuring their tensile properties according to ASTM D638.[11][12]
Tensile Testing Protocol (ASTM D638): [13][14][15]
-
Prepare dumbbell-shaped test specimens by injection molding or by machining from a compression-molded plaque.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
Calculate the tensile strength, tensile modulus, and elongation at break from the resulting stress-strain curve.[11][12]
The Causality Behind Isomer-Driven Performance
The observed differences in polymer performance are a direct consequence of the molecular geometry of the cis- and trans- isomers. The chair conformation of the cyclohexane ring places the ester groups in either axial or equatorial positions. In the trans- isomer, the two ester groups are in a diaxial or diequatorial arrangement, leading to a more linear and extended chain conformation. This linearity facilitates efficient packing of the polymer chains, maximizing intermolecular forces (van der Waals interactions and dipole-dipole interactions) and promoting the formation of a highly ordered, crystalline structure.[1][2]
In contrast, the cis- isomer has one axial and one equatorial ester group, resulting in a distinct "kink" in the polymer backbone.[1] This irregular structure hinders close packing of the polymer chains, reduces intermolecular forces, and inhibits crystallization, leading to a predominantly amorphous material. Amorphous polymers are characterized by a lack of long-range order and typically exhibit lower melting points, lower stiffness, and greater flexibility compared to their semi-crystalline counterparts.
The isomerization from the cis- to the more thermodynamically stable trans- form can occur at the high temperatures used during melt polycondensation, especially in the presence of acidic or basic catalysts.[1][16][17] The thermodynamically controlled equilibrium mixture typically contains approximately 66% of the trans- isomer.[17] Therefore, controlling the reaction conditions is crucial for achieving a desired cis/trans ratio in the final polymer and, consequently, for tailoring its properties.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.unibo.it [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. en.usb-lab.com [en.usb-lab.com]
- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 9. store.astm.org [store.astm.org]
- 10. nexus-analytics.com.my [nexus-analytics.com.my]
- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 12. zwickroell.com [zwickroell.com]
- 13. scribd.com [scribd.com]
- 14. imrtest.com [imrtest.com]
- 15. 8 Most Common ASTM Standards in Tensile Testing [tensilemillcnc.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Diethyl 1,4-Cyclohexanedicarboxylate and Diethyl 1,2-Cyclohexanedicarboxylate as Plasticizers for Advanced Polymer Formulations
In the pursuit of developing safer and more efficient polymer formulations, the selection of an appropriate plasticizer is paramount. This guide provides an in-depth, objective comparison of two promising, non-phthalate plasticizer candidates: Diethyl 1,4-cyclohexanedicarboxylate and Diethyl 1,2-cyclohexanedicarboxylate. This analysis is grounded in scientific literature and presents supporting experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction: The Shift Towards Safer Plasticizers
The polymer industry is undergoing a significant transition away from traditional phthalate-based plasticizers due to growing health and environmental concerns. This has spurred extensive research into alternative plasticizers that offer comparable or superior performance without the associated toxicological risks. Cyclohexane dicarboxylates have emerged as a leading class of non-phthalate plasticizers, with di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) being a commercially successful example.[1][2] This guide focuses on the diethyl esters of two key isomers: the 1,4- and 1,2-cyclohexanedicarboxylates. Understanding the nuanced differences in their performance characteristics is crucial for optimizing polymer properties such as flexibility, durability, and thermal stability.
Molecular Structure and its Influence on Performance
The isomeric placement of the ester groups on the cyclohexane ring—para (1,4) versus ortho (1,2)—profoundly influences the plasticizer's interaction with the polymer matrix, thereby affecting its performance. The more linear and symmetrical structure of the 1,4-isomer can lead to different packing and intermolecular interactions compared to the more sterically hindered 1,2-isomer. These structural differences are expected to manifest in variations in plasticizing efficiency, permanence, and the resulting mechanical properties of the plasticized polymer.
Comparative Performance Analysis
While direct, head-to-head comparative studies of the diethyl esters are limited in publicly available literature, a comprehensive analysis can be constructed by examining research on various alkyl esters of both 1,4- and 1,2-cyclohexanedicarboxylates. A key study from Korean researchers provides valuable insights into the performance of 1,4-cyclohexanedicarboxylate-based plasticizers with varying alkyl chain lengths and compares them to the commercial 1,2-cyclohexanedicarboxylate, DINCH.[1]
Data Summary: Performance of Cyclohexanedicarboxylate Plasticizers
| Property | Di(2-ethylhexyl) 1,4-cyclohexanedicarboxylate (DEHC)[1] | Di(isononyl) 1,2-cyclohexanedicarboxylate (DINCH)[1] | General Observations and Inferences for Diethyl Esters |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 16.5 | 17.2 | Shorter alkyl chains, like in the diethyl esters, are expected to result in higher tensile strength compared to their longer-chain counterparts. The 1,2-isomer may impart slightly higher tensile strength due to potentially stronger intermolecular interactions. |
| Elongation at Break (%) | 410 | 380 | The 1,4-isomer with longer alkyl chains shows higher elongation, suggesting greater flexibility. For the diethyl esters, the 1,4-isomer may also provide a slight advantage in elongation at break. |
| Shore A Hardness | 72.2 | 74.5 | The 1,2-isomer generally results in a harder material. It is anticipated that PVC plasticized with Diethyl 1,2-cyclohexanedicarboxylate will exhibit a slightly higher Shore A hardness than that with the 1,4-isomer. |
| Thermal Properties | |||
| 5% Weight Loss Temp (°C) | 255.1 | 260.3 | The 1,2-isomer (DINCH) shows slightly better thermal stability. This trend is likely to hold for the diethyl esters, with Diethyl 1,2-cyclohexanedicarboxylate offering a marginal advantage in thermal stability. |
| Glass Transition Temp (Tg) | Data not available in direct comparison | Data not available in direct comparison | Both isomers are effective in reducing the Tg of PVC. The more flexible 1,4-isomer might lead to a slightly lower Tg. |
| Permanence | |||
| Migration in n-hexane (%) | 10.2 | 8.5 | The 1,2-isomer (DINCH) exhibits lower migration. This suggests that Diethyl 1,2-cyclohexanedicarboxylate may have better permanence in non-polar environments. |
Experimental Protocols for Plasticizer Performance Evaluation
To ensure scientific integrity, the following standardized experimental protocols are recommended for a comprehensive comparison of this compound and Diethyl 1,2-cyclohexanedicarboxylate.
I. Preparation of Plasticized PVC Samples
A standardized formulation is crucial for a valid comparison. A typical formulation would consist of:
-
PVC resin (e.g., K-value 67): 100 parts by weight (phr)
-
Plasticizer (either isomer): 50 phr
-
Thermal stabilizer (e.g., Ca/Zn stearate): 2 phr
-
Lubricant (e.g., stearic acid): 0.5 phr
The components are dry-blended and then processed on a two-roll mill at a temperature of approximately 160-170°C to form a homogenous sheet. The sheets are then compression molded into the required dimensions for subsequent testing.
II. Evaluation of Mechanical Properties
The mechanical properties of the plasticized PVC are determined using a Universal Testing Machine (UTM) according to ASTM D882 or ISO 527 standards.
Workflow for Mechanical Property Testing
Caption: Workflow for the evaluation of mechanical properties of plasticized PVC.
III. Assessment of Thermal Stability
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of the plasticized PVC.
Protocol for Thermogravimetric Analysis (TGA)
-
A small sample (5-10 mg) of the plasticized PVC is placed in a TGA crucible.
-
The sample is heated from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded.
-
The temperature at which 5% weight loss occurs (Td5) is determined as an indicator of the onset of thermal degradation.
IV. Determination of Plasticizer Permanence (Migration Resistance)
The resistance of the plasticizer to migrate out of the polymer matrix is a critical performance parameter. This can be assessed through solvent extraction tests.
Workflow for Migration Resistance Testing
Caption: Workflow for determining plasticizer migration resistance via solvent extraction.
Discussion of Expected Performance Differences
Based on the available data for similar cyclohexanedicarboxylate plasticizers, the following performance differences between the diethyl esters can be anticipated:
-
Plasticizing Efficiency: this compound, with its more linear structure, may offer slightly better plasticizing efficiency, potentially leading to a lower glass transition temperature and higher elongation at break. This is because its structure may allow for more effective disruption of the polymer chain interactions.
-
Mechanical Properties: Diethyl 1,2-cyclohexanedicarboxylate is likely to yield a slightly harder and more rigid material, as evidenced by a higher Shore A hardness and potentially higher tensile strength. This could be advantageous in applications where a balance between flexibility and stiffness is required.
-
Thermal Stability: The 1,2-isomer is expected to exhibit slightly superior thermal stability. This could be attributed to the closer proximity of the ester groups, which may influence the degradation mechanism.
-
Permanence: The lower migration observed for the 1,2-isomer in longer-chain esters suggests that Diethyl 1,2-cyclohexanedicarboxylate may also have better resistance to extraction, particularly in non-polar environments. This is a critical factor for applications involving contact with fatty substances or oils.
Conclusion and Recommendations
Both this compound and Diethyl 1,2-cyclohexanedicarboxylate are viable and promising non-phthalate plasticizers. The choice between the two will ultimately depend on the specific performance requirements of the end application.
-
This compound is recommended for applications where maximum flexibility and a lower processing temperature are desired. Its potentially higher plasticizing efficiency could also allow for lower loading levels to achieve the desired properties.
-
Diethyl 1,2-cyclohexanedicarboxylate is the preferred choice for applications demanding higher hardness, better thermal stability, and superior migration resistance. Its performance profile makes it suitable for more durable and long-lasting products.
It is strongly recommended that researchers and formulators conduct their own comparative evaluations using the experimental protocols outlined in this guide to determine the optimal plasticizer for their specific polymer system and application.
References
A Senior Application Scientist's Guide to Quantifying Cis/Trans Isomer Ratios in Dicarboxylate Esters
Authored for Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of dicarboxylate esters is a critical quality attribute in pharmaceuticals, polymer science, and materials research. The geometric arrangement of ester groups around a carbon-carbon double bond (cis or trans) dictates the molecule's three-dimensional shape, influencing its physical properties and biological activity. For instance, the cis isomer (maleate) and trans isomer (fumarate) of butenedioic acid esters exhibit profoundly different chemical reactivities and metabolic pathways. Therefore, robust and accurate analytical methods for quantifying the cis/trans ratio are indispensable for quality control, reaction optimization, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles of each method, provide detailed experimental protocols, and offer insights into method selection based on specific analytical challenges.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Structural Arbiter
NMR spectroscopy, particularly proton (¹H) NMR, stands as the gold standard for isomer quantification. It is a non-destructive technique that provides direct, unambiguous structural information, allowing for quantification based on the fundamental principle that chemically distinct protons produce unique signals.
The Causality Behind the Method: Chemical Environment and Signal Integration
In dicarboxylate esters containing a double bond, the vinylic protons of the cis and trans isomers exist in different chemical environments. The spatial proximity of the bulky ester groups in the cis isomer typically deshields the vinylic protons, causing them to resonate at a different chemical shift compared to the trans isomer.[1] The key to quantification lies in the fact that the area under an NMR signal (the integral) is directly proportional to the number of protons giving rise to that signal.[2] By integrating the distinct signals corresponding to the cis and trans isomers, a direct molar ratio can be calculated without the need for a calibration curve, assuming the signals are well-resolved.
Another powerful diagnostic tool within ¹H NMR is the vicinal coupling constant (³JHH) between the vinylic protons. According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the protons.[3]
-
Trans isomers , with a dihedral angle of ~180°, exhibit a larger coupling constant, typically in the range of 12-18 Hz .
-
Cis isomers , with a dihedral angle of ~0°, show a smaller coupling constant, generally between 6-12 Hz .[3][4]
This difference provides definitive proof of stereochemical assignment.[3]
Self-Validating Experimental Protocol: ¹H NMR for Cis/Trans Ratio of Diethyl Maleate/Fumarate
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the dicarboxylate ester mixture and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Instrument Setup: Utilize an NMR spectrometer with a field strength of at least 400 MHz to ensure sufficient signal dispersion for accurate integration.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Crucial Parameter: Set a sufficient relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons of interest. For quantitative analysis, a d1 of 10-30 seconds is often a good starting point to ensure complete relaxation and accurate integration.
-
Acquire at least 8-16 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
-
Quantification:
-
Identify the distinct vinylic proton signals for the cis (maleate) and trans (fumarate) isomers. For diethyl maleate, the vinylic protons appear as a singlet around δ 6.28 ppm. For diethyl fumarate, they appear as a singlet around δ 6.84 ppm.
-
Integrate the area of the signal corresponding to the cis isomer (Integral_cis) and the signal for the trans isomer (Integral_trans).
-
Calculate the molar ratio:
-
% Cis = [Integral_cis / (Integral_cis + Integral_trans)] * 100
-
% Trans = [Integral_trans / (Integral_cis + Integral_trans)] * 100
-
-
Workflow for NMR-Based Quantification
Caption: Workflow for cis/trans ratio quantification using ¹H NMR spectroscopy.
Chapter 2: Chromatographic Techniques — Separation is Key
Chromatographic methods physically separate the cis and trans isomers before detection, offering high sensitivity and resolution. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the dicarboxylate esters.
Gas Chromatography (GC): For Volatile and Thermally Stable Esters
GC separates compounds based on their boiling points and interactions with the stationary phase of the column.[5] Trans isomers are generally more linear and symmetrical, allowing for better packing in a crystal lattice, which often results in a higher melting point and sometimes a slightly different boiling point compared to the more polar, asymmetrical cis isomers.[6][7] Their primary difference in a GC context, however, is their interaction with the stationary phase.
Causality Behind Separation: For separating geometric isomers like dicarboxylate esters, highly polar stationary phases are required. Cyanopropyl-based columns (e.g., DB-23, SP-2560) are the industry standard.[8][9][10] The separation mechanism relies on dipole-induced dipole interactions between the polar ester functional groups and the cyanopropyl groups of the stationary phase. The different spatial arrangements of the ester groups in cis and trans isomers lead to differential interactions, resulting in different retention times.[8]
Self-Validating Experimental Protocol: GC-FID for Methylated Dicarboxylate Esters
-
Sample Preparation: Prepare a stock solution of the ester mixture in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of ~1 mg/mL. Create a series of calibration standards of known cis/trans ratios to establish detector response and validate the method.
-
Instrument Setup:
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Column: A high-polarity cyanopropyl capillary column (e.g., Agilent J&W DB-FastFAME or Supelco SP-2560, 60 m x 0.25 mm x 0.20 µm) is essential for resolving geometric isomers.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: A precise temperature program is critical. Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 240 °C) to ensure separation of isomers while eluting them in a reasonable time.
-
Detector: Flame Ionization Detector (FID), operated at 260 °C. FID offers a wide linear range and is ideal for quantification.
-
-
Data Acquisition: Inject 1 µL of the sample and standards. The system software will record the chromatogram.
-
Quantification:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times, as determined from the analysis of pure standards.
-
Integrate the peak area for each isomer.
-
Construct a calibration curve by plotting the area ratio (Area_cis / Area_trans) against the concentration ratio for the prepared standards.
-
Determine the cis/trans ratio in the unknown sample by using its measured peak area ratio and the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): Versatility for Less Volatile Esters
HPLC is the method of choice for dicarboxylate esters that are not sufficiently volatile or are thermally labile. Separation is achieved based on the differential partitioning of the isomers between a liquid mobile phase and a solid stationary phase.[5][11]
Causality Behind Separation: Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed. The separation principle is based on polarity differences. The more linear and less polar trans isomer typically has stronger hydrophobic interactions with the C18 stationary phase and thus elutes later than the more polar cis isomer.[12] The choice of mobile phase (e.g., mixtures of acetonitrile or methanol and water) is critical for optimizing the separation (resolution) between the two isomer peaks.[11]
Self-Validating Experimental Protocol: HPLC-UV for Dicarboxylate Esters
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates. Prepare calibration standards in the same manner.
-
Instrument Setup:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a polar organic solvent (e.g., acetonitrile) and water. The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Detector: A UV-Vis or Photodiode Array (PDA) detector set to a wavelength where both isomers exhibit strong absorbance (e.g., ~210 nm).
-
-
Data Acquisition: Inject 10-20 µL of the sample and standards and record the chromatogram.
-
Quantification: The quantification process is identical to that described for GC, involving peak identification, integration, and the use of a calibration curve to ensure accuracy.
Workflow for Chromatographic Quantification
Caption: Generalized workflow for cis/trans ratio quantification using GC or HPLC.
Chapter 3: Comparative Analysis and Method Selection
The choice of analytical technique is a critical decision that impacts accuracy, throughput, and cost. Each method has distinct advantages and limitations.
| Feature | ¹H NMR Spectroscopy | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Electronic environment of nuclei | Volatility & column interaction | Polarity & column interaction |
| Primary Advantage | Absolute quantification (no standards needed), non-destructive, definitive structural data | High resolution, high sensitivity (ppb level) | High versatility, suitable for non-volatile/thermally labile compounds |
| Primary Limitation | Lower sensitivity (mg required), potential for signal overlap in complex mixtures | Sample must be volatile and thermally stable, destructive | Lower resolution than GC for some isomers, can consume large solvent volumes |
| Sample Throughput | Moderate (5-15 min/sample) | High (can be <20 min/sample with modern columns[10]) | Moderate to High (10-30 min/sample) |
| Quantification | Direct, via signal integration | Requires calibration curve | Requires calibration curve |
| Best For... | Pure samples, structural confirmation, reference method development | Volatile esters (e.g., methyl, ethyl), routine QC for known mixtures | Larger, less volatile esters, compounds with UV chromophores, complex matrices |
Making the Right Choice: A Field-Proven Perspective
-
For Discovery & Characterization: When a new dicarboxylate ester is synthesized, ¹H NMR is the indispensable first step . It provides not only the cis/trans ratio but also confirms the overall structure. Its ability to provide an absolute molar ratio without response factor correction is a significant advantage.[2][13]
-
For Routine Quality Control (QC): Once the isomers are characterized, GC or HPLC are superior for routine analysis due to higher throughput, automation, and lower operational cost per sample. If the esters are volatile (e.g., diethyl or dimethyl esters), a GC-FID method using a polar cyanopropyl column is robust, sensitive, and highly reproducible.[8][10] For less volatile esters or those in complex formulations, a C18-based RP-HPLC method is the workhorse.[12][14]
-
For Trace-Level Impurity Analysis: When one isomer is an impurity at very low levels (<1%), the high sensitivity of GC-FID or HPLC-UV is necessary . The lower sensitivity of NMR makes it unsuitable for detecting trace isomers.
Conclusion
The accurate quantification of the cis/trans ratio in dicarboxylate esters is a multifaceted analytical challenge that can be confidently addressed by selecting the appropriate technique. ¹H NMR spectroscopy serves as the definitive method for structural elucidation and absolute quantification, making it ideal for research and reference purposes. For routine, high-throughput applications in quality control and drug development, the high-resolution separation capabilities of GC and the versatility of HPLC provide robust and sensitive solutions. By understanding the underlying principles and practical considerations of each technique, scientists can develop and validate methods that ensure the stereochemical integrity and quality of their materials.
References
- 1. rsc.org [rsc.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. copbela.org [copbela.org]
- 8. agilent.com [agilent.com]
- 9. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. chemistry.msu.edu [chemistry.msu.edu]
A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis Focused on Diethyl 1,4-cyclohexanedicarboxylate using 13C NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and analysis. The spatial arrangement of atoms within a molecule, or its stereochemistry, can profoundly influence its physical, chemical, and biological properties. In this guide, we will delve into the structural validation of diethyl 1,4-cyclohexanedicarboxylate, a molecule that serves as an excellent model for understanding the spectroscopic differentiation of geometric isomers. Our primary focus will be on the application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, a powerful and definitive technique for this purpose. We will also objectively compare its performance with other common analytical methods, providing a comprehensive perspective on its strengths and limitations.
The Challenge of Isomerism in this compound
This compound can exist as two distinct geometric isomers: cis and trans. This isomerism arises from the relative orientation of the two ester groups on the cyclohexane ring. In the more stable chair conformation, the trans isomer predominantly exists with both ester groups in the equatorial position (diequatorial), while the cis isomer has one ester group in an equatorial position and the other in an axial position (axial-equatorial).[1] This seemingly subtle difference in spatial arrangement leads to distinct chemical environments for the carbon atoms, which can be effectively probed by 13C NMR.
Unraveling the Structure with 13C NMR: A Predictive and Comparative Analysis
13C NMR spectroscopy is a highly sensitive technique for determining the number of non-equivalent carbon atoms in a molecule and providing information about their chemical environment.[2] Due to the low natural abundance of the 13C isotope (about 1.1%), carbon-carbon coupling is rarely observed, leading to simpler spectra where each unique carbon atom typically gives a single peak.[3]
For this compound, the key to differentiating the cis and trans isomers lies in the chemical shifts of the cyclohexane ring carbons. The axial and equatorial orientations of the ester groups in the cis isomer lead to a greater number of unique carbon environments compared to the more symmetric trans isomer.
Predicted 13C NMR Chemical Shifts
In the absence of a readily available experimental spectrum from public databases, we can utilize predictive algorithms to estimate the 13C NMR chemical shifts for both isomers. These predictions are based on large databases of known structures and their experimental spectra. The following table summarizes the predicted chemical shifts for the cis and trans isomers of this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) - trans Isomer | Predicted Chemical Shift (ppm) - cis Isomer | Assignment Rationale |
| Carbonyl (C=O) | ~175.0 | ~175.2 | The carbonyl carbon of the ester group is highly deshielded due to the electronegative oxygen atoms. |
| Methylene (-O-C H2-CH3) | ~60.5 | ~60.4 | The carbon directly attached to the ester oxygen is deshielded. |
| Methine (-C H-COOEt) | ~43.0 | ~41.5 | The carbon on the cyclohexane ring attached to the ester group. The axial carbon in the cis isomer is expected to be more shielded (lower ppm) than the equatorial carbon in the trans isomer. |
| Methylene (-C H2-CH2-) | ~29.0 | ~28.8, ~25.5 | The methylene carbons of the cyclohexane ring. The trans isomer, with its higher symmetry, shows a single peak for these four carbons. The cis isomer shows two distinct peaks due to the different environments relative to the axial and equatorial ester groups. |
| Methyl (-CH2-C H3) | ~14.2 | ~14.3 | The terminal methyl group of the ethyl ester. |
Note: These are predicted values and may differ slightly from experimental results.
The key takeaway from the predicted data is the number of signals for the cyclohexane ring methylene carbons. The trans isomer is expected to show a single peak for these four carbons due to symmetry, whereas the cis isomer should display two distinct peaks. This difference provides a clear and unambiguous method for distinguishing between the two isomers.
The Workflow of 13C NMR Structural Validation
The process of validating the structure of this compound using 13C NMR follows a logical and systematic workflow.
Caption: A streamlined workflow for the structural validation of this compound using 13C NMR spectroscopy.
A Comparative Guide to Alternative Validation Techniques
While 13C NMR is a powerful tool, a comprehensive structural validation often involves multiple analytical techniques. Here, we compare 13C NMR with other common methods for the specific task of differentiating the cis and trans isomers of this compound.
| Technique | Principle | Strengths for Isomer Differentiation | Limitations for Isomer Differentiation |
| 13C NMR | Measures the magnetic properties of 13C nuclei. | Provides distinct signals for carbons in different chemical environments, directly reflecting the stereochemistry.[2] The number of signals for the cyclohexane ring carbons is a clear indicator of the isomer. | Lower sensitivity compared to 1H NMR, requiring more sample or longer acquisition times.[3] |
| 1H NMR | Measures the magnetic properties of 1H nuclei. | The chemical shifts and coupling constants of the methine protons on the cyclohexane ring are sensitive to their axial or equatorial orientation, allowing for isomer differentiation.[4] | Spectra can be more complex with overlapping signals, making interpretation challenging without advanced techniques (e.g., 2D NMR). |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | The cis and trans isomers of diethyl 1,4-cyclohexanedicarboxylates exhibit distinct fragmentation patterns under electron ionization due to the steric proximity of the substituents in the cis isomer.[5] | Both isomers have the same molecular weight, so differentiation relies solely on fragmentation, which may not always be definitive without careful analysis and comparison. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | The "fingerprint" region (below 1500 cm-1) can show subtle differences in the vibrational modes of the cis and trans isomers.[4] | The differences in the IR spectra of these isomers can be very subtle and may not be sufficient for unambiguous identification without authentic reference spectra. |
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The following protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.
2. Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
3. Data Acquisition:
-
Set the spectrometer to the 13C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (this will depend on the sample concentration).
-
Use a relaxation delay of 1-2 seconds to allow for the relaxation of the carbon nuclei between pulses.
-
Initiate the data acquisition.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled spectra, peak intensities are not always directly proportional to the number of carbons).
-
Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and comparison with predicted data or reference spectra.
Conclusion
The structural validation of molecules with stereochemical complexity, such as this compound, necessitates the use of powerful and reliable analytical techniques. As demonstrated, 13C NMR spectroscopy stands out as a premier method for the unambiguous differentiation of its cis and trans isomers . The direct correlation between the chemical environment of each carbon atom and its corresponding signal in the spectrum provides a clear and interpretable dataset. While other techniques like 1H NMR, Mass Spectrometry, and IR spectroscopy offer valuable complementary information, they often present greater complexity in data interpretation for this specific application. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of the principles and practical application of 13C NMR is indispensable for ensuring the structural integrity and purity of their compounds.
References
Comparative study of Diethyl vs Dimethyl 1,4-cyclohexanedicarboxylate properties
An In-Depth Comparative Analysis for Researchers and Formulation Scientists: Diethyl vs. Dimethyl 1,4-Cyclohexanedicarboxylate
Introduction
In the realm of polymer chemistry and material science, the selection of appropriate monomers and intermediates is paramount to achieving desired end-product properties. Among the cycloaliphatic diesters, Diethyl 1,4-cyclohexanedicarboxylate (DECH) and Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) are two prominent building blocks. While structurally similar, the subtle difference in their ester alkyl groups—ethyl versus methyl—gives rise to significant variations in their physicochemical properties, reactivity, and, consequently, their performance in various applications. This guide provides a comprehensive comparative study of these two molecules, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between DECH and DMCD begin with their core physical and chemical properties. These characteristics influence everything from storage and handling to reaction kinetics and final polymer morphology. The data presented below has been synthesized from authoritative chemical databases and supplier technical sheets.
| Property | This compound (DECH) | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | Significance of the Difference |
| Molecular Formula | C₁₂H₂₀O₄[1] | C₁₀H₁₆O₄[2] | The larger ethyl groups in DECH result in a higher molecular weight and greater steric hindrance. |
| Molecular Weight | 228.28 g/mol [1][3] | 200.23 g/mol [2][4] | Affects molar ratio calculations in synthesis and influences properties like viscosity and boiling point. |
| CAS Number | 72903-27-6 (mixture)[1][3] | 94-60-0 (mixture)[2][4] | Critical for unambiguous identification and regulatory compliance. |
| Appearance | Colorless liquid that may crystallize[1] | Partially crystalline solid; low melting[2][5] | DMCD's solid nature at room temperature requires heating for handling, unlike the typically liquid DECH. |
| Boiling Point | 285 - 286 °C[1] | ~265 °C (mixed isomer)[2] | The higher boiling point of DECH is due to its greater molecular weight and van der Waals forces. |
| Melting Point | Not specified (liquid at RT) | 14 °C (cis-isomer), 71 °C (trans-isomer)[2] | The distinct melting points of DMCD isomers can influence its crystalline structure in polymers. |
| Density | ~1.049 g/mL[1] | ~1.111 g/mL at 25 °C[4] | DMCD is slightly denser, which can be a factor in formulations where volume is critical. |
| Refractive Index | n20/D 1.450 - 1.454[1] | n20/D ~1.458[2][4] | Useful for quick purity checks and characterization. |
| Solubility | Excellent in organic solvents[1] | Water: 12,000 mg/L at 25 °C[2] | DMCD has some water solubility, while DECH is more hydrophobic. This affects its use in aqueous vs. solvent-based systems. |
Synthesis and Chemical Reactivity
The choice between DECH and DMCD often hinges on the specific chemical transformations they will undergo, particularly in polymerization reactions.
Common Synthesis Routes
Both diesters are typically produced via the catalytic hydrogenation of their aromatic precursors, dimethyl terephthalate (DMT) or diethyl terephthalate.[6][7] The process involves the saturation of the benzene ring, converting the flat, rigid aromatic structure into a flexible, three-dimensional cycloaliphatic ring.
Caption: General workflow for the synthesis of DMCD via hydrogenation of DMT.
Reactivity in Polycondensation
A critical point of differentiation is their behavior in transesterification reactions with diols (e.g., 1,4-butanediol) to form polyesters.
-
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD): Reacts with glycols to release methanol.[5] Methanol has a low boiling point (64.7 °C), which allows for its easy removal from the reaction vessel, driving the polymerization reaction toward completion. This is highly efficient and is a common industrial practice.
-
This compound (DECH): This reaction releases ethanol. With a higher boiling point (78.4 °C), ethanol requires more energy and higher vacuum to be removed efficiently compared to methanol. This can influence the choice of reactor design and processing conditions.
The lower reactivity of the secondary C-H bonds in the cyclohexane ring compared to the aromatic ring in terephthalates imparts excellent hydrolytic stability to polymers derived from both DMCD and DECH.[5]
Applications and Performance Insights
The properties and reactivity profiles of DECH and DMCD translate into distinct application advantages.
-
DMCD in High-Performance Coatings: DMCD is extensively used to synthesize polyester polyols for polyurethane coatings.[2][5] These coatings are valued in automotive and industrial applications for their exceptional balance of hardness and flexibility, superior chemical and stain resistance, and outstanding hydrolytic stability.[5] The compact methyl group and the stable cycloaliphatic ring contribute to a durable and weather-resistant polymer backbone.
-
DECH as a Specialty Plasticizer and Flexibility Enhancer: DECH is frequently utilized as a non-phthalate plasticizer, particularly in applications requiring high flexibility and durability, such as specialty polymers for the automotive and consumer goods sectors.[1] Its larger ethyl groups create more free volume within the polymer matrix, effectively lowering the glass transition temperature and imparting flexibility. It is also used in the synthesis of pharmaceuticals and is being explored for creating biodegradable materials.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Dimethyl 1,4-cyclohexanedicarboxylate | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans 97 94-60-0 [sigmaaldrich.com]
- 5. Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) | Eastman [eastman.com]
- 6. US20160326088A1 - Method for preparing dimethyl 1,4-cyclohexanedicarboxylate and method for preparing 1,4-cyclohexanedimethanol - Google Patents [patents.google.com]
- 7. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 1,4-cyclohexanedicarboxylate
Welcome to a comprehensive guide on the safe and compliant disposal of Diethyl 1,4-cyclohexanedicarboxylate. As researchers, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use. This guide is structured to provide not just procedural steps, but the underlying scientific and regulatory rationale, ensuring that your disposal practices are safe, effective, and environmentally sound. Our goal is to empower you with the knowledge to manage this chemical waste stream with confidence and integrity.
Section 1: Hazard Assessment & Safety Profile
Before any disposal protocol can be established, a thorough understanding of the substance's characteristics is paramount. This compound is a diester commonly used in the synthesis of polymers and as a fragrance ingredient.[1] While some safety data sheets (SDS) may not classify it as hazardous for transportation or under certain OSHA criteria, a deeper look at its environmental impact reveals a more nuanced picture.[2]
The primary concern for this compound is its environmental hazard. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as H411: "Toxic to aquatic life with long lasting effects".[3] This critical piece of information dictates our entire disposal strategy, which must be centered on preventing its release into the environment, particularly into drains, waterways, or the soil.[2]
For immediate reference, the key identification and safety parameters are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[3] |
| Synonyms | Diethyl cyclohexane-1,4-dicarboxylate; trans-1,4-Cyclohexanedicarboxylic Acid Diethyl Ester | PubChem[3], TCI America[2] |
| CAS Number | 72903-27-6 (mixture of isomers), 19145-96-1 (trans-isomer) | PubChem[3], TCI America[2] |
| Molecular Formula | C₁₂H₂₀O₄ | PubChem[3] |
| Molecular Weight | 228.29 g/mol | TCI America[2] |
| GHS Hazard Statement | H411: Toxic to aquatic life with long lasting effects | PubChem[3] |
| Transportation Reg. | Non-hazardous for transportation (DOT, IATA, IMDG) | TCI America[2] |
Section 2: The Regulatory Landscape: EPA & OSHA Compliance
Proper chemical disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal agencies govern laboratory chemical waste.
-
Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous and non-hazardous waste.[4] While this compound may not be explicitly listed as an RCRA hazardous waste, its aquatic toxicity necessitates that it be managed in a way that prevents environmental contamination, effectively treating it with the same care as regulated hazardous materials.[2][3]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development of a written Chemical Hygiene Plan (CHP).[5][6] This CHP must include provisions for safe handling and disposal of all chemicals, making it a cornerstone of your laboratory's safety program.[5][6]
It is crucial to remember the hierarchy of regulations: federal law provides a baseline, but state, local, and institutional policies are often more stringent.[7][8] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Section 3: Core Disposal Principles & Decision Workflow
The most effective approach to waste management begins with waste minimization.[9] Before considering disposal, evaluate if surplus chemicals can be redistributed to other research groups or if experimental scales can be reduced.[9][10] When disposal is necessary, a systematic approach ensures safety and compliance.
The following workflow provides a logical decision-making process for handling this compound waste streams.
Caption: Decision workflow for the proper disposal of this compound waste streams.
Section 4: Standard Operating Procedures (SOPs) for Disposal
These detailed protocols provide step-by-step guidance for the most common disposal scenarios in a research setting.
SOP 1: Disposal of Unused or Surplus Product
This procedure applies to pure, unadulterated this compound that is no longer needed.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including safety glasses, a lab coat, and nitrile gloves.
-
Containerization:
-
Select a waste container that is chemically compatible with the ester and is in good condition, free of leaks or damage.[4] A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
If possible, retain the chemical in its original, clearly labeled container.[9]
-
If transferring to a new container, label it clearly with "Waste this compound" and the associated hazard (e.g., "Environmental Hazard").
-
-
Storage:
-
Disposal Request:
-
Arrange for pickup through your institution's EHS department.
-
The recommended final disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber, which ensures complete destruction and prevents environmental release.[2]
-
SOP 2: Disposal of Contaminated Waste & Spill Cleanup Material
This procedure applies to any materials, such as absorbents, paper towels, or contaminated PPE, that have come into contact with this compound.
-
PPE: Wear appropriate PPE, including safety glasses/goggles, a lab coat, and chemically resistant gloves.
-
Collection:
-
Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[13]
-
Carefully collect all contaminated solid materials using scoops or other appropriate tools. Place them into a heavy-duty plastic bag or a designated solid waste container.
-
For contaminated solutions or reaction mixtures, transfer them to a compatible liquid waste container.
-
-
Packaging and Labeling:
-
Seal the waste container securely.
-
Label the container clearly as "Hazardous Waste" and list the contents (e.g., "this compound contaminated debris"). This ensures handlers are aware of the contents, even if the primary substance is not RCRA-listed.
-
-
Disposal:
-
Store the container in your lab's designated waste area.
-
Request a pickup from your institution's EHS department for proper disposal, which will likely be incineration.
-
SOP 3: Decontamination and Disposal of Empty Containers
An "empty" container that held this chemical is not truly empty and must be decontaminated before disposal.
-
PPE: Wear safety glasses, a lab coat, and nitrile gloves.
-
Decontamination:
-
Perform a "triple rinse" procedure in a fume hood.
-
Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container, ensuring the solvent is compatible with the container material.
-
Securely cap and shake the container so the solvent contacts all interior surfaces.
-
Empty the solvent (now considered rinsate) into a designated halogenated or non-halogenated organic waste container.
-
Repeat this process two more times.
-
-
Container Disposal:
-
After the third rinse, allow the container to air dry completely in a fume hood.
-
Completely deface or remove the original chemical label to prevent confusion.[13]
-
Once clean and unlabeled, the container can typically be disposed of in the regular trash or designated glass recycling, according to your institutional policy.[13][14]
-
Conclusion
The responsible disposal of this compound is guided by a single, critical principle: preventing its entry into the environment due to its aquatic toxicity.[2][3] By adhering to the protocols outlined in this guide—characterizing the waste, following a logical workflow, and executing the proper SOPs—you uphold your commitment to laboratory safety, regulatory compliance, and environmental stewardship. Always prioritize the guidance of your local EHS department as the final authority on waste management procedures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. osha.gov [osha.gov]
- 6. osha.gov [osha.gov]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. iip.res.in [iip.res.in]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. sfasu.edu [sfasu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 1,4-cyclohexanedicarboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Diethyl 1,4-cyclohexanedicarboxylate (CAS No. 72903-27-6) is a versatile diester utilized in the synthesis of pharmaceuticals and specialty polymers.[1] While its formal hazard classification under OSHA may be minimal, prudent laboratory practice dictates a comprehensive approach to personal protection, treating it with the caution afforded to any chemical with limited long-term toxicological data.[2] This guide provides a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound.
Hazard Assessment: The Foundation of Safety
The Safety Data Sheet (SDS) for this compound indicates it is not classifiable for specific physical or health hazards under GHS criteria.[2] However, this does not imply an absence of risk. The core principles of chemical safety demand that we mitigate potential, as well as documented, hazards.
-
Dermal and Ocular Exposure: As with many organic esters, direct contact with the skin or eyes can cause irritation.[2][3] The compound exists as a colorless liquid or a low-melting solid, increasing the potential for splashes or contact with contaminated surfaces.[1]
-
Inhalation: While the vapor pressure is low, aerosols can be generated during heating, agitation, or transfer operations. Inhaling these aerosols may lead to respiratory tract irritation.[2] Therefore, handling should be performed in a well-ventilated area.[2]
-
Environmental Hazard: It is classified as toxic to aquatic life with long-lasting effects, mandating careful handling and disposal to prevent environmental release.[4]
Our safety protocol is therefore built on the "As Low As Reasonably Practicable" (ALARP) principle—minimizing all routes of exposure through robust engineering controls and appropriate PPE.
Core PPE Requirements: A Multi-Layered Defense
Effective chemical handling relies on a multi-layered defense strategy. The following PPE is mandatory for all work involving this compound.
| Body Area | Required PPE | Rationale and Best Practices |
| Eyes & Face | Safety Glasses with Side Shields or Chemical Splash Goggles. | Primary Defense: Protects against accidental splashes during transfers and solution preparation. For larger volumes (>1L) or tasks with a high splash potential (e.g., heating, pressure reactions), a full face shield must be worn in addition to goggles.[2][5] |
| Hands | Nitrile Gloves. | Chemical Resistance: Nitrile offers good protection against esters and common laboratory solvents.[5][6] Best Practice: Double-gloving is strongly recommended to provide a backup barrier against undetected tears or degradation. Always inspect gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin.[6][7] |
| Body | Laboratory Coat. | Skin & Clothing Protection: A standard lab coat protects against minor spills and contamination of personal clothing.[8] Ensure the coat is fully buttoned. For tasks involving significant splash risks, a chemical-resistant apron should be worn over the lab coat.[9] |
| Feet | Closed-toe Shoes. | Essential Safety: Prevents injury from dropped equipment and protects feet from spills. Shoes should be made of a non-porous material.[6] |
| Respiratory | Use in a Chemical Fume Hood. | Engineering Control: The primary method for preventing respiratory exposure is to handle the chemical within a certified chemical fume hood.[2][8] A respirator is typically not required for small-scale lab use when a fume hood is employed.[8] |
Procedural Discipline: Donning and Doffing PPE
The protection afforded by PPE is only effective if used correctly. Cross-contamination during the removal of used equipment is a common and preventable source of exposure.
Step-by-Step Donning Protocol:
-
Preparation: Ensure the work area is clear and all necessary chemicals and equipment are inside the chemical fume hood.
-
Body and Feet: Don your closed-toe shoes and a clean, properly fitting lab coat.
-
Hand Protection (Inner Layer): Put on the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.
-
Eye/Face Protection: Put on your safety goggles or face shield.
-
Hand Protection (Outer Layer): Don the second pair of nitrile gloves. This outer layer can be changed frequently if it becomes contaminated.
Step-by-Step Doffing Protocol (to be performed at the edge of the work area):
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated chemical waste container.
-
Eye/Face Protection: Remove the face shield or goggles from the back of your head. Do not touch the front surface.
-
Body Protection: Unbutton your lab coat. Remove it by peeling it off your shoulders, turning the sleeves inside out as you go. Fold the coat so the contaminated exterior is contained within and hang it in its designated location or place it in the appropriate laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[2]
Operational Plan: From Storage to Disposal
Safe handling extends beyond PPE usage and encompasses the entire lifecycle of the chemical in the laboratory.
-
Storage: Store this compound in a cool, dark, and well-ventilated area in a tightly sealed container.[2] It should be stored away from incompatible materials such as strong oxidizing agents.[2]
-
Handling: All weighing and transfers of the chemical must be conducted within a chemical fume hood to contain any potential dust or aerosols.[2] Use equipment (spatulas, glassware) that is clean, dry, and dedicated to the task to prevent cross-contamination.
-
Waste Disposal:
-
Solid Waste: Dispose of contaminated PPE (gloves, wipes) and empty containers in a designated, clearly labeled solid chemical waste container.[6]
-
Liquid Waste: All solutions containing this compound must be collected in a labeled hazardous liquid waste container. Do not pour this chemical down the drain, as it is toxic to aquatic life.[2][4]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[2]
-
Emergency Response
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Spill: In case of a spill, evacuate the immediate area. Wearing appropriate PPE (including double gloves, goggles, and a lab coat), contain the spill using an inert absorbent material like vermiculite or sand. Scoop the material into a sealed container for hazardous waste disposal.[2]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. smartlabs.co.za [smartlabs.co.za]
- 4. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mcrsafety.com [mcrsafety.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.dk [fishersci.dk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
